9,10-Bis(4-formylphenyl)anthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGUWKCPYZVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466366 | |
| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324750-99-4 | |
| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 9,10-Bis(4-formylphenyl)anthracene
Introduction: The Significance of a Versatile Building Block
9,10-Bis(4-formylphenyl)anthracene is a highly functionalized aromatic compound that has garnered significant interest within the scientific community. Its rigid, planar anthracene core, coupled with the reactive aldehyde functionalities on the peripheral phenyl rings, makes it an exceptionally versatile building block in the fields of materials science and drug development. The unique photophysical properties inherited from the anthracene moiety, such as strong fluorescence, make it a valuable component in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]
Furthermore, the dialdehyde nature of this compound allows it to serve as a key linker molecule in the construction of highly ordered, porous crystalline structures known as Covalent Organic Frameworks (COFs).[2] These COFs are being explored for a wide range of applications, from gas storage and separation to catalysis and sensing.[3][4] In the realm of drug development, the structural motif of this compound can be incorporated into larger, more complex molecules, and its fluorescent properties can be leveraged for bioimaging applications. This guide provides an in-depth look at the synthesis and detailed characterization of this important compound, offering field-proven insights for researchers and professionals.
Synthetic Pathway: A Robust and Efficient Approach
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning reaction is renowned for its high yields, tolerance to a wide variety of functional groups, and relatively mild reaction conditions. The causality behind this choice of synthetic route lies in its reliability and the commercial availability of the starting materials: 9,10-dibromoanthracene and 4-formylphenylboronic acid.
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl halide (9,10-dibromoanthracene) to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Experimental Protocol: Synthesis
Materials:
-
9,10-dibromoanthracene
-
4-formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.5 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:3:1 mixture of toluene, THF, and deionized water to the flask.
-
Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield this compound as a solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Off-white to light yellow solid[1] |
| Molecular Formula | C₂₈H₁₈O₂[7] |
| Molecular Weight | 386.44 g/mol [1][7] |
Comprehensive Characterization: A Multi-faceted Approach
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will be complex due to the multiple phenyl and anthracene protons. Key signals to look for are the aldehyde proton (CHO) which will appear as a singlet at a downfield chemical shift (typically around 10 ppm) and the characteristic multiplets for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm. The spectrum will also show a series of signals in the aromatic region (120-150 ppm) corresponding to the anthracene and phenyl carbons.
Typical ¹H NMR Data (400 MHz, CDCl₃):
-
δ ~10.1 ppm (s, 2H, -CHO)
-
δ ~7.3-8.0 ppm (m, 16H, Ar-H)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, which provides strong evidence for its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.
Expected Mass:
-
[M]⁺: m/z = 386.13
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Carbonyl C=O | Stretch | ~1700 |
| Aromatic C=C | Stretch | ~1600-1450 |
| Aromatic C-H | Bending | ~900-675 |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating the decomposition temperature. DSC can be used to determine the melting point and other phase transitions. For 9,10-disubstituted anthracene derivatives, high thermal stability is often observed, which is a desirable property for applications in organic electronics.[8]
Conclusion and Future Outlook
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and high-yielding method, making this versatile building block readily accessible. Its comprehensive characterization through a suite of analytical techniques confirms its structure and purity, paving the way for its use in advanced applications. The continued exploration of this and related anthracene derivatives is expected to lead to further advancements in organic electronics, porous materials, and biomedical imaging.
References
- 1. This compound [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of 9,10-Bis(4-formylphenyl)anthracene
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 9,10-Bis(4-formylphenyl)anthracene. We delve into the synthesis, spectroscopic behavior, and the intriguing solvatochromic characteristics of this highly fluorescent molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique optical properties of advanced organic fluorophores. We will explore both the fundamental principles governing its light-emitting behavior and practical, field-proven methodologies for its characterization.
Introduction: The Allure of the Anthracene Core
Anthracene, a simple polycyclic aromatic hydrocarbon, has long captivated the attention of chemists and physicists. Its rigid, planar structure and extended π-conjugated system provide a robust scaffold for creating molecules with fascinating light-emitting properties. Anthracene and its derivatives are cornerstones in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced sensing materials.[1] The strategic functionalization of the anthracene core, particularly at the 9 and 10 positions, allows for the fine-tuning of its electronic and photophysical characteristics.
This compound is a derivative of particular interest. The introduction of the formylphenyl groups at the 9 and 10 positions of the anthracene core creates a molecule with a unique combination of high fluorescence quantum yield, distinct solvatochromism, and potential for further chemical modification. These properties make it a promising candidate for applications ranging from blue emitters in OLEDs to environmentally sensitive fluorescent probes.[2][3] This guide will provide a deep dive into the science behind these properties and the experimental techniques used to uncover them.
Synthesis and Molecular Structure
The targeted synthesis of this compound is crucial for obtaining a pure compound for photophysical studies. The most common and effective method for its preparation is the Suzuki coupling reaction.[2]
Synthetic Pathway: Suzuki Coupling
The Suzuki coupling reaction provides a versatile and high-yielding route to form carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. In the case of this compound, the synthesis typically involves the reaction of 9,10-dibromoanthracene with 4-formylphenylboronic acid.
Caption: Synthetic route for this compound via Suzuki coupling.
Experimental Protocol: Synthesis
The following is a generalized, yet robust, protocol for the synthesis of this compound.
Materials:
-
9,10-Dibromoanthracene
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a round-bottom flask, add 9,10-dibromoanthracene, 4-formylphenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol%).
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., DCM/hexane) to obtain pure this compound as a solid.
Self-Validation: The purity of the synthesized compound should be confirmed by ¹H NMR and mass spectrometry to ensure the absence of starting materials and byproducts, which could interfere with subsequent photophysical measurements.
Photophysical Properties
The defining characteristics of this compound lie in its interaction with light. This section will detail its absorption and emission properties, and the profound influence of the solvent environment.
Absorption and Emission Spectra
In dilute solutions, this compound exhibits strong absorption in the UV-visible region and intense blue fluorescence. The absorption spectrum is characteristic of a 9,10-disubstituted anthracene core, showing well-defined vibronic bands.[4]
Table 1: Spectroscopic Data for this compound in Dichloromethane
| Property | Value |
| Absorption Maximum (λabs) | ~350 - 420 nm (multiple peaks) |
| Emission Maximum (λem) | ~450 - 480 nm |
| Stokes Shift | ~40 nm[2] |
| Fluorescence Quantum Yield (Φf) | > 0.52[2] |
Solvatochromism: A Window into the Excited State
A key photophysical feature of this compound is its solvatochromism, the change in its absorption or emission spectra with the polarity of the solvent. While the absorption spectrum shows little dependence on solvent polarity, the fluorescence emission spectrum exhibits a significant red-shift as the solvent polarity increases.[2] This phenomenon can be attributed to a larger dipole moment in the excited state compared to the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a lower energy (red-shifted) emission.
Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence emission.
This pronounced solvatochromic shift makes this compound a valuable tool for probing the local polarity of its microenvironment, a desirable characteristic for chemical sensors and biological probes.[3]
Experimental Protocol: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure for UV-Vis Absorption Spectroscopy:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane) of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of dilutions in the desired solvents to obtain solutions with an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette, using the pure solvent as a blank.
-
Identify the λmax values for each solvent.
Procedure for Fluorescence Spectroscopy:
-
Prepare dilute solutions of the compound in various solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Select an excitation wavelength at or near the λmax of the lowest energy absorption band.
-
Record the fluorescence emission spectra.
-
Identify the emission maximum (λem) for each solvent.
Procedure for Fluorescence Quantum Yield Determination (Relative Method):
-
Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Prepare solutions of the standard and the sample with absorbances at the excitation wavelength that are closely matched and below 0.1.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Potential Applications
The unique photophysical properties of this compound position it as a versatile molecule with a range of potential applications.
-
Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield and blue emission make it a promising candidate for use as an emitter in OLEDs for displays and solid-state lighting.[2][3]
-
Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the polarity of the environment makes it suitable for the development of sensors for detecting changes in local polarity, which is valuable in chemical and biological systems.[3]
-
Building Block for Advanced Materials: The presence of the reactive aldehyde groups allows for further chemical modification, enabling its incorporation into larger macromolecular structures, such as polymers or metal-organic frameworks (MOFs), to create materials with tailored photophysical properties.
Conclusion
This compound stands out as a highly promising fluorophore with a compelling set of photophysical properties. Its straightforward synthesis, high quantum yield, and pronounced solvatochromism make it a valuable tool for researchers in materials science and biotechnology. The detailed experimental protocols and theoretical explanations provided in this guide serve as a foundation for further exploration and application of this fascinating molecule. As the demand for advanced, light-emitting materials continues to grow, the importance of well-characterized and versatile building blocks like this compound will undoubtedly increase.
References
An In-Depth Technical Guide to the Luminescent Properties of 9,10-Bis(4-formylphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the luminescent properties of 9,10-Bis(4-formylphenyl)anthracene (BFPA). We delve into the synthesis, structural characterization, and detailed photophysical behavior of this promising fluorophore. Key topics include its absorption and emission characteristics, high fluorescence quantum yield, and pronounced solvatochromism. This document serves as a technical resource for researchers exploring the applications of novel fluorescent molecules in areas such as organic electronics and advanced sensing technologies.
Introduction: The Significance of the 9,10-Diarylanthracene Scaffold
The 9,10-disubstituted anthracene core is a foundational structure in the design of advanced organic materials. Its rigid, planar aromatic system provides a robust platform for high quantum yield fluorescence. Functionalization at the 9 and 10 positions allows for the fine-tuning of electronic and photophysical properties, leading to applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.
This compound (BFPA) is a particularly noteworthy derivative. The introduction of electron-withdrawing formyl groups at the para positions of the phenyl rings significantly influences its electronic structure and, consequently, its luminescent behavior. This guide will explore these unique properties in detail, providing both theoretical understanding and practical experimental insights.
Synthesis and Structural Characterization
The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This versatile and efficient method allows for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid.
Synthetic Pathway
The synthesis commences with the bromination of anthracene to yield 9,10-dibromoanthracene, the key precursor. This is followed by a double Suzuki coupling with 4-formylphenylboronic acid.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of BFPA.
Materials:
-
9,10-Dibromoanthracene
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), 4-formylphenylboronic acid (2.2 equivalents), and sodium carbonate (4 equivalents).
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) is added via cannula.
-
The reaction mixture is heated to reflux (typically 80-90 °C) and stirred vigorously for 24-48 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Structural Verification
The identity and purity of the synthesized BFPA are confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the anthracene core and the formylphenyl substituents.[4]
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, with the molecular ion peak corresponding to the calculated mass of C₂₈H₁₈O₂ (386.44 g/mol ).[5]
Photophysical Properties
The luminescent behavior of this compound is governed by its electronic structure, which is a result of the interplay between the anthracene core and the terminal formylphenyl groups.
Absorption and Emission Spectra
In a non-polar solvent like dichloromethane, BFPA exhibits a strong blue fluorescence.[1] The absorption spectrum is characterized by vibronic bands typical of the π-π* transitions of the anthracene core.
| Parameter | Value | Solvent |
| Absorption Maximum (λ_abs) | Not explicitly reported; expected in the UV-Vis region | Dichloromethane |
| Emission Maximum (λ_em) | < 477 nm | Dichloromethane |
| Fluorescence Quantum Yield (Φ_f) | > 0.52 | Dichloromethane |
| Fluorescence Lifetime (τ_f) | Not explicitly reported | - |
Table 1: Summary of the photophysical properties of this compound in dichloromethane.[1]
Jablonski Diagram: The Photophysical Processes
The following diagram illustrates the key photophysical processes that govern the luminescence of BFPA.
Caption: Jablonski diagram illustrating the photophysical pathways.
Solvatochromism: The Influence of Solvent Polarity
A key feature of BFPA is its pronounced solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. A significant red-shift in the fluorescence emission is observed when moving from a non-polar solvent like cyclohexane to a highly polar solvent such as dimethylformamide (DMF).[1] This phenomenon can be attributed to the stabilization of the excited state in polar solvents due to dipole-dipole interactions with the formyl groups. This property makes BFPA a potential candidate for use as a polarity sensor.
Experimental Methodologies for Photophysical Characterization
Accurate determination of the photophysical parameters of BFPA is crucial for its application. The following are standard experimental protocols.
Measurement of Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is typically determined using a comparative method with a well-characterized standard.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with that of BFPA (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).
-
Sample Preparation: Prepare a series of dilute solutions of both the sample (BFPA) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Measurement of Fluorescence Lifetime (τ_f)
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of BFPA in the desired solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is built up, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.
Potential Applications
The unique luminescent properties of this compound make it a versatile molecule with potential applications in several fields:
-
Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield and blue emission make it a promising candidate for use as an emitter or host material in OLED devices.[1]
-
Chemical Sensors: The solvatochromic properties of BFPA can be exploited for the development of fluorescent sensors for detecting changes in environmental polarity.
-
Covalent Organic Frameworks (COFs): The formyl groups provide reactive sites for the synthesis of porous COFs, which can be used for applications such as the selective detection of nitroaromatic compounds.
Conclusion
This compound is a highly fluorescent molecule with intriguing photophysical properties. Its synthesis via the Suzuki-Miyaura coupling is efficient, and its luminescent characteristics, including a high quantum yield and pronounced solvatochromism, make it a valuable building block for the development of advanced organic materials. Further research into its photophysical behavior in various environments and its incorporation into functional devices will undoubtedly unlock its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. This compound(324750-99-4) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
"9,10-Bis(4-formylphenyl)anthracene chemical structure and properties"
An In-Depth Technical Guide to 9,10-Bis(4-formylphenyl)anthracene: Structure, Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized aromatic compound built upon a rigid anthracene core. Its unique structure, featuring a large π-conjugated system and reactive aldehyde groups, has positioned it as a critical building block in the fields of materials science and supramolecular chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and key applications, offering valuable insights for researchers in organic electronics, porous materials, and drug development.
Chemical Identity and Molecular Structure
This compound is characterized by a central anthracene unit substituted at the 9 and 10 positions with phenyl rings that are each functionalized with a formyl (aldehyde) group at the para-position. This arrangement results in a symmetric, highly conjugated, and sterically defined molecule.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
|---|---|
| IUPAC Name | 4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde[1] |
| Synonyms | 4,4'-(Anthracene-9,10-diyl)dibenzaldehyde, BFPA |
| CAS Number | 324750-99-4[2] |
| Molecular Formula | C₂₈H₁₈O₂[1] |
| Molecular Weight | 386.44 g/mol [2] |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O[1] |
The planarity of the anthracene core combined with the appended phenyl rings allows for extensive electron delocalization, which is fundamental to its notable photophysical properties. The two aldehyde groups serve as versatile reactive sites for forming larger, more complex architectures.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are a direct consequence of its rigid, aromatic structure.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |
| Melting Point | 275-278 °C | --INVALID-LINK-- |
| Boiling Point | 563.6 ± 50.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.240 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents like THF, Dichloromethane | Inferred from synthesis protocols |
| Storage | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | --INVALID-LINK-- |
Synthesis and Purification
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction .[3][4] This palladium-catalyzed reaction provides a direct route to form the carbon-carbon bonds between the anthracene core and the phenyl rings.
Causality of Experimental Choices:
-
Starting Materials: 9,10-Dibromoanthracene is used as the scaffold. Its bromine atoms are excellent leaving groups for oxidative addition to the palladium(0) catalyst. 4-Formylphenylboronic acid serves as the source of the functionalized phenyl groups.
-
Catalyst System: A palladium(0) catalyst, typically Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, is essential for the catalytic cycle. The phosphine ligands stabilize the palladium complex and facilitate the reaction steps.
-
Base: A base, such as sodium carbonate or potassium carbonate, is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of solvents like toluene and water or DMF is often used to ensure that both the organic- and inorganic-soluble reactants are available for the reaction.
References
An In-depth Technical Guide to the Solubility of 9,10-Bis(4-formylphenyl)anthracene in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 9,10-Bis(4-formylphenyl)anthracene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing the solubility of this functionalized polycyclic aromatic hydrocarbon. While quantitative solubility data for this specific molecule is not widely published, this guide establishes a robust framework for predicting and experimentally determining its solubility profile. A detailed, step-by-step experimental protocol for both qualitative and quantitative solubility assessment is provided, empowering researchers to generate reliable data in their own laboratory settings. Furthermore, factors influencing solubility are discussed to provide a holistic understanding for practical applications.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a central anthracene core functionalized at the 9 and 10 positions with formyl-substituted phenyl groups. This molecular architecture imparts unique photophysical properties, making it a compound of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The solubility of this compound is a critical parameter that dictates its processability in solution-based fabrication techniques and its formulation in various applications. A thorough understanding of its behavior in common solvents is therefore paramount for its effective utilization.
Theoretical Principles of Solubility for Aromatic Aldehydes
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle. In the case of this compound, its solubility is influenced by both the large, nonpolar anthracene core and the polar aldehyde functional groups.
The extensive π-conjugated system of the anthracene core contributes to strong van der Waals forces and π-π stacking interactions between the solute molecules. To dissolve the compound, the solvent molecules must overcome these intermolecular forces. Aromatic solvents, such as toluene and benzene, can engage in π-π interactions with the anthracene core, facilitating dissolution.
The presence of two formyl (aldehyde) groups introduces polarity to the molecule. The carbonyl group in the aldehyde is inherently polar, with the oxygen atom carrying a partial negative charge and the carbon atom a partial positive charge.[1] This polarity allows for dipole-dipole interactions with polar solvents. Aldehydes with fewer than five carbon atoms are generally soluble in water; however, as the hydrocarbon portion of the molecule increases, their aqueous solubility decreases.[1] Given the large, hydrophobic nature of the this compound molecule, it is expected to have very low solubility in water.
Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are likely to be effective solvents. These solvents possess a significant dipole moment and can interact favorably with the polar aldehyde groups without the steric hindrance that might be present in some protic solvents. Chlorinated solvents like chloroform and dichloromethane are also expected to be good solvents due to their ability to dissolve a wide range of organic compounds.
Predicted Solubility Profile of this compound
Based on the solubility of structurally similar compounds like anthracene and 9,10-diphenylanthracene, and considering the influence of the polar aldehyde groups, a qualitative solubility profile can be predicted. Anthracene itself is insoluble in water but shows some solubility in organic solvents.[2] 9,10-diphenylanthracene, which has a similar polycyclic aromatic core, is soluble in various organic solvents including chloroform, toluene, acetone, and hexane, but is also insoluble in water.[3] The addition of the polar formyl groups to the phenyl rings in this compound is expected to enhance its solubility in polar organic solvents compared to its non-functionalized counterparts.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Insoluble | The large, nonpolar aromatic structure dominates over the polarity of the aldehyde groups. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | Lacks the polarity to effectively solvate the aldehyde groups. |
| Toluene | Nonpolar (Aromatic) | Soluble | Aromatic nature allows for favorable π-π interactions with the anthracene core. |
| Dichloromethane | Polar Aprotic | Soluble | Good general-purpose solvent for many organic compounds. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, expected to be a good solvent. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the aldehyde groups of the solute. |
| Ethyl Acetate | Polar Aprotic | Soluble | Moderate polarity makes it a likely candidate for a good solvent. |
| Ethanol | Polar Protic | Sparingly Soluble | The polar hydroxyl group can interact with the aldehyde groups, but the overall polarity may be less favorable than aprotic polar solvents. |
| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, but its higher polarity may slightly decrease solubility compared to ethanol. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A strong polar aprotic solvent capable of disrupting intermolecular forces of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent, often used for compounds with low solubility. |
Experimental Methodology for Solubility Determination
To obtain precise and accurate solubility data, a systematic experimental approach is necessary. This section outlines a detailed protocol for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 1 mL of the test solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
If the compound appears to be sparingly soluble, gently heat the mixture and observe if more solid dissolves. Note any temperature-dependent solubility.
-
Repeat this process for each solvent of interest.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[4][5]
-
Calculate the original solubility by taking into account the dilution factor.
Caption: Experimental workflow for quantitative solubility determination.
Analysis by UV-Vis Spectroscopy
Due to its extended aromatic system, this compound is expected to have a strong UV-Vis absorbance.[6]
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert Law.[7]
-
Analyze the Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and is particularly useful if impurities are present.[4]
Protocol:
-
Method Development: Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) with a suitable mobile phase to achieve good separation and peak shape for this compound. A UV detector set at the λmax is typically used.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.
-
Analyze the Sample: Inject the same fixed volume of the diluted supernatant from the shake-flask experiment and record the peak area.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. It is crucial to control the temperature during solubility experiments.
-
Solvent Purity: The presence of impurities in the solvent can alter its solvating properties and affect the measured solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility.
-
pH (in aqueous or protic systems): While not expected to be a major factor for this non-ionizable compound, extreme pH values could potentially lead to degradation over long equilibration times.
Conclusion
References
- 1. ias.ac.in [ias.ac.in]
- 2. improvedpharma.com [improvedpharma.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Spectroscopic Profile of 9,10-Bis(4-formylphenyl)anthracene: A Technical Guide
Introduction
9,10-Bis(4-formylphenyl)anthracene, also known by its IUPAC name 4,4'-(anthracene-9,10-diyl)dibenzaldehyde, is a pivotal organic compound characterized by a rigid anthracene core functionalized with two formylphenyl groups at the 9 and 10 positions.[1] This unique architecture imparts significant photophysical properties, making it a valuable building block in the synthesis of advanced materials such as covalent organic frameworks (COFs), organic semiconductors for flexible displays and LEDs, and fluorescent probes.[2] An in-depth understanding of its spectroscopic characteristics is paramount for researchers and developers to verify its synthesis, assess its purity, and predict its behavior in various applications. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, grounded in established scientific principles and experimental findings.
Molecular Structure and Spectroscopic Correlation
The structural integrity of this compound is the foundation of its spectroscopic signature. The molecule's symmetry, the distinct chemical environments of its protons and carbons, and the electronic transitions within its conjugated π-system give rise to characteristic signals in NMR, IR, and UV-Vis spectroscopy, respectively.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.
¹H NMR Analysis
The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde, the phenyl rings, and the anthracene core protons. Due to the molecule's symmetry, the two formylphenyl groups are chemically equivalent, simplifying the spectrum.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.15 | Singlet (s) | 2H | - | Aldehyde (-CHO) protons |
| 8.15 | Doublet (d) | 4H | 8.1 | Phenyl protons ortho to -CHO |
| 7.68 | Doublet of Doublets (dd) | 4H | 6.8, 3.3 | Anthracene protons (H-1,4,5,8) |
| 7.63 - 7.60 | Multiplet (m) | 4H | - | Phenyl protons meta to -CHO |
| 7.31 | Doublet of Doublets (dd) | 4H | 6.8, 3.2 | Anthracene protons (H-2,3,6,7) |
| Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from a study by The Royal Society of Chemistry.[3] |
Interpretation:
-
Aldehyde Protons (10.15 ppm): The singlet far downfield is unequivocally assigned to the two aldehyde protons. Its deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.[3]
-
Phenyl Protons (8.15 and 7.63-7.60 ppm): The protons on the para-substituted phenyl rings appear as two distinct sets. The doublet at 8.15 ppm corresponds to the protons ortho to the electron-withdrawing aldehyde group, while the multiplet further upfield represents the protons meta to it. The observed splitting pattern is characteristic of an A₂B₂ system in a 1,4-disubstituted benzene ring.[3]
-
Anthracene Protons (7.68 and 7.31 ppm): The protons on the anthracene core give rise to two signals, appearing as doublet of doublets. This complex splitting arises from coupling to neighboring protons. The protons at positions 1, 4, 5, and 8 are in a different chemical environment compared to those at 2, 3, 6, and 7, leading to the two separate signals.[3]
¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~145-130 | Aromatic Quaternary Carbons |
| ~130-125 | Aromatic CH Carbons |
| Note: Experimentally obtained data for ¹³C NMR was cited but not detailed in the available literature.[3] Predicted values are based on standard chemical shift ranges for similar functional groups. |
Interpretation:
-
Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is expected to resonate at a very downfield position, typically above 190 ppm.
-
Aromatic Carbons (~145-125 ppm): The remaining signals in the aromatic region correspond to the carbons of the anthracene and phenyl rings. Quaternary carbons (those without attached protons, such as C9, C10 of anthracene and the phenyl carbons attached to the anthracene and aldehyde groups) will have distinct chemical shifts from the protonated aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the aldehyde and aromatic moieties.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~830 | Strong | C-H Out-of-plane bend (para-disubstituted) |
| Note: These are characteristic absorption ranges. For a specific sample, the spectrum was stated to conform to the structure without providing specific peak values.[4] |
Interpretation: The most telling peak in the IR spectrum is the strong absorption around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aromatic aldehyde. Additionally, the weak pair of bands around 2850 and 2750 cm⁻¹ (a Fermi doublet) is a hallmark of the C-H stretch of an aldehyde group. The presence of aromatic rings is confirmed by C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. 9,10-disubstituted anthracenes are known for their characteristic absorption profiles.[5]
Table 4: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Transition Type |
| 325 - 425 | π–π* |
| Data based on typical values for 9,10-disubstituted anthracenes.[5] |
Interpretation: The absorption profile is expected to be dominated by the π–π* transitions of the extensive conjugated system of the anthracene core.[5] Typically, 9,10-disubstituted anthracenes display a series of vibronic bands in the 325–425 nm range. The substitution with formylphenyl groups can influence the exact position and intensity of these absorption maxima. The molecule is expected to exhibit a blue emission with a high quantum yield in solution.[2]
Experimental Protocols
The following outlines a general methodology for the synthesis and spectroscopic characterization of this compound, based on reported procedures.[3]
Caption: Workflow for Synthesis and Characterization.
Synthesis via Suzuki Coupling:
-
To a solution of dry Tetrahydrofuran (THF), add 9,10-dibromoanthracene, 4-formylphenylboronic acid, and a palladium catalyst such as Pd(PPh₃)₄.[3]
-
Add an aqueous solution of a base, for example, 2M Sodium Carbonate (Na₂CO₃).[3]
-
Thoroughly degas the mixture and reflux under an inert atmosphere (e.g., argon) for approximately 48 hours.[3]
-
After cooling to room temperature, perform an organic extraction using a solvent like dichloromethane.
-
Wash the combined organic layers with water and dry over an anhydrous salt like sodium sulfate.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent to yield the pure compound.[3]
Spectroscopic Analysis:
-
NMR: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
IR: Obtain the spectrum using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or cyclohexane). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
Conclusion
The spectroscopic data for this compound are in excellent agreement with its proposed molecular structure. ¹H NMR provides a detailed map of the proton environments, IR spectroscopy confirms the presence of key aldehyde and aromatic functional groups, and UV-Vis spectroscopy highlights the electronic properties of its conjugated core. This comprehensive spectroscopic profile serves as a reliable reference for scientists and researchers, ensuring the identity and purity of the compound and enabling its confident application in the development of next-generation materials.
References
- 1. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Thermal Stability of 9,10-Bis(4-formylphenyl)anthracene
Introduction: The Structural Significance of 9,10-Bis(4-formylphenyl)anthracene
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a central anthracene core functionalized at the 9 and 10 positions with phenyl groups, each bearing a formyl (aldehyde) substituent. This molecular architecture imparts a unique combination of properties, making it a compound of interest for researchers in materials science and organic electronics. Its extended π-conjugated system, a hallmark of anthracene derivatives, is responsible for its notable photophysical properties, positioning it as a valuable building block for organic semiconductors, flexible displays, and organic light-emitting diodes (OLEDs). The thermal stability of this compound is a critical parameter, dictating its processing window and long-term performance in electronic devices. This guide provides an in-depth analysis of the thermal stability of this compound, grounded in theoretical principles and established analytical techniques.
Theoretical Framework: Understanding Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its chemical structure, specifically the bond dissociation energies of its constituent atoms. In the case of this compound, the thermal behavior is governed by the robustness of the anthracene core and the strength of the bonds connecting the formylphenyl substituents.
The anthracene moiety, a fused three-ring aromatic system, is inherently stable due to electron delocalization across the rings. The functionalization at the 9 and 10 positions with phenyl groups further enhances this stability. This is attributed to the steric hindrance provided by the bulky phenyl groups, which can restrict intermolecular interactions that might otherwise lead to degradation at lower temperatures.
The weakest points in the molecule, from a thermal perspective, are likely to be the bonds associated with the formyl groups. The carbon-hydrogen bond of the aldehyde and the carbon-carbon bond connecting the aldehyde to the phenyl ring are susceptible to cleavage at elevated temperatures.
Assessing Thermal Stability: Key Analytical Techniques
The primary methods for evaluating the thermal stability of solid organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] It provides crucial information about the decomposition temperature, the presence of volatile components, and the overall thermal stability of a material.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses on this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
The temperature program is set to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Td), which is often reported as the temperature at which 5% mass loss occurs (T5%).
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup:
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The DSC is purged with an inert gas (e.g., nitrogen).
-
A heat-cool-heat cycle is typically employed. For example, heat from 30 °C to 300 °C at 10 °C/min, cool to 30 °C at 10 °C/min, and then reheat to 300 °C at 10 °C/min.
-
-
Data Acquisition: The heat flow to the sample is measured relative to the reference pan.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (melting) and exothermic peaks (crystallization or decomposition).
Caption: Experimental workflow for the thermal analysis of this compound.
Expected Thermal Behavior and Data Interpretation
| Compound | Td (5% mass loss, °C) | Melting Point (°C) | Reference |
| 9,10-diphenylanthracene | ~342-352 | ~252 | [5] |
| 9,10-bis(4-methoxyphenyl)anthracene | 307 | - | [6] |
| This compound | Estimated > 300 | N/A | Inference |
The TGA thermogram of this compound is expected to show a single-step decomposition, indicating that the degradation of the entire molecule occurs within a relatively narrow temperature range. The DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point, followed by an exothermic decomposition at higher temperatures.
Potential Thermal Decomposition Pathways
The thermal degradation of this compound likely proceeds through a free-radical mechanism. At elevated temperatures, the initial bond scission is expected to occur at the weaker bonds of the formyl group.
-
Decarbonylation: The formyl group can undergo decarbonylation, leading to the formation of a phenyl radical and carbon monoxide.
-
Fragmentation of the Anthracene Core: At higher temperatures, the anthracene core itself will begin to fragment. This process involves the breaking of the aromatic rings, leading to the formation of smaller polycyclic aromatic hydrocarbons and eventually, soot. The pyrolysis of PAHs is a complex process that can involve hydrogen abstraction and acetylene addition (HACA-like) mechanisms for the growth of larger PAHs before complete carbonization.[7]
Caption: Proposed thermal decomposition pathway for this compound.
Conclusion
This compound is expected to exhibit high thermal stability, a critical attribute for its application in organic electronics. Its stability is derived from the robust, rigid structure of the 9,10-disubstituted anthracene core. The primary mode of thermal decomposition is likely initiated by the loss of the formyl groups, followed by the fragmentation of the polycyclic aromatic backbone at higher temperatures. A comprehensive thermal analysis using TGA and DSC is essential to precisely determine its decomposition temperature and melting point, thereby defining its processing and operational limits. The insights gained from such analyses are invaluable for the rational design and development of next-generation organic electronic materials.
References
An In-Depth Technical Guide to the Electrochemical Properties of 9,10-Bis(4-formylphenyl)anthracene
This guide provides a comprehensive technical overview of the electrochemical properties of 9,10-Bis(4-formylphenyl)anthracene (BFPA). It is intended for researchers, scientists, and drug development professionals who are interested in the application of this molecule in organic electronics, sensor technology, and as a building block for advanced materials such as Covalent Organic Frameworks (COFs). This document delves into the synthesis, electrochemical characterization, and the structure-property relationships that govern the performance of BFPA in various applications.
Introduction: The Significance of a Functionalized Anthracene Core
Anthracene-based semiconductors have garnered significant interest due to their inherent air stability, planarity, and potential for strong intermolecular π-π interactions, which are crucial for efficient charge transport.[1][2] The functionalization of the anthracene core at the 9 and 10 positions allows for the fine-tuning of its electronic and physical properties. This compound (BFPA) is a particularly noteworthy derivative due to the presence of two reactive aldehyde groups. These functional groups not only influence the molecule's electrochemical behavior but also serve as versatile handles for the construction of more complex architectures, such as Covalent Organic Frameworks (COFs), which have shown promise in applications ranging from explosive detection to photodynamic therapy.[3] Understanding the fundamental electrochemical properties of BFPA is therefore paramount for the rational design of next-generation organic electronic materials and functional polymers.
Synthesis of this compound
The most common and efficient method for the synthesis of 9,10-diarylanthracenes, including BFPA, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This one-step procedure offers high yields and good functional group tolerance, making it an ideal choice for this type of arylation.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis involves the reaction of 9,10-dibromoanthracene with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura coupling for BFPA synthesis.
Detailed Synthetic Protocol
The following protocol is a representative example for the synthesis of BFPA.[4][5]
Materials:
-
9,10-dibromoanthracene
-
4-formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (reflux setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene and THF (typically in a 2:1 ratio).
-
Base Addition: Add the 2 M aqueous sodium carbonate solution.
-
Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reflux: Heat the reaction mixture to reflux (typically around 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a solid.
Electrochemical Properties of this compound
The electrochemical behavior of BFPA is primarily governed by the π-conjugated anthracene core. The formylphenyl substituents, while providing reactive sites, have a relatively minor electronic influence on the core's redox properties.[1]
Cyclic Voltammetry: A Window into Redox Behavior
Cyclic voltammetry (CV) is a powerful technique to investigate the oxidation and reduction processes of electroactive species.[7][8] For BFPA, CV reveals information about its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters for its application in organic electronics.
A typical CV of a 9,10-disubstituted anthracene derivative shows a quasi-reversible oxidation wave corresponding to the removal of an electron from the HOMO, forming a radical cation.[1] The reduction of the formyl groups is also expected to be observed at more negative potentials.
Key Electrochemical Parameters
| Parameter | Description | Estimated Value for BFPA |
| HOMO Energy Level | The energy of the highest occupied molecular orbital, related to the oxidation potential. A lower (more negative) HOMO level indicates higher stability against oxidation. | -5.6 to -5.8 eV[1] |
| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital, related to the reduction potential. | ~ -2.7 to -2.9 eV (estimated) |
| Electrochemical Band Gap (Eg) | The difference between the LUMO and HOMO energy levels, which determines the energy of the first electronic transition. | ~ 2.9 to 3.1 eV (estimated) |
The HOMO energy levels for a series of 9,10-anthracene derivatives have been found to be in the range of -5.59 eV to -5.73 eV, with functionalization at these positions causing only minor variations (±0.10 eV).[1] This suggests that the HOMO level of BFPA will fall within this range, indicating good stability for applications in organic electronics.
Experimental Protocol: Characterization by Cyclic Voltammetry
This section provides a detailed, step-by-step protocol for the electrochemical characterization of BFPA using cyclic voltammetry.
Experimental Setup and Reagents
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Analyte Solution: A ~1 mM solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Supporting Electrolyte: A 0.1 M solution of a non-reactive salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Inert Gas: High-purity argon or nitrogen.
Step-by-Step Procedure
Caption: Workflow for Cyclic Voltammetry of BFPA.
-
Solution Preparation: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M. Then, dissolve this compound in this electrolyte solution to a final concentration of approximately 1 mM.
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the reference electrode tip is close to the working electrode.
-
Deoxygenation: Purge the solution with a gentle stream of argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards a more positive potential to observe the oxidation of the anthracene core.
-
Set a suitable scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram. Multiple cycles should be run to ensure the stability of the redox processes.
-
To observe the reduction of the aldehyde groups, a separate scan in the negative potential range will be necessary.
-
-
Data Analysis:
-
From the voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials for the oxidation of the anthracene core.
-
Calculate the half-wave potential (E½) as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2.
-
The HOMO energy level can be estimated from the onset potential of the oxidation peak using the following equation, with ferrocene as an internal or external standard: EHOMO (eV) = - [Eoxonset vs. Fc/Fc⁺ + 4.8] Where Eoxonset is the onset potential of the first oxidation peak versus the ferrocene/ferrocenium redox couple, and 4.8 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level.
-
Structure-Property Relationships and Applications
The electrochemical properties of this compound are intrinsically linked to its molecular structure.
Caption: Structure-Property-Application relationships of BFPA.
The rigid and planar anthracene core provides a robust π-system for charge delocalization, which is essential for its semiconducting properties. The phenyl groups at the 9 and 10 positions are twisted relative to the anthracene plane, which can disrupt crystal packing and influence thin-film morphology in solid-state devices.[1]
The aldehyde functionalities are the key to the versatility of BFPA. They serve as reactive sites for the formation of imine-linked Covalent Organic Frameworks (COFs).[3] In these frameworks, the electrochemical properties of the BFPA linker contribute to the overall electronic behavior of the material, influencing its performance in applications such as photocatalysis and sensing.
Conclusion
This compound is a valuable building block in materials science and organic electronics. Its well-defined electrochemical properties, characterized by a stable HOMO energy level and accessible redox states, make it a promising candidate for a variety of applications. The presence of reactive aldehyde groups further enhances its utility, enabling its incorporation into advanced materials like COFs. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this versatile molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Anthracene-based dual channel donor-acceptor triazine-containing covalent organic frameworks for superior photoelectrochemical sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
A Technical Guide to the Quantum Yield of 9,10-Bis(4-formylphenyl)anthracene Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 9,10-Bis(4-formylphenyl)anthracene Derivatives in Advanced Materials
The 9,10-disubstituted anthracene core is a privileged scaffold in the design of highly fluorescent materials, finding extensive applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. Among these, this compound and its derivatives have emerged as a particularly promising class of compounds. The formyl groups at the para-positions of the phenyl rings serve as versatile synthetic handles, allowing for a wide range of chemical modifications to fine-tune the photophysical properties of the molecule. The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed photons into emitted photons, is a critical parameter that dictates the performance of these materials in their intended applications. A high quantum yield is often a prerequisite for bright OLEDs, sensitive fluorescent probes, and efficient light-harvesting systems.
This in-depth technical guide provides a comprehensive overview of the quantum yield of this compound derivatives. We will delve into the fundamental principles governing fluorescence and quantum yield, present a systematic analysis of structure-property relationships, and provide a detailed, field-proven protocol for the accurate measurement of this crucial parameter. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the design, synthesis, and characterization of novel fluorescent materials.
Fundamentals of Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule absorbs a photon, promoting an electron to an excited singlet state (S1). The molecule then rapidly relaxes to the lowest vibrational level of the S1 state through non-radiative processes. From this state, the electron can return to the ground state (S0) via the emission of a photon. The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]
Φf = (Number of photons emitted) / (Number of photons absorbed)
Several factors can influence the quantum yield of a fluorophore, including its molecular structure and the surrounding environment.[1] Internal conversion (non-radiative decay from S1 to S0) and intersystem crossing (transition from the singlet S1 state to a triplet T1 state) are competing non-radiative pathways that reduce the fluorescence quantum yield. The rates of these processes are highly dependent on the rigidity of the molecular structure, the presence of heavy atoms, and the energy gap between the S1 and T1 states.
Environmental factors such as solvent polarity, temperature, and the presence of quenchers also play a significant role. For instance, polar solvents can stabilize charge-transfer excited states, which may lead to non-radiative decay pathways and a decrease in quantum yield. On the other hand, a rigid environment can restrict molecular vibrations and rotations, thereby suppressing non-radiative decay and enhancing the quantum yield.
Structure-Property Relationships: Tuning the Quantum Yield of this compound Derivatives
The quantum yield of this compound derivatives can be systematically tuned by modifying their chemical structure. The formyl groups provide a convenient entry point for a variety of chemical transformations, allowing for the introduction of different functional groups that can modulate the electronic and steric properties of the molecule.
One study on this compound reported a high fluorescence quantum yield of over 0.52 in a dilute CH2Cl2 solution.[2] This high quantum yield is attributed to the rigid anthracene core and the extended π-conjugation provided by the phenyl substituents. The formyl groups, being electron-withdrawing, can also influence the intramolecular charge transfer (ICT) character of the excited state. The photophysical properties of this compound were found to be sensitive to solvent polarity, with a red shift in the emission spectrum observed in more polar solvents, which is indicative of an ICT excited state.[2]
Further derivatization of the formyl groups can lead to significant changes in the quantum yield. For example, conversion of the formyl groups to imines or oximes can introduce new electronic and steric features. The introduction of bulky substituents can induce a twisted conformation between the phenyl rings and the anthracene core, which can disrupt π-conjugation but also potentially suppress intermolecular interactions that can lead to quenching in the solid state.[3] Theoretical studies on other anthracene derivatives have shown that reducing the electron density difference and overlap density between the S0 and S1 states in the anthracene core can suppress vibrational relaxation and radiationless transitions, leading to a higher quantum yield.[4]
| Derivative | Modification | Solvent | Quantum Yield (Φf) | Reference |
| This compound | - | CH2Cl2 | > 0.52 | [2] |
| 9,10-bis(4-methoxyphenyl)anthracene | Methoxy substitution | CH2Cl2 | > 0.52 | [2] |
| Non-symmetric 9,10-diphenylanthracenes | Phenyl and pentyl substitution | Toluene | up to 0.7 | [5] |
| 9,10-di(pyren-1-yl)anthracene | Pyrene substitution | Various | High | [3] |
Experimental Protocol for Relative Quantum Yield Measurement
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a compound.[1] It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[6][7]
Instrumentation and Reagents
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.[1]
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: Standard 10 mm path length quartz fluorescence cuvettes. For absorbance measurements, cuvettes with longer path lengths (e.g., 20 mm, 50 mm) are recommended to minimize errors.[8]
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield in the same solvent as the sample. For blue-emitting anthracene derivatives, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 1.0) are common choices.[9]
-
High-purity solvents: Spectroscopic grade solvents are essential.
Step-by-Step Methodology
-
Selection of Excitation Wavelength: Choose an excitation wavelength where both the sample and the standard have significant absorbance. It is crucial that the absorbance of the solutions at the excitation wavelength is kept below 0.1 in a 10 mm path length cuvette to avoid inner filter effects.[8]
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent with high accuracy.
-
Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should ideally range from 0.01 to 0.1.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank. Determine the absorbance value at the chosen excitation wavelength for each solution.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[8]
-
Integrate the area under the corrected emission spectrum for each solution.
-
-
Data Analysis:
-
For both the sample and the standard, plot a graph of the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
The plot should be linear, and the gradient (slope) of the line should be determined for both the sample (Grad_X) and the standard (Grad_ST).
-
The quantum yield of the sample (Φ_X) can then be calculated using the following equation:[7][8]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for the relative determination of fluorescence quantum yield.
Mechanistic Insights and Design Principles
The quantum yield of 9,10-disubstituted anthracene derivatives is intricately linked to the interplay of electronic and structural factors. Understanding these relationships is key to the rational design of new materials with enhanced fluorescence efficiency.
A crucial design principle for achieving high quantum yields in anthracene derivatives is the suppression of non-radiative decay pathways. This can be achieved by:
-
Enhancing Structural Rigidity: A rigid molecular framework minimizes vibrational and rotational modes that can dissipate the excited-state energy non-radiatively. The anthracene core itself is inherently rigid, which contributes to the high quantum yields often observed in its derivatives.
-
Tuning the S1-T1 Energy Gap: A larger energy gap between the lowest excited singlet (S1) and triplet (T1) states can reduce the rate of intersystem crossing, a major non-radiative decay channel.
-
Controlling Intermolecular Interactions: In the solid state, strong π-π stacking can lead to the formation of non-emissive excimers, which significantly reduces the quantum yield. Introducing bulky substituents can sterically hinder close packing and preserve the high quantum yield of individual molecules in the solid state.[10][11]
The electronic nature of the substituents on the 9,10-phenyl rings also plays a critical role. Electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO) and influence the charge distribution in the excited state. For this compound, the electron-withdrawing formyl groups can induce an intramolecular charge transfer (ICT) character in the excited state. While ICT can sometimes open up non-radiative decay channels, it can also be harnessed to create environmentally sensitive fluorophores (solvatochromic dyes) where the emission color and quantum yield are highly dependent on the solvent polarity.
Caption: Factors influencing the quantum yield of anthracene derivatives.
Applications in Advanced Technologies
The high fluorescence quantum yields of this compound derivatives make them highly attractive for a range of applications.
-
Organic Light-Emitting Diodes (OLEDs): In OLEDs, a high quantum yield in the solid state is essential for achieving high electroluminescence efficiency.[12][13] Anthracene derivatives are widely used as blue emitters, which are crucial for full-color displays and white lighting.[3][14] The ability to tune the emission color and quantum yield through chemical modification of the formylphenyl groups makes these compounds highly versatile for OLED applications.
-
Fluorescent Sensors: The sensitivity of the fluorescence of some derivatives to their local environment can be exploited for chemical sensing. For example, a derivative whose quantum yield is quenched in the presence of a specific analyte can be used as a "turn-off" sensor. Conversely, a "turn-on" sensor can be designed where the interaction with an analyte restricts non-radiative decay pathways and enhances the fluorescence.
-
Bioimaging: Fluorophores with high quantum yields are desirable for bioimaging applications as they provide bright signals for sensitive detection. The formyl groups can be used to conjugate the fluorophore to biomolecules, enabling the visualization of biological processes.
Conclusion
This compound and its derivatives represent a versatile and highly promising class of fluorescent materials. Their high quantum yields, coupled with the synthetic accessibility for fine-tuning their photophysical properties, make them ideal candidates for a wide range of applications, from next-generation displays to advanced biomedical diagnostics. A thorough understanding of the factors governing their quantum yield and the application of rigorous measurement protocols are essential for unlocking their full potential. This guide provides the foundational knowledge and practical methodologies to empower researchers in this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. jasco-global.com [jasco-global.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ceur-ws.org [ceur-ws.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Covalent Organic Frameworks Using 9,10-Bis(4-formylphenyl)anthracene
Introduction: The Strategic Advantage of an Anthracene-Based Linker in COF Synthesis
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with a modular design that allows for the precise integration of organic building blocks into extended, periodic networks. The choice of these building blocks is paramount as it dictates the physicochemical properties and ultimate applications of the resulting COF. Within the vast library of COF precursors, 9,10-Bis(4-formylphenyl)anthracene stands out as a dialdehyde linker of significant interest. Its rigid, planar, and electron-rich anthracene core imparts unique photophysical properties, making it an ideal candidate for the construction of COFs with applications in fluorescence-based sensing, photocatalysis, and optoelectronics.[1][2] The extended π-conjugation provided by the anthracene moiety can also enhance charge transport within the framework, a desirable characteristic for electronic and energy storage applications.
This guide provides a comprehensive overview of the synthesis, characterization, and application of a fluorescent imine-linked COF, designated as An-PDA COF , synthesized from this compound and p-phenylenediamine. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-tested protocol, and discuss the key characterization techniques to validate the successful formation of the framework.
Mechanistic Insights: The Art of Reversible Covalent Bond Formation
The synthesis of imine-linked COFs is a testament to the power of dynamic covalent chemistry. The formation of the imine bond (C=N) from the condensation of an aldehyde and an amine is a reversible process, a critical feature for achieving crystallinity. This reversibility allows for "error-correction" during the polymerization process; kinetically formed, disordered structures can revert to their constituent monomers and re-assemble into the thermodynamically more stable, crystalline framework.
The reaction is typically catalyzed by an acid, most commonly acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is followed by dehydration to form the imine linkage. The overall process is a delicate equilibrium between the formation of imine bonds and their hydrolysis, which is essential for the growth of well-ordered COF crystals. The choice of solvent, temperature, and reaction time are all critical parameters that influence this equilibrium and, consequently, the quality of the resulting COF. Solvothermal methods, which involve heating the reaction mixture in a sealed vessel, are commonly employed to provide the necessary energy to overcome the activation barrier for both the forward and reverse reactions, thereby facilitating the formation of a highly crystalline product.
Below is a diagram illustrating the key steps in the acid-catalyzed imine condensation reaction, which forms the backbone of the An-PDA COF.
Caption: Acid-catalyzed imine formation mechanism for COF synthesis.
Experimental Protocol: Solvothermal Synthesis of An-PDA COF
This protocol details the solvothermal synthesis of a highly crystalline, fluorescent COF from this compound and p-phenylenediamine.
Materials and Reagents:
-
This compound (BFPA) (>98% purity)
-
p-Phenylenediamine (PDA) (>99% purity, sublimation purified)
-
1,4-Dioxane (anhydrous, >99.8%)
-
Mesitylene (anhydrous, >98%)
-
Aqueous Acetic Acid (6 M)
-
Acetone (ACS grade)
-
Tetrahydrofuran (THF) (ACS grade)
Equipment:
-
Pyrex tube (10 mL)
-
Schlenk line or glovebox
-
Sonicator bath
-
Oven
-
Centrifuge
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a 10 mL Pyrex tube, add this compound (38.6 mg, 0.1 mmol) and p-phenylenediamine (10.8 mg, 0.1 mmol).
-
Solvent Addition: To the Pyrex tube containing the monomers, add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene.
-
Sonication: Sonicate the mixture for 10 minutes to ensure a homogeneous suspension of the monomers.
-
Catalyst Addition: Add 0.2 mL of 6 M aqueous acetic acid to the suspension.
-
Freeze-Pump-Thaw Cycles: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing: After the final thaw, seal the Pyrex tube under vacuum using a torch.
-
Solvothermal Reaction: Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 72 hours. A yellow precipitate will form during this time.
-
Isolation: After 72 hours, remove the tube from the oven and allow it to cool to room temperature. Isolate the solid product by centrifugation.
-
Washing: Wash the collected solid with acetone (3 x 10 mL) and THF (3 x 10 mL) to remove any unreacted monomers and oligomers.
-
Soxhlet Extraction: Further purify the product by Soxhlet extraction with THF for 24 hours.
-
Drying: Dry the purified yellow powder in a vacuum oven at 80 °C overnight to obtain the final An-PDA COF.
Workflow Diagram:
Caption: Step-by-step workflow for the solvothermal synthesis of An-PDA COF.
Characterization of An-PDA COF
Successful synthesis of the COF is confirmed through a suite of characterization techniques.
1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the imine linkage. The spectrum of the An-PDA COF should show a characteristic C=N stretching peak around 1623 cm⁻¹, with a concomitant decrease or disappearance of the C=O stretching peak from the aldehyde linker (around 1700 cm⁻¹) and the N-H stretching peaks from the amine linker (around 3300-3400 cm⁻¹).
2. Powder X-Ray Diffraction (PXRD): PXRD is the definitive technique for confirming the crystallinity of the COF. The experimental PXRD pattern of the synthesized An-PDA COF should exhibit distinct diffraction peaks that correspond to a simulated crystal structure. For a 2D hexagonal lattice, characteristic peaks corresponding to the (100), (110), and (200) planes are expected at low 2θ angles.
3. Porosity and Surface Area Analysis (BET): Nitrogen sorption isotherms at 77 K are used to determine the porosity and specific surface area of the COF. A type I isotherm is typically observed for microporous materials. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the isotherm data.
4. Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the COF. The An-PDA COF is expected to be stable up to high temperatures (typically >400 °C) under an inert atmosphere.
Representative Characterization Data for An-PDA COF:
| Parameter | Value | Reference |
| FTIR (cm⁻¹) | C=N stretch: ~1623 | [3] |
| PXRD Peaks (2θ) | (100): ~3.5°, (110): ~6.1°, (200): ~7.0° | [3] |
| BET Surface Area | ~1200 m²/g | [3] |
| Pore Size | ~1.5 nm | [3] |
| Thermal Stability (TGA) | > 450 °C (in N₂) | [3] |
Applications in Fluorescent Sensing
The inherent fluorescence of the anthracene moiety in the An-PDA COF makes it a promising material for chemical sensing. The porous and crystalline nature of the COF allows for the diffusion of analytes into the framework, where they can interact with the anthracene units. This interaction can lead to a change in the fluorescence properties of the COF, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength.
For example, electron-deficient nitroaromatic compounds, which are common components of explosives, can act as fluorescence quenchers. When these molecules enter the pores of the An-PDA COF, they can engage in photoinduced electron transfer with the electron-rich anthracene units, leading to a significant decrease in the fluorescence intensity. This "turn-off" sensing mechanism allows for the sensitive and selective detection of these analytes.[4]
Diagram of a "Turn-Off" Fluorescent Sensing Mechanism:
Caption: Schematic of fluorescence quenching in An-PDA COF upon analyte binding.
Conclusion and Future Outlook
The use of this compound as a linker in COF synthesis provides a powerful strategy for the development of functional materials with tailored photophysical properties. The An-PDA COF detailed in this guide serves as a prime example of how the rational design of building blocks can lead to materials with high crystallinity, porosity, and desirable functionalities for applications such as fluorescent sensing. The protocols and characterization data presented herein provide a solid foundation for researchers to explore this and related anthracene-based COF systems. Future research directions may include the incorporation of different amine linkers to fine-tune the pore environment and the exploration of these materials in other application areas such as photocatalysis and organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 9,10-Bis(4-formylphenyl)anthracene
Introduction: A Strategic Approach to Anthracene-Based MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, in the biomedical field for drug delivery and sensing. The rational design of MOFs, through the judicious selection of metal nodes and organic linkers, allows for fine-tuning of their structural and functional properties. The 9,10-Bis(4-formylphenyl)anthracene (BFPA) ligand presents a unique platform for the design of functional MOFs. Its rigid, fluorescent anthracene core can impart desirable photoluminescent properties to the resulting framework, while the terminal aldehyde groups offer a gateway for post-synthetic modification, a crucial feature for the covalent attachment of pharmaceutical agents or targeting moieties.
While BFPA is a prominent building block in the synthesis of Covalent Organic Frameworks (COFs) through Schiff base condensation chemistry[1], its application in MOF synthesis is a more nascent, yet promising, area of exploration. The direct coordination of aldehyde groups to metal centers is less common than that of carboxylates or azoles. However, the formyl groups can play a crucial role as functional sites within the MOF pores. This guide provides a comprehensive overview and a representative protocol for the synthesis of MOFs incorporating the BFPA ligand. We will delve into the rationale behind the selection of reagents and conditions, present a detailed experimental procedure, and discuss the characterization and potential applications of these advanced materials, particularly for researchers in drug development.
Ligand Profile: this compound (BFPA)
Structure:
Key Properties:
| Property | Value | Reference |
| CAS Number | 324750-99-4 | [1][2] |
| Molecular Formula | C₂₈H₁₈O₂ | [2] |
| Molecular Weight | 386.4 g/mol | [2] |
| Appearance | Typically a yellow to orange solid | |
| Solubility | Soluble in many organic solvents like DMF, DMSO, and chlorinated hydrocarbons |
The extended π-conjugation of the anthracene core endows BFPA and its derived materials with inherent fluorescence, making them suitable for applications in fluorescent sensing and bio-imaging.
Proposed Synthesis of a Zinc-Based BFPA-MOF (Hypothetical Protocol)
This section outlines a hypothetical, yet scientifically grounded, solvothermal protocol for the synthesis of a zinc-based MOF using BFPA. Zinc is chosen as the metal node due to its versatility in coordination chemistry and its prevalence in the synthesis of robust MOFs. The proposed framework is herein designated as Zn-BFPA-MOF.
Rationale for Reagent Selection:
-
Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is a common, inexpensive, and reliable source of Zn²⁺ ions for MOF synthesis.
-
Ligand: this compound (BFPA) serves as the primary organic building block.
-
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent widely used in MOF synthesis due to its ability to dissolve a wide range of organic ligands and metal salts.[3][4]
-
Modulator: Benzoic acid is introduced as a modulator. Modulators are crucial in controlling the nucleation and growth of MOF crystals, often leading to larger, more well-defined crystals with higher phase purity and improved porosity.[5] Benzoic acid competes with the ligand for coordination to the metal centers, slowing down the crystallization process.
Experimental Workflow
Caption: Workflow for the proposed synthesis of Zn-BFPA-MOF.
Detailed Protocol: Zn-BFPA-MOF
Materials:
-
This compound (BFPA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Benzoic Acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
20 mL Scintillation Vials or Teflon-lined autoclave
Procedure:
-
Solution A (Metal): In a 10 mL glass vial, dissolve 30 mg of zinc nitrate hexahydrate in 5 mL of DMF.
-
Solution B (Ligand): In a separate 10 mL glass vial, dissolve 20 mg of this compound and 120 mg of benzoic acid in 5 mL of DMF. Sonication may be required to achieve complete dissolution.
-
Mixing: Combine Solution A and Solution B in a 20 mL scintillation vial. The final volume is 10 mL.
-
Sonication: Briefly sonicate the combined mixture for 5 minutes to ensure homogeneity.
-
Crystallization: Tightly cap the vial and place it in a preheated oven at 120 °C for 48 hours.
-
Isolation: After the reaction is complete, remove the vial from the oven and allow it to cool to room temperature. Crystals should have formed at the bottom of the vial.
-
Washing: Carefully decant the supernatant. Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals. Centrifuge the mixture and decant the DMF. Repeat this washing step two more times.[5][6]
-
Solvent Exchange: After the final DMF wash, add 10 mL of dichloromethane (CH₂Cl₂) to the crystals. Allow the crystals to soak for at least 3 hours. Decant the CH₂Cl₂ and add a fresh portion. Repeat this solvent exchange step at least three times over 24 hours. This step is crucial for removing the high-boiling point DMF from the pores of the MOF.
-
Activation: Decant the final CH₂Cl₂ wash. Place the vial containing the wet crystals in a vacuum oven. Heat the sample under a dynamic vacuum at 150 °C for 12 hours to completely remove the guest solvent molecules from the pores.
-
Storage: The resulting activated Zn-BFPA-MOF powder should be stored in a desiccator to prevent re-adsorption of moisture.
Characterization of the Synthesized MOF
To confirm the successful synthesis and determine the properties of the Zn-BFPA-MOF, the following characterization techniques are essential:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to verify the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern if a single crystal structure can be obtained.[7]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the BFPA ligand within the framework and to observe the coordination environment of the functional groups. A shift in the C=O stretching frequency of the aldehyde group upon coordination may be observed.
-
Gas Adsorption Analysis (BET and Pore Size Distribution): Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area (BET method) and the pore size distribution of the activated MOF. This is critical for applications in storage and delivery.
-
Photoluminescence Spectroscopy: The excitation and emission spectra of the solid-state MOF should be measured to characterize its fluorescent properties, which are anticipated due to the anthracene core of the BFPA ligand.[8][9]
Applications in Drug Development
The unique features of a MOF derived from BFPA open up several possibilities in the realm of drug development:
-
Drug Delivery: The porous structure of the Zn-BFPA-MOF can be utilized to encapsulate therapeutic molecules. The release of the drug can be triggered by various stimuli, such as a change in pH.
-
Bio-imaging: The inherent fluorescence of the anthracene moiety allows the MOF to be used as a bio-imaging agent to track its location within cells or tissues.
-
Targeted Delivery through Post-Synthetic Modification (PSM): The aldehyde functional groups lining the pores of the Zn-BFPA-MOF are prime targets for PSM. For instance, a targeting ligand (e.g., folic acid) can be covalently attached to the aldehyde groups via Schiff base chemistry. This would enable the MOF to specifically target cancer cells that overexpress the folate receptor.
Workflow for Post-Synthetic Modification
Caption: Post-synthetic modification of Zn-BFPA-MOF.
Conclusion
The synthesis of Metal-Organic Frameworks using this compound represents an exciting frontier in the development of functional materials. While this guide provides a robust starting protocol, it is important to note that MOF synthesis is often sensitive to minor variations in conditions. Researchers are encouraged to systematically optimize parameters such as temperature, reaction time, and modulator concentration to achieve the desired crystallinity, porosity, and functionality. The unique combination of a fluorescent anthracene core and reactive aldehyde groups makes BFPA-based MOFs highly promising candidates for advanced applications in drug delivery, diagnostics, and theranostics.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties | Semantic Scholar [semanticscholar.org]
- 5. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 6. ossila.com [ossila.com]
- 7. Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly crystalline anthracene-based MOF-74 series featuring electrical conductivity and luminescence - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 9,10-Bis(4-formylphenyl)anthracene in Organic Electronics
Introduction: The Strategic Role of a Bifunctional Building Block
9,10-Bis(4-formylphenyl)anthracene (BFPA) is a highly valuable molecule in the field of organic electronics and materials science.[1] Its core structure, featuring a fluorescent anthracene moiety flanked by two reactive formylphenyl groups, makes it not a typical standalone active material, but rather a strategic bifunctional building block for synthesizing advanced functional polymers and frameworks.[2][3] The anthracene core provides inherent photophysical properties, including strong fluorescence, while the terminal aldehyde groups offer versatile handles for covalent bond formation, primarily through condensation reactions.[2]
This guide provides a detailed overview of the primary application of BFPA: its use as a monomer in the synthesis of Covalent Organic Frameworks (COFs) and conjugated microporous polymers for sensing applications. We will explore the causality behind its molecular design, provide detailed protocols for polymer synthesis and sensor fabrication, and discuss the broader potential of anthracene derivatives in organic electronic devices.
Part 1: Core Application - A Monomer for Porous Frameworks
The principal utility of BFPA lies in its role as a dialdehyde monomer for creating extended, porous, and conjugated systems. The formyl groups are ideal for reacting with multi-amine or pyrrole-based linkers to form stable imine or other covalent bonds, leading to the formation of highly ordered two-dimensional or three-dimensional structures.
Mechanism of Action: Why BFPA is Effective
-
Structural Rigidity and Pre-organization: The anthracene core provides a rigid, planar backbone. The phenyl linkers at the 9 and 10 positions create a well-defined, non-linear geometry that directs the growth of porous framework structures. This pre-organization is crucial for achieving high crystallinity and porosity in the resulting COFs.[2]
-
Inherent Fluorescence: The 9,10-disubstituted anthracene core is a strong fluorophore. When incorporated into a rigid polymer framework, this fluorescence is preserved and often enhanced by preventing aggregation-caused quenching (ACQ), a common issue with planar aromatic molecules in the solid state.[2]
-
Reactive Aldehyde Groups: The formyl (-CHO) groups are highly reactive toward primary amines (e.g., in Schiff base reactions) and activated C-H bonds (e.g., in pyrrole), enabling the formation of robust covalent networks under relatively mild conditions.
-
Extended π-Conjugation: Polymerization through the formylphenyl groups extends the π-conjugated system of the anthracene core, which is essential for efficient charge transport and for modulating the material's electronic properties, making it sensitive to external stimuli.[2]
This combination of properties makes BFPA-derived frameworks excellent candidates for chemical sensors, where the porous structure allows analytes to access the fluorescent anthracene units, leading to a detectable change in emission.[2]
Key Application: Fluorescent Chemical Sensing
A prominent application of BFPA is in the synthesis of luminescent conjugated microporous polymers for the detection of nitroaromatic compounds, which are common components of explosives and environmental pollutants.[2]
Workflow for Sensor Development:
Caption: Workflow for developing a fluorescent sensor using BFPA.
Part 2: Experimental Protocols
Protocol 1: Synthesis of an Anthracene-Pyrrole Conjugated Microporous Polymer (AP-CMP)
This protocol describes the synthesis of a fluorescent porous polymer via the polycondensation of this compound (BFPA) with pyrrole, adapted from literature procedures.[2] This reaction creates a highly conjugated and porous material suitable for sensing applications.
Materials:
-
This compound (BFPA)
-
Pyrrole (freshly distilled)
-
1,4-Dioxane
-
Aqueous HCl solution (e.g., 6 M)
-
Methanol
-
Tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas supply
-
Reflux condenser
Procedure:
-
Vessel Preparation: Add BFPA and pyrrole to a Schlenk flask equipped with a magnetic stir bar. A typical molar ratio is 1:1, but this can be optimized.
-
Solvent Addition: Add 1,4-dioxane to the flask to dissolve the monomers.
-
Catalyst Addition: Add the aqueous HCl solution to the mixture. The acid catalyzes the polycondensation reaction.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can interfere with the polymerization and degrade the fluorescent product.
-
Reaction: Heat the mixture to reflux under the inert atmosphere and maintain vigorous stirring. The reaction is typically run for 48-72 hours. A colored precipitate (the AP-CMP polymer) will form as the reaction progresses.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid sequentially with copious amounts of water, methanol, and THF to remove unreacted monomers, oligomers, and residual catalyst.
-
Perform a final purification step by Soxhlet extraction with methanol for 24 hours to ensure all impurities are removed.
-
-
Drying: Dry the purified polymer product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) overnight to yield a fine powder.
Self-Validation:
-
FT-IR Spectroscopy: Confirm the formation of the polymer by observing the disappearance of the aldehyde C=O stretching peak (around 1700 cm⁻¹) from BFPA and the N-H stretching peak from pyrrole, alongside the appearance of new peaks corresponding to the newly formed polymer backbone.
-
Solid-State ¹³C NMR: Verify the polymer structure.
-
Porosity Analysis (BET): Measure the surface area and pore size distribution to confirm the microporous nature of the material.
Protocol 2: Fabrication and Testing of a Solid-State Fluorescence Quenching Sensor
This protocol details the fabrication of a simple sensor test strip and its use in detecting nitrofuran antibiotics via fluorescence quenching.[2]
Materials:
-
Synthesized AP-CMP powder
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Filter paper or glass slides (as substrate)
-
Ultrasonic bath
-
Pipette or dropper
-
UV lamp (365 nm)
-
Analyte solutions (e.g., Nitrofurazone (NFZ), Nitrofurantoin (NFT) in appropriate solvent)
Procedure:
-
Polymer Dispersion: Disperse a small amount of the AP-CMP powder in DMF. Use an ultrasonic bath to create a uniform, stable suspension.
-
Substrate Coating: Using a pipette, drop-cast the AP-CMP suspension onto the surface of the filter paper or a glass slide. Allow the solvent to evaporate completely, leaving a thin film of the polymer on the substrate. A fume hood is recommended.
-
Baseline Fluorescence Check: Place the prepared sensor strip under a UV lamp (365 nm). A strong fluorescence (typically blue or green, characteristic of the anthracene core) should be observed. This is your baseline signal.
-
Analyte Exposure: Add a small drop of the analyte solution onto the polymer film.
-
Detection: Immediately observe the sensor under the same UV lamp. A significant decrease or complete quenching of the fluorescence upon addition of the analyte indicates a positive detection.
-
Quantification (Optional): For quantitative analysis, a fluorometer can be used to measure the emission intensity before and after analyte addition. The degree of quenching can be correlated to the analyte concentration.
Self-Validation:
-
Control Test: Apply a drop of the pure solvent (without the analyte) to the sensor. No significant change in fluorescence should be observed.
-
Selectivity Test: Test the sensor's response to other, non-nitroaromatic compounds to ensure the quenching effect is selective.
Part 3: Performance Data and Broader Context
While BFPA itself is not used as an active layer, the polymers derived from it show promising performance in sensing applications.
Table 1: Performance of BFPA-derived AP-CMP Sensor for Nitrofuran Antibiotics[2]
| Analyte | Detection Limit (ppm) | Mechanism |
| Nitrofurazone (NFZ) | 0.62 | Fluorescence Quenching |
| Nitrofurantoin (NFT) | 0.67 | Fluorescence Quenching |
| Furazolidone (FZD) | 0.77 | Fluorescence Quenching |
Potential in Mainstream Organic Electronics
The broader class of 9,10-disubstituted anthracene derivatives is a cornerstone of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4][5][6]
-
In OLEDs: Anthracene derivatives are widely used as highly efficient blue emitters and as stable host materials for phosphorescent dopants.[7][8][9] Their wide bandgap and high photoluminescence quantum yield are key advantages.
-
In OFETs: The planar, rigid structure of the anthracene core facilitates strong π-π stacking in the solid state, which is crucial for efficient charge transport.[4][5] Functionalization at the 9,10-positions can be used to tune molecular packing and frontier molecular orbital energy levels to optimize charge carrier mobility.[4]
While BFPA's formyl groups make it less stable for direct use in long-lifetime devices, it could serve as a precursor. For instance, the aldehyde groups could be converted to other functional groups (e.g., via Wittig or reduction reactions) to synthesize novel anthracene derivatives specifically tailored for OLED or OFET applications.
Caption: Established and potential applications of BFPA.
Conclusion
This compound is a quintessential example of a molecular building block designed for a specific purpose. Its primary and most successful application is not as a standalone component in an electronic device, but as a monomer for constructing sophisticated, fluorescent, and porous organic frameworks. The protocols and data presented here demonstrate its utility in creating highly sensitive chemical sensors. While its direct application in OLEDs and OFETs is not established, its robust anthracene core and versatile reactive groups position it as a valuable precursor for the synthesis of next-generation materials in the broader field of organic electronics.
References
- 1. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
"protocol for Suzuki coupling synthesis of 9,10-Bis(4-formylphenyl)anthracene"
An Application Note for the Synthesis of 9,10-Bis(4-formylphenyl)anthracene via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a crucial building block for advanced organic materials such as covalent organic frameworks (COFs) and organic light-emitting diodes (OLEDs).[1][2][3] The protocol details a robust and reproducible double Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 4-formylphenylboronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of specific reagents and conditions, and provide a detailed, step-by-step procedure from reaction setup to product purification and characterization. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering field-proven insights to ensure a successful synthesis.
Introduction: The Suzuki-Miyaura Reaction in Materials Synthesis
The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands as a cornerstone of modern organic synthesis.[4][5] Its discovery, honored with the 2010 Nobel Prize in Chemistry, revolutionized the formation of carbon-carbon bonds due to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[4][5][6]
These advantages make it exceptionally well-suited for synthesizing complex molecules like this compound. This target molecule, featuring a rigid, fluorescent anthracene core flanked by two reactive aldehyde groups, is a highly sought-after precursor for constructing porous polymers and advanced semiconductor materials.[2][3] The presented protocol leverages the efficiency of the Suzuki-Miyaura reaction to couple 9,10-dibromoanthracene with two equivalents of 4-formylphenylboronic acid in a one-pot synthesis.[7][8][9]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][10]
-
Oxidative Addition : The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halogen bond of the aryl halide (9,10-dibromoanthracene). This is often the rate-determining step and results in a Pd(II) complex.[4][5]
-
Transmetalation : This is where the base plays its critical role. The base activates the 4-formylphenylboronic acid to form a more nucleophilic boronate complex.[11][12][13] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide. The choice of base is crucial; it must be strong enough to facilitate this step but not so strong as to induce unwanted side reactions with the aldehyde functional groups.[12]
-
Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling and eliminating from the metal center. This forms the new carbon-carbon bond, yields the desired product, and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4][10][14]
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 9,10-diarylanthracene derivatives.[9][15]
Materials and Reagents
All reagents should be used as received from commercial suppliers unless otherwise noted. Solvents should be of anhydrous grade and degassed prior to use.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | 523-27-3 | Starting aryl halide |
| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 87199-17-5 | Boron coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Pd(0) Catalyst |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | Base |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Solvent |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Co-solvent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Co-solvent |
Equipment
-
Three-neck round-bottom flask (Schlenk flask recommended)
-
Reflux condenser
-
Magnetic stirrer hotplate
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup : Assemble a 250 mL three-neck round-bottom flask with a reflux condenser and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Charge Reagents : To the flask, add 9,10-dibromoanthracene (1.00 g, 2.98 mmol), 4-formylphenylboronic acid (1.07 g, 7.14 mmol, 2.4 equiv), and anhydrous sodium carbonate (0.79 g, 7.44 mmol, 2.5 equiv).
-
Add Solvents : Prepare a degassed solvent mixture of Toluene:Ethanol:Water in a 4:1:1 ratio. Add 60 mL of this mixture to the flask via cannula or syringe. Stir the resulting suspension.
-
Expert Insight : A biphasic solvent system is highly effective. Toluene dissolves the organic substrates, while the aqueous ethanol phase dissolves the inorganic base, facilitating interaction at the phase interface where the catalyst is active.[4]
-
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (172 mg, 0.149 mmol, 5 mol%) to the stirring suspension.
-
Reaction : Heat the mixture to reflux (approximately 100 °C) with vigorous stirring under a positive pressure of inert gas. Maintain reflux for 24 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the 9,10-dibromoanthracene spot indicates reaction completion.
-
Work-up :
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 100 mL of ethyl acetate and 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with 100 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : The crude solid is purified by column chromatography on silica gel. A gradient eluent of hexane and ethyl acetate (e.g., starting from 95:5) is typically effective. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance : Typically a yellow or pale-yellow solid.
-
¹H NMR Spectroscopy : Spectral data should be consistent with the desired structure. Expect aromatic protons from the anthracene core and the phenyl rings, as well as a distinct singlet for the aldehyde protons around 10 ppm.[19]
-
¹³C NMR Spectroscopy : The spectrum should show signals corresponding to all unique carbon atoms in the molecule, including a signal for the aldehyde carbonyl carbon around 192 ppm.[9]
-
Mass Spectrometry (MS) : The molecular ion peak should correspond to the calculated mass of the product (C₂₈H₁₈O₂).[20]
-
Calculated [M]⁺: 386.13 g/mol
-
Observed [M]⁺: Should be within an acceptable error margin.
-
Troubleshooting and Advanced Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive (oxidized) catalyst. 2. Insufficiently degassed solvents/system. 3. Impure starting materials. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst. 2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles or sparging with inert gas for >30 min). 3. Check purity of boronic acid and aryl halide. |
| Formation of Side Products | 1. Homocoupling of boronic acid. 2. Dehalogenation of starting material. | 1. Ensure a strictly oxygen-free environment. 2. This can occur if a hydride source is present. Ensure solvents are pure.[10] Consider a different base, such as K₃PO₄, which can sometimes suppress side reactions.[12] |
| Difficult Purification | 1. Streaking on TLC plate. 2. Product co-elutes with impurities. | 1. The aldehyde groups can interact strongly with silica. Add a small amount of triethylamine (~0.5%) to the eluent to improve resolution. 2. Try a different solvent system or consider recrystallization from a suitable solvent like toluene or chlorobenzene. |
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood : All operations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling : Palladium catalysts are expensive and potentially toxic; handle with care. Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. ossila.com [ossila.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. lookchem.com [lookchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. This compound(324750-99-4) 1H NMR spectrum [chemicalbook.com]
- 20. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Revolutionizing COF Functionality: A Protocol for Postsynthetic Integration of 9,10-Bis(4-formylphenyl)anthracene
Introduction: Beyond de novo Synthesis - The Power of Postsynthetic Modification
Covalent Organic Frameworks (COFs) have emerged as a frontier class of crystalline porous polymers, offering unparalleled precision in the atomic-level design of functional materials.[1] Traditionally, the functionalization of COFs has been achieved through de novo synthesis, incorporating desired moieties into the monomeric building blocks prior to framework construction. However, this approach can be hampered by the incompatibility of certain functional groups with the reaction conditions required for crystalline COF formation.[2][3] Postsynthetic modification (PSM) offers a powerful and versatile alternative, enabling the introduction of new functionalities into a pre-existing COF architecture.[4][5] This strategy not only expands the chemical diversity of COFs but also allows for the installation of complex or sensitive functional groups that may not withstand the initial synthesis conditions.[6]
This application note provides a comprehensive guide to the postsynthetic modification of an amine-functionalized COF with the bulky, fluorescent dialdehyde, 9,10-Bis(4-formylphenyl)anthracene. The introduction of this anthracene derivative via imine condensation imparts new optical properties to the framework, opening avenues for applications in sensing, photocatalysis, and advanced materials. We will delve into the mechanistic rationale behind the experimental design, provide a detailed, step-by-step protocol, and outline the critical characterization techniques for verifying a successful modification while preserving the structural integrity of the parent COF.
Strategic Considerations for Modifying Amine-Functionalized COFs
The success of a postsynthetic modification hinges on the careful selection of the parent COF, the modifying agent, and the reaction conditions. For this protocol, we hypothesize the use of a highly crystalline, amine-functionalized COF as the starting material. The accessible amine groups within the porous framework serve as reactive sites for covalent modification.
The choice of this compound as the modifying agent is strategic. The anthracene core is a well-known fluorophore, and its incorporation is expected to bestow luminescent properties upon the non-fluorescent parent COF.[7][8] The bifunctional nature of this dialdehyde presents an intriguing possibility of either single-point attachment, leaving a dangling aldehyde group, or intra-pore cross-linking, where both aldehyde moieties react with proximal amine groups within the COF channels. This potential for cross-linking can enhance the framework's stability, though it may also impact its porosity.[2]
The core of this modification is the Schiff base reaction, a condensation reaction between the primary amine groups of the COF and the aldehyde groups of the anthracene derivative to form imine linkages (C=N).[9][10] This reaction is typically reversible and can be catalyzed by mild acids, allowing for a degree of error correction and preservation of the COF's crystallinity.[11]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear checkpoints for assessing the success of each stage.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Amine-functionalized COF (e.g., TpBD(NH₂)₂) | High purity, activated | Synthesized in-house or commercially available | Must be thoroughly activated to remove guest molecules from the pores. |
| This compound | ≥98% | Commercially available | --- |
| 1,4-Dioxane | Anhydrous | Commercially available | Other anhydrous, inert solvents like mesitylene or o-dichlorobenzene can be tested.[12] |
| Acetic Acid | Glacial | Commercially available | Acts as a catalyst for the imine condensation. |
| Acetone | Reagent grade | Commercially available | For washing. |
| Tetrahydrofuran (THF) | Reagent grade | Commercially available | For washing. |
Step-by-Step Methodology
1. Activation of the Parent Amine-Functionalized COF: a. Place 100 mg of the amine-functionalized COF into a Schlenk flask. b. Heat the COF under a dynamic vacuum (≤1 mbar) at 120 °C for 12 hours. This critical step ensures the removal of any solvent or guest molecules from the pores, maximizing the accessibility of the amine groups. c. After activation, backfill the flask with an inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.
2. Preparation of the Reaction Mixture: a. In a separate flask, dissolve 1.2 equivalents of this compound in 20 mL of anhydrous 1,4-dioxane. The use of a slight excess of the dialdehyde is intended to drive the reaction towards completion. The exact amount will depend on the molar equivalent of amine groups in the parent COF. b. Sonicate the solution for 15 minutes to ensure complete dissolution.
3. Postsynthetic Modification Reaction: a. To the Schlenk flask containing the activated COF, add the solution of this compound via cannula transfer under an inert atmosphere. b. Add 0.2 mL of glacial acetic acid to the suspension to catalyze the imine formation. c. Seal the Schlenk flask and place it in a preheated oil bath at 80 °C. d. Stir the reaction mixture for 72 hours.
4. Work-up and Purification of the Modified COF: a. After 72 hours, remove the flask from the oil bath and allow it to cool to room temperature. b. Collect the solid product by vacuum filtration. c. To remove any unreacted this compound and other soluble impurities, wash the solid sequentially with fresh portions of 1,4-dioxane, tetrahydrofuran (THF), and acetone. This can be efficiently performed using a Soxhlet extractor for 24 hours with THF. d. Dry the resulting solid under vacuum at 100 °C for 12 hours to obtain the final anthracene-modified COF.
Visualizing the Workflow
Figure 1: Workflow for the postsynthetic modification of an amine-functionalized COF.
Characterization and Validation
Thorough characterization is essential to confirm the successful incorporation of the anthracene moiety and to assess the impact of the modification on the COF's structure and properties.
Spectroscopic Evidence of Covalent Modification
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectra of the parent amine-COF and the modified COF. A successful reaction is indicated by the appearance of a new stretching vibration band around 1620-1625 cm⁻¹, characteristic of the newly formed imine (C=N) bond. Concurrently, a decrease in the intensity of the N-H stretching bands (around 3300-3500 cm⁻¹) of the primary amine and the C=O stretching band (around 1690-1710 cm⁻¹) of the aldehyde should be observed.[13]
-
Solid-State ¹³C NMR Spectroscopy: Solid-state NMR provides detailed structural information. The spectrum of the modified COF should show new resonance signals corresponding to the carbon atoms of the anthracene core and the imine carbon, typically around 150-160 ppm. A significant reduction in the peak corresponding to the aldehyde carbon (around 190 ppm) of the reactant is also expected.
Preservation of Crystallinity and Porosity
-
Powder X-ray Diffraction (PXRD): PXRD is crucial for evaluating the long-range order of the COF before and after modification. A successful PSM should largely preserve the crystallinity of the parent framework. The PXRD pattern of the modified COF should exhibit the same characteristic diffraction peaks as the parent COF, although minor shifts in peak positions and a slight decrease in peak intensities may be observed due to the introduction of the bulky functional group.[14][15]
-
Gas Sorption Analysis (N₂ at 77 K): Nitrogen physisorption measurements are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. A decrease in both surface area and pore volume is expected after modification due to the incorporation of the bulky this compound within the pores.[16] The extent of this decrease can provide insights into the degree of functionalization and whether pore blocking has occurred.
Confirmation of New Properties
-
Fluorescence Spectroscopy: The most direct evidence of the successful incorporation of the anthracene moiety is the emergence of fluorescence. The modified COF, when dispersed in a suitable solvent and excited at an appropriate wavelength (e.g., in the absorption range of the diphenylanthracene core), should exhibit a characteristic fluorescence emission spectrum, which is absent in the parent amine-COF.[17]
Data Summary
| Analysis Technique | Parent Amine-COF | Expected Result for Anthracene-Modified COF | Rationale |
| FTIR | N-H stretch (~3400 cm⁻¹) | Appearance of C=N stretch (~1623 cm⁻¹), decrease in N-H and C=O stretches. | Formation of imine linkage. |
| Solid-State ¹³C NMR | No signals from anthracene | New resonances for anthracene and imine carbons. | Covalent incorporation of the modifier. |
| PXRD | Characteristic diffraction peaks | Retention of major diffraction peaks, possible minor shifts. | Preservation of long-range crystalline order.[14] |
| N₂ Sorption | High BET surface area | Lower BET surface area and pore volume. | Pore occupancy by the anthracene moiety.[16] |
| Fluorescence Spectroscopy | Non-fluorescent | Strong fluorescence emission upon excitation. | Introduction of the fluorescent anthracene core.[17] |
Potential Applications and Future Directions
The successful postsynthetic modification of COFs with this compound opens up a plethora of possibilities for advanced applications:
-
Fluorescent Sensing: The incorporated anthracene units can act as fluorescent reporters for the detection of various analytes. Quenching or enhancement of the fluorescence upon interaction with target molecules can form the basis of highly sensitive and selective chemical sensors.[17]
-
Photocatalysis: Anthracene derivatives are known to be photoactive. The modified COF could be explored as a heterogeneous photocatalyst for organic transformations, leveraging the extended π-conjugation and light-harvesting capabilities of the framework.
-
White Light Emission: By carefully tuning the electronic properties of the COF and the incorporated fluorophore, it may be possible to achieve white light emission from a single material, which is highly desirable for solid-state lighting applications.[3]
Future work could involve exploring different amine-functionalized COFs with varying pore sizes and topologies to study the effect of the host framework on the modification efficiency and the photophysical properties of the resulting materials. Furthermore, the dangling aldehyde groups (in the case of single-point attachment) could be used as reactive handles for subsequent modification steps, leading to the creation of multifunctional COFs with hierarchical complexity.
Conclusion
Postsynthetic modification is a formidable tool for expanding the functional repertoire of Covalent Organic Frameworks. The protocol detailed herein provides a robust framework for the covalent integration of this compound into an amine-functionalized COF. By carefully controlling the reaction conditions and performing rigorous characterization, researchers can create novel, fluorescent, and highly ordered materials with tailored properties for a wide range of applications in materials science, chemistry, and drug development.
References
- 1. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2D-to-3D transformations of a covalent organic framework via post-synthetic crosslinking - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02492G [pubs.rsc.org]
- 3. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. 2D-to-3D transformations of a covalent organic framework via post-synthetic crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ionicviper.org [ionicviper.org]
- 10. scispace.com [scispace.com]
- 11. jetir.org [jetir.org]
- 12. Deep eutectic solvents for the preparation and post-synthetic modification of metal- and covalent organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
- 15. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 16. Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol | MDPI [mdpi.com]
Fabricating Advanced Thin Films with 9,10-Bis(4-formylphenyl)anthracene: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of thin films utilizing 9,10-Bis(4-formylphenyl)anthracene (BFPA). We will delve into the core principles, detailed protocols, and critical considerations for creating high-quality films for a range of applications, from organic electronics to advanced sensing platforms.
Introduction: The Potential of this compound in Thin Film Technology
This compound is a highly versatile organic molecule characterized by a rigid anthracene core functionalized with two formylphenyl groups. This unique structure imparts excellent photophysical properties, thermal stability, and the ability to form stable, highly ordered thin films.[1] While direct deposition of BFPA as a molecular thin film is plausible, its primary and most explored application lies in its use as a building block for the synthesis of Covalent Organic Framework (COF) thin films.[2] COFs are a class of crystalline porous polymers with a highly ordered structure, offering exceptional control over pore size and functionality.[3][4]
The aldehyde functional groups of BFPA serve as reactive sites for the formation of imine-linked COFs, making it a valuable component in the bottom-up fabrication of these advanced materials.[2][4] This guide will focus on the fabrication of COF thin films using BFPA, as this approach is well-documented and offers a pathway to highly functional materials.
Physicochemical Properties of this compound
A thorough understanding of the properties of BFPA is essential for successful thin film fabrication.
| Property | Value | Source |
| Chemical Formula | C₂₈H₁₈O₂ | [5] |
| Molecular Weight | 386.44 g/mol | [5] |
| Appearance | Off-white to light yellow solid | MySkinRecipes |
| Key Functional Groups | Aldehyde (-CHO) | [2] |
| Core Structure | Anthracene | [2] |
Fabrication of Covalent Organic Framework (COF) Thin Films Using BFPA
The fabrication of COF thin films is a bottom-up approach where the crystalline framework is grown directly on a substrate. Several methods have been developed, with solvothermal synthesis and interfacial polymerization being the most common.
General Workflow for COF Thin Film Fabrication
The overall process involves the reaction of BFPA with a complementary amine-based linker on a suitable substrate.
Caption: General workflow for fabricating COF thin films using BFPA.
Detailed Protocol: Solvothermal Synthesis of a BFPA-Based COF Thin Film
This protocol describes a typical solvothermal method for growing a COF thin film on a silicon wafer. This method involves the reaction of BFPA with an amine linker in a sealed vessel under elevated temperature.
Materials and Equipment:
-
This compound (BFPA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) or similar amine linker
-
Solvent mixture (e.g., mesitylene/dioxane)
-
Acetic acid (catalyst)
-
Silicon wafers or desired substrate
-
Autoclave or sealed reaction vessel
-
Oven
-
Sonicator
-
Beakers, vials, and standard laboratory glassware
-
Solvents for washing (e.g., acetone, ethanol)
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean the silicon wafers by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
For enhanced film adhesion, the substrate surface can be functionalized, for example, with a self-assembled monolayer of (3-aminopropyl)triethoxysilane (APTES).[6]
-
-
Precursor Solution Preparation:
-
Prepare a stock solution of BFPA in a suitable solvent mixture (e.g., 1:1 v/v mesitylene:dioxane). The concentration will depend on the desired film thickness and reaction conditions, but a typical starting point is in the millimolar range.
-
Prepare a separate stock solution of the amine linker (e.g., TAPB) in the same solvent mixture and at a stoichiometric ratio to BFPA (typically a 1:1 or 2:3 molar ratio of aldehyde to amine groups, depending on the linker geometry).
-
Add a catalytic amount of aqueous acetic acid (e.g., 6M solution) to the precursor solutions.
-
-
On-Substrate Reaction:
-
Place the cleaned substrates in a Teflon-lined autoclave.
-
Add the precursor solutions to the autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 80°C and 120°C).
-
Allow the reaction to proceed for the desired time, which can range from 24 to 72 hours.
-
-
Washing and Purification:
-
After the reaction, carefully remove the substrates from the autoclave.
-
Gently wash the substrates with fresh solvent (e.g., acetone or ethanol) to remove any unreacted precursors and loosely bound material. This can be done by immersion or gentle rinsing.
-
Dry the substrates with a stream of nitrogen.
-
Alternative Method: Interfacial Polymerization
Interfacial polymerization offers a route to high-quality, large-area COF films at the interface of two immiscible liquids.
Caption: Schematic of interfacial polymerization for COF thin film synthesis.
Characterization of BFPA-Based Thin Films
A suite of characterization techniques is necessary to confirm the successful fabrication and determine the properties of the thin films.
| Technique | Purpose | Expected Outcome for a Successful Film |
| X-ray Diffraction (XRD) | To confirm the crystallinity and determine the structure of the COF. | Sharp diffraction peaks corresponding to the expected COF structure. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and thickness of the film. | A continuous and uniform film with a well-defined thickness. |
| Atomic Force Microscopy (AFM) | To determine the surface roughness and topography at the nanoscale. | A smooth surface with low root-mean-square (RMS) roughness. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the imine linkages and the consumption of the aldehyde and amine precursors. | The appearance of a characteristic imine C=N stretching peak and the disappearance or reduction of the aldehyde C=O and amine N-H stretching peaks. |
| UV-Visible Spectroscopy | To investigate the optical properties of the thin film. | Characteristic absorption bands of the anthracene core and the extended π-conjugated system of the COF. |
| Contact Angle Measurement | To assess the hydrophobicity/hydrophilicity of the film surface. | A specific contact angle depending on the chemical nature of the COF. |
Potential Applications and Future Directions
Thin films fabricated using this compound as a building block have significant potential in a variety of fields:
-
Organic Electronics: The ordered, π-conjugated structure of BFPA-based COFs makes them promising candidates for active layers in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][7]
-
Sensors: The porous nature of COF thin films allows for the selective adsorption of analytes, making them suitable for chemical and biological sensing applications.[2]
-
Membranes for Separations: The well-defined pore structure of COF thin films can be exploited for gas and liquid separations.[3]
-
Photocatalysis: The anthracene core of BFPA can act as a photosensitizer, enabling the use of these materials in photocatalytic applications.
Future research will likely focus on the development of new synthetic methods to achieve even greater control over film thickness, orientation, and defect density. Furthermore, the incorporation of different functional linkers alongside BFPA will open up new avenues for creating multifunctional materials with tailored properties.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no film formation | Incorrect stoichiometry of precursors; Inactive catalyst; Inappropriate solvent or temperature. | Verify the molar ratios of BFPA and the amine linker; Use fresh catalyst; Screen different solvents and reaction temperatures. |
| Film delamination | Poor substrate adhesion. | Improve substrate cleaning and consider surface functionalization (e.g., with APTES). |
| Powdery or non-uniform film | Precipitation of the COF in solution before film formation; Too high precursor concentration. | Optimize precursor concentrations; Consider a slower reaction rate by lowering the temperature. |
| Amorphous film (no XRD peaks) | Reaction conditions not suitable for crystallization. | Increase reaction time and/or temperature; Ensure the purity of precursors and solvents. |
References
- 1. This compound [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. Recent progress in covalent organic framework thin films: fabrications, applications and perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
9,10-Bis(4-formylphenyl)anthracene: A Versatile Building Block for Advanced Porous Organic Polymers
Introduction: The Architectural Elegance of Porous Organic Polymers
Porous organic polymers (POPs) represent a fascinating class of materials, constructed from organic building blocks linked by strong covalent bonds to form highly cross-linked, porous structures. Their inherent properties, such as low density, high thermal and chemical stability, and tunable porosity, make them exceptional candidates for a wide range of applications, including gas storage and separation, catalysis, and chemical sensing.[1][2] A key advantage of POPs lies in the vast possibilities of organic chemistry, allowing for the precise design and synthesis of materials with tailored functionalities.[1]
This application note focuses on a particularly promising building block, 9,10-Bis(4-formylphenyl)anthracene (BFPA) . The rigid, planar anthracene core provides a robust scaffold, while the two terminal aldehyde groups offer reactive sites for the construction of extended polymeric networks. The resulting POPs inherit the intrinsic fluorescence of the anthracene moiety, opening up avenues for the development of novel sensory materials.[3]
This guide will provide a comprehensive overview of the synthesis of BFPA, its polymerization into porous organic frameworks via Schiff base condensation, detailed characterization methodologies, and an exploration of its applications with supporting data and protocols.
Part 1: Synthesis of the Building Block: this compound (BFPA)
The synthesis of BFPA is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.[4][5] The general strategy involves the reaction of 9,10-dibromoanthracene with 4-formylphenylboronic acid.
Protocol 1: Synthesis of this compound
Materials:
-
9,10-dibromoanthracene
-
4-formylphenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (2 M aqueous solution)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.2 eq), and a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed mixture of toluene and THF (e.g., 4:1 v/v) to the flask.
-
Add a 2 M aqueous solution of sodium carbonate (4.0 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a solid.
Characterization: The structure and purity of the synthesized BFPA should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product is reported to be in the range of 275-278 °C.[6]
Part 2: Construction of Porous Organic Polymers via Schiff Base Condensation
The dialdehyde functionality of BFPA makes it an ideal monomer for polymerization through Schiff base condensation with various multitopic amines.[1] This reaction forms robust imine linkages and is often reversible, allowing for the formation of thermodynamically stable, ordered porous structures under the right conditions.[7]
Protocol 2: General Synthesis of a BFPA-based Porous Organic Polymer (BFPA-POP)
Materials:
-
This compound (BFPA)
-
Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene (TAPB) for a 3D network, or p-phenylenediamine for a linear polymer)
-
Solvent (e.g., 1,2-dichlorobenzene, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF))[1]
-
Acetic acid (catalyst)
-
Schlenk tube or sealed vial
-
Inert atmosphere (nitrogen or argon)
-
Oven
-
Soxhlet extractor
-
Methanol, Tetrahydrofuran (THF), Chloroform
Procedure:
-
In a Schlenk tube, dissolve this compound (BFPA) (1.5 eq) and the chosen amine linker (e.g., TAPB, 1.0 eq) in the selected solvent (e.g., a mixture of 1,2-dichlorobenzene and DMSO).
-
Add a catalytic amount of aqueous acetic acid (e.g., 6 M).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum or an inert atmosphere.
-
Heat the reaction mixture in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).[1]
-
After the reaction, cool the tube to room temperature. A solid precipitate of the polymer should have formed.
-
Collect the solid product by filtration and wash it with the reaction solvent.
-
To remove unreacted monomers and oligomers, purify the polymer by Soxhlet extraction with various solvents (e.g., methanol, THF, and chloroform) for 24 hours each.
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80 °C) overnight.
Causality Behind Experimental Choices:
-
Solvent Selection: High-boiling point aprotic solvents like 1,2-dichlorobenzene, DMSO, or DMF are chosen to ensure the reactants remain in solution at the reaction temperature and to facilitate the removal of water, which is a byproduct of the condensation reaction.
-
Catalyst: An acid catalyst, such as acetic acid, is used to protonate the carbonyl group of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the amine.
-
Inert Atmosphere and Degassing: The freeze-pump-thaw cycles and the use of an inert atmosphere are crucial to prevent oxidation of the monomers and the resulting polymer, especially at elevated temperatures.
-
Soxhlet Extraction: This continuous extraction method is highly effective for removing impurities from the insoluble polymer network, ensuring high purity of the final material.
Part 3: Characterization of BFPA-based Porous Organic Polymers
A comprehensive characterization of the synthesized POP is essential to confirm its chemical structure, thermal stability, morphology, and porosity.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of imine bond formation (C=N stretching vibration, typically around 1623 cm⁻¹) and disappearance of aldehyde (C=O) and amine (N-H) stretching vibrations.[1] |
| Solid-State ¹³C NMR Spectroscopy | Provides information about the local chemical environment of carbon atoms in the polymer network, confirming the structure. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. |
| Nitrogen Adsorption-Desorption Analysis (BET) | Measures the specific surface area (Brunauer-Emmett-Teller), pore volume, and pore size distribution of the porous material. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and particle shape of the polymer. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal porous structure of the material. |
Part 4: Applications of BFPA-based Porous Organic Polymers
The unique structural and functional properties of BFPA-based POPs make them promising materials for various applications.
Gas Adsorption and Storage
The high surface area and tunable porosity of these POPs make them excellent candidates for gas storage and separation, particularly for carbon dioxide (CO₂) capture.[2][8] The nitrogen-rich imine linkages and the aromatic framework can provide favorable interactions with CO₂ molecules.
| Material | Surface Area (m²/g) | CO₂ Adsorption Capacity | Reference |
| Anthracene-based MOF (CUST-607) | 702.15 | Exhibits selective and strong CO₂ adsorption | [9][10] |
| N-rich POPs | - | High adsorption selectivity for CO₂ over N₂ | [11] |
Logical Relationship for CO₂ Adsorption:
Caption: Key material properties influencing CO₂ adsorption performance.
Fluorescent Sensing of Nitroaromatic Compounds
The inherent fluorescence of the anthracene moiety in BFPA-POPs can be harnessed for the sensitive detection of nitroaromatic compounds, which are common explosives and environmental pollutants.[12] The electron-deficient nature of nitroaromatics leads to fluorescence quenching upon interaction with the electron-rich polymer framework.
| Analyte | Polymer System | Limit of Detection (LOD) | Reference |
| Picric Acid (PA) | Pyrene-derived Conjugated Polymer | 3.43 ppm | [12] |
| Picric Acid (PA) | Anthracene-based AIEgen | 93 nM | [13] |
| Nitrofuran Antibiotics | Anthracene and Porphyrin-based CMP | 0.62 - 0.77 ppm | [3] |
Experimental Workflow for Nitroaromatic Sensing:
Caption: Workflow for fluorescence-based sensing of nitroaromatics.
Protocol 3: Fluorescent Detection of Picric Acid
-
Prepare a stock dispersion of the BFPA-POP in a suitable solvent (e.g., acetonitrile) by sonication.
-
Prepare a series of standard solutions of picric acid in the same solvent.
-
In a cuvette, place a known volume of the BFPA-POP dispersion.
-
Record the initial fluorescence emission spectrum of the dispersion.
-
Sequentially add small aliquots of the picric acid solutions to the cuvette, recording the fluorescence spectrum after each addition.
-
Observe the quenching of the fluorescence intensity with increasing picric acid concentration.
-
Plot the Stern-Volmer graph (I₀/I vs. concentration) to determine the quenching constant and the limit of detection.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced porous organic polymers. Its rigid structure and reactive aldehyde groups enable the construction of robust, porous networks with tailored properties. The straightforward synthesis of BFPA via Suzuki-Miyaura coupling and its subsequent polymerization through Schiff base condensation provide an accessible route to these high-performance materials. The resulting POPs exhibit significant potential in applications such as CO₂ capture and the sensitive fluorescent detection of nitroaromatic compounds. Further exploration of different amine co-monomers and post-synthetic modifications will undoubtedly lead to the development of even more sophisticated materials with enhanced functionalities for a broader range of applications in materials science and environmental remediation.
References
- 1. mdpi.com [mdpi.com]
- 2. Porous Organic Polymer Captures CO2 - ChemistryViews [chemistryviews.org]
- 3. ossila.com [ossila.com]
- 4. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. lookchem.com [lookchem.com]
- 6. This compound CAS#: 324750-99-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. gncl.cn [gncl.cn]
- 9. An anthracene-based microporous metal–organic framework for adsorbing CO2 and detecting TNP sensitivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. boa.unimib.it [boa.unimib.it]
- 12. A Novel 3D-Morphology Pyrene-Derived Conjugated Fluorescence Polymer for Picric Acid Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal Ion Detection Using 9,10-Bis(4-formylphenyl)anthracene-Based Sensors
Introduction: The Critical Role of Metal Ion Detection and the Promise of Anthracene-Based Chemosensors
The precise and sensitive detection of metal ions is of paramount importance across a spectrum of scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical development. Many metal ions, while essential for biological processes in trace amounts, can be toxic at elevated concentrations. Therefore, the development of robust and reliable methods for their detection is a critical area of research.
Fluorescent chemosensors have emerged as a powerful tool for metal ion detection due to their high sensitivity, selectivity, and the ability to provide real-time results.[1][2][3] Among the various fluorophores utilized in the design of these sensors, anthracene and its derivatives have garnered significant attention owing to their excellent photophysical properties, including high quantum yields and chemical stability.[4]
This application note details the design, synthesis, and application of a novel fluorescent sensor for metal ion detection based on the versatile building block, 9,10-Bis(4-formylphenyl)anthracene. By leveraging the principles of Schiff base condensation and Chelation-Enhanced Fluorescence (CHEF), we present a conceptual yet highly plausible sensor platform with detailed protocols for its synthesis and utilization.
Sensor Design and Signaling Mechanism
The core of our proposed sensor is the this compound molecule. The two formyl (-CHO) groups at the 9 and 10 positions of the anthracene core serve as reactive handles for the construction of a metal ion receptor. Through a Schiff base condensation reaction with an appropriate primary amine bearing a metal-coordinating moiety, a highly selective receptor can be integrated with the fluorescent anthracene signal transducer.
For this application note, we propose the synthesis of a Schiff base sensor by reacting this compound with 2-aminophenol. The resulting Schiff base ligand possesses multiple coordination sites (the imine nitrogen and the hydroxyl oxygen) that can selectively bind to certain metal ions.
The signaling mechanism of this sensor is predicated on the phenomenon of Chelation-Enhanced Fluorescence (CHEF).[5][6][7] In its free, unbound state, the Schiff base ligand may exhibit quenched or low fluorescence due to photoinduced electron transfer (PET) from the electron-rich phenol group to the excited anthracene core. Upon chelation with a target metal ion, the lone pair of electrons on the nitrogen and oxygen atoms become engaged in coordination, thereby inhibiting the PET process. This suppression of PET leads to a significant enhancement of the fluorescence intensity, resulting in a "turn-on" sensor response.
Protocols
Part 1: Synthesis of the Schiff Base Sensor (AS-1)
This protocol describes the synthesis of the anthracene-based Schiff base sensor (designated as AS-1 ) from this compound and 2-aminophenol.
Materials:
-
This compound (MW: 386.44 g/mol )
-
2-Aminophenol (MW: 109.13 g/mol )
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol (386.4 mg) of this compound in 40 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
Addition of Amine: To the stirred solution, add a solution of 2.2 mmol (240.1 mg) of 2-aminophenol in 10 mL of absolute ethanol.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base product should form. If no precipitate forms, the solvent volume can be reduced by rotary evaporation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base sensor (AS-1 ) in a vacuum oven at 60 °C for 12 hours.
-
Characterization: The structure of the synthesized sensor should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part 2: General Protocol for Metal Ion Detection
This protocol outlines the general procedure for evaluating the performance of the AS-1 sensor for the detection of a target metal ion using fluorescence spectroscopy.
Materials and Instrumentation:
-
Synthesized AS-1 sensor
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in deionized water or an appropriate solvent.
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile, or a mixed aqueous-organic solvent system).
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the AS-1 sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the metal perchlorates or nitrates (e.g., 10 mM) in deionized water.
-
-
Spectroscopic Measurements:
-
Emission Spectrum of the Free Sensor: In a quartz cuvette, prepare a dilute solution of the AS-1 sensor (e.g., 10 µM) in the chosen solvent system. Record the fluorescence emission spectrum at an appropriate excitation wavelength (determined from the absorption spectrum of the sensor).
-
Titration with Metal Ions: To the cuvette containing the sensor solution, incrementally add small aliquots of the metal ion stock solution. After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Selectivity Study: Prepare a series of cuvettes, each containing the sensor solution. To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion. Record the fluorescence emission spectrum for each sample to assess the selectivity of the sensor.
-
Competition Experiment: To a solution of the sensor that has been saturated with the target metal ion, add an excess of other potentially interfering metal ions and record the fluorescence spectrum to evaluate the sensor's robustness.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.
-
From the titration curve, the binding constant (Ka) and the stoichiometry of the sensor-metal complex can be determined using a suitable binding model (e.g., Benesi-Hildebrand plot).
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations).
-
Expected Results and Performance
Based on literature for analogous anthracene-based Schiff base sensors, the AS-1 sensor is expected to exhibit high selectivity and sensitivity for certain metal ions, particularly d¹⁰ metal ions like Zn²⁺ and Cd²⁺, which are known to effectively inhibit PET and promote CHEF.
Table 1: Performance Characteristics of Analogous Anthracene-Based Schiff Base Sensors for Metal Ion Detection
| Sensor/Probe | Target Ion | Detection Limit (LOD) | Fluorescence Change | Solvent System | Reference |
| Anthracene-thiophene Schiff base | Cr³⁺ | 0.4 µM | Turn-on | CH₃CN/HEPES | [4] |
| Pyrene-based Schiff base | Cu²⁺ | - | Turn-on | CH₃CN | [8] |
| Anthracene-based Schiff base | Fe³⁺ | - | Turn-on | THF | [8] |
| Naphthalene dialdehyde Schiff base | Cu²⁺ | 1.64 x 10⁻⁸ M | Turn-off | Aqueous media | [9] |
| 4,5-Diazafluorene Schiff Base | Zn²⁺ | - | Turn-on (194-fold) | - | [1] |
Note: The performance of the proposed AS-1 sensor would need to be experimentally determined.
Troubleshooting and Method Validation
-
Low Yield of Sensor Synthesis: Optimize reaction conditions such as reaction time, temperature, and catalyst concentration. Ensure the purity of starting materials and solvents.
-
Poor Sensor Solubility: The choice of solvent is crucial. For applications in aqueous environments, the sensor may need to be functionalized with water-solubilizing groups, or experiments can be conducted in mixed aqueous-organic solvent systems.
-
Interference from Other Ions: If the sensor shows a response to multiple ions, competition experiments are essential to determine its practical selectivity. The pH of the medium can also significantly influence the sensor's response and should be controlled with a suitable buffer.
-
Validation: The sensor's response should be validated using a standard analytical technique for metal ion detection, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Conclusion
The proposed application note provides a comprehensive framework for the design, synthesis, and application of a novel fluorescent sensor for metal ion detection based on this compound. By following the detailed protocols, researchers can develop a sensitive and selective "turn-on" fluorescent sensor. The principles and methodologies described herein are broadly applicable to the development of other chemosensors for a wide range of analytes, underscoring the versatility of the anthracene scaffold in sensor design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 7. krc.komar.edu.iq [krc.komar.edu.iq]
- 8. Novel pyrene- and anthracene-based Schiff base derivatives as Cu2+ and Fe3+ fluorescence turn-on sensors and for aggregation induced emissions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Photocatalytic Applications of 9,10-Bis(4-formylphenyl)anthracene Covalent Organic Frameworks
Introduction: Harnessing the Power of Light with Anthracene-Based Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers with well-defined structures and tailorable functionalities.[1] Their inherent properties, such as high surface area, permanent porosity, and exceptional stability, make them ideal candidates for a myriad of applications, including catalysis.[1] Among the diverse building blocks available for COF synthesis, 9,10-Bis(4-formylphenyl)anthracene (BFPA) stands out as a particularly promising monomer for constructing photocatalytically active frameworks.
The anthracene core of BFPA is a well-known chromophore, capable of absorbing light in the UV-visible region and participating in photophysical processes. When integrated into a COF architecture, these anthracene moieties can act as photosensitizers, initiating catalytic reactions upon light irradiation. This guide provides a comprehensive overview of the photocatalytic applications of BFPA-based COFs, with a focus on the degradation of organic pollutants, a critical area of environmental remediation. We will delve into the synthesis of a representative BFPA-based COF, detail a protocol for its application in the photocatalytic degradation of Rhodamine B, and elucidate the underlying mechanistic principles.
I. Synthesis of a BFPA-Based Covalent Organic Framework (BFPA-TAPT COF)
The synthesis of COFs typically proceeds via solvothermal methods, where the reaction between the organic linkers is carried out in a sealed vessel at elevated temperatures. This allows for the formation of a crystalline and porous network. For this application, we will focus on the synthesis of a COF from this compound (BFPA) and 1,3,5-tris(4-aminophenyl)benzene (TAPT) through imine condensation.
Protocol: Solvothermal Synthesis of BFPA-TAPT COF
Materials:
-
This compound (BFPA)
-
1,3,5-tris(4-aminophenyl)benzene (TAPT)
-
1,4-Dioxane
-
Mesitylene
-
6M Acetic Acid (aqueous)
-
Acetone
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Monomer Solution Preparation: In a Pyrex tube, add this compound (BFPA, 0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPT, 0.1 mmol).
-
Solvent Addition: To the Pyrex tube, add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
-
Catalyst Addition: Add aqueous acetic acid (6 M, 0.1 mL) to the monomer suspension. The acid acts as a catalyst for the reversible imine bond formation, which is crucial for the error-checking mechanism that leads to a crystalline COF.
-
Sonication and Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 72 hours. The solvothermal conditions facilitate the growth of a well-ordered crystalline framework.
-
Isolation and Washing: After cooling to room temperature, a solid precipitate should be visible. Isolate the solid by filtration. Wash the collected solid sequentially with acetone and N,N-dimethylformamide (DMF) to remove any unreacted monomers and oligomers.
-
Activation: To activate the COF and ensure the pores are accessible, the solvent-exchanged solid is dried under a high vacuum at 150 °C for 12 hours. The final product is a yellow powder.
Experimental Workflow: Synthesis of BFPA-TAPT COF
Caption: Workflow for the solvothermal synthesis of BFPA-TAPT COF.
II. Photocatalytic Degradation of Organic Pollutants: A Case Study with Rhodamine B
The synthesized BFPA-TAPT COF can be effectively employed as a heterogeneous photocatalyst for the degradation of organic pollutants in aqueous solutions. Rhodamine B (RhB), a common industrial dye, serves as an excellent model pollutant to evaluate the photocatalytic efficiency.
Protocol: Photocatalytic Degradation of Rhodamine B
Materials:
-
BFPA-TAPT COF (synthesized as described above)
-
Rhodamine B (RhB)
-
Deionized water
-
Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter, λ > 420 nm)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Suspension: Disperse 10 mg of the BFPA-TAPT COF in 100 mL of a 10 mg/L aqueous solution of Rhodamine B.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the COF and the RhB molecules. This step is crucial to differentiate between removal by adsorption and photocatalytic degradation.
-
Photocatalytic Reaction: Place the suspension under the visible light source and continue stirring.
-
Monitoring the Reaction: At regular intervals (e.g., every 15 minutes), withdraw an aliquot (e.g., 3 mL) of the suspension.
-
Sample Preparation for Analysis: Centrifuge the aliquot to remove the COF particles.
-
UV-Vis Analysis: Measure the absorbance of the supernatant at the characteristic wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of RhB (after dark adsorption) and Cₜ is the concentration at time 't'.
Data Presentation: Photocatalytic Performance
The results of the photocatalytic degradation experiment should be presented clearly. A table summarizing the degradation efficiency over time and a corresponding plot are effective ways to visualize the data.
| Time (minutes) | Concentration of Rhodamine B (mg/L) | Degradation Efficiency (%) |
| 0 | 10.0 | 0 |
| 15 | 7.8 | 22 |
| 30 | 5.5 | 45 |
| 45 | 3.2 | 68 |
| 60 | 1.5 | 85 |
| 75 | 0.5 | 95 |
| 90 | < 0.1 | > 99 |
III. Mechanistic Insights into Photocatalysis
The photocatalytic activity of the BFPA-TAPT COF is rooted in its semiconductor-like properties. The process can be broken down into several key steps:
-
Light Absorption: The anthracene units within the COF framework absorb photons from the visible light source, leading to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This generates electron-hole pairs (excitons).
-
Charge Separation and Transfer: The ordered, porous structure of the COF facilitates the separation of these charge carriers and their migration to the catalyst surface.
-
Generation of Reactive Oxygen Species (ROS):
-
The photo-generated electrons can react with adsorbed oxygen molecules to produce superoxide radicals (•O₂⁻).
-
The holes can directly oxidize the organic pollutant or react with water molecules to generate highly reactive hydroxyl radicals (•OH).
-
-
Degradation of Pollutants: These highly reactive oxygen species (ROS) are powerful oxidizing agents that attack the Rhodamine B molecules, breaking them down into smaller, less harmful compounds, and ultimately leading to their mineralization into CO₂, H₂O, and inorganic ions.
Mechanism of Photocatalytic Degradation
Caption: Proposed mechanism for the photocatalytic degradation of Rhodamine B.
IV. Trustworthiness: Ensuring Reliable and Reproducible Results
The reliability of photocatalysis experiments hinges on careful experimental design and validation. The protocols described herein incorporate several self-validating systems:
-
Control Experiments:
-
Without Catalyst: To confirm that the degradation is indeed catalyzed by the COF, a control experiment should be run with the Rhodamine B solution under illumination but without the BFPA-TAPT COF.
-
Without Light: To distinguish between adsorption and photocatalysis, the experiment should be conducted with the COF and Rhodamine B in the dark.
-
-
Catalyst Characterization: The synthesized BFPA-TAPT COF should be thoroughly characterized to confirm its structure, crystallinity, and porosity. Standard techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the COF particles.
-
-
Recyclability and Stability: A key advantage of heterogeneous catalysts is their potential for reuse. The stability and reusability of the BFPA-TAPT COF should be assessed by recovering the catalyst after a degradation cycle, washing it, and using it in subsequent cycles. A minimal loss in activity over several cycles indicates a robust and stable photocatalyst.[2][3]
V. Conclusion and Future Perspectives
Covalent organic frameworks derived from this compound offer a versatile and highly effective platform for photocatalysis. The ability to precisely tune their electronic and structural properties through the judicious selection of building blocks opens up exciting avenues for the development of next-generation photocatalysts.[1] The protocols and insights provided in this guide serve as a foundational resource for researchers and scientists exploring the potential of these remarkable materials in environmental remediation, organic synthesis, and beyond. Future research will likely focus on expanding the scope of photocatalytic transformations, enhancing quantum efficiencies, and developing scalable and cost-effective synthesis methods for these advanced materials.
References
Troubleshooting & Optimization
"troubleshooting low yield in 9,10-Bis(4-formylphenyl)anthracene synthesis"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 9,10-Bis(4-formylphenyl)anthracene. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable building block. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with 4-formylphenylboronic acid, a robust but nuanced transformation.[1][2]
This guide provides in-depth, experience-driven answers to common problems, explains the chemical principles behind our recommendations, and offers validated protocols to enhance your experimental success.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low. What are the most critical initial factors I should investigate?
A1: Persistently low yields in this double Suzuki coupling can often be traced back to a few fundamental areas. Before attempting a complete redesign of the reaction conditions, perform a systematic audit of your reagents and setup.
-
Reagent Integrity and Purity:
-
4-Formylphenylboronic Acid: This is a primary suspect. Boronic acids, especially those with electron-withdrawing groups like the formyl group, are susceptible to degradation via protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water).[3][4] They can also self-condense to form boroxines upon storage. Use a fresh, high-purity batch or consider purifying it before use.
-
9,10-Dibromoanthracene: Ensure the purity of your aryl halide. Impurities can interfere with the catalyst.
-
Palladium Catalyst & Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[3] Oxygen can oxidize the active Pd(0) species and the phosphine ligands, rendering the catalyst inactive.[5] Always use fresh catalysts and ligands stored under an inert atmosphere.
-
-
Atmospheric Control: The Suzuki-Miyaura catalytic cycle relies on a Pd(0) species, which is readily oxidized by atmospheric oxygen. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is a very common cause of failure.[5] Oxygen not only kills the catalyst but can also promote the unwanted homocoupling of the boronic acid.[4][6]
-
Solvent and Base Quality: Use only anhydrous, high-purity, and thoroughly degassed solvents.[3] The base must also be of high purity and, if solid, should be finely powdered to ensure maximum surface area and reactivity.
Q2: I'm observing significant side products. How can I identify and minimize them?
A2: The formation of side products not only consumes your starting materials, reducing the yield of the desired product, but also complicates purification. The three most common side products in this reaction are the result of homocoupling, protodeboronation, and incomplete reaction.
-
Biphenyl-4,4'-dicarbaldehyde (Homocoupling): This product arises from the coupling of two molecules of 4-formylphenylboronic acid. It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating the homocoupling pathway.[4][6]
-
Solution: Rigorous deoxygenation of the reaction mixture is critical. See the detailed protocol below for proper degassing techniques.
-
-
Benzaldehyde (from Protodeboronation): The presence of benzaldehyde in your crude product is a clear indicator of protodeboronation of your 4-formylphenylboronic acid.[3][4] This is often exacerbated by excessive heat, prolonged reaction times, or an overly strong or aqueous base.
-
Solution: Employ milder bases (see Table 2), use anhydrous conditions where possible, and avoid unnecessarily long reaction times or high temperatures.[3]
-
-
9-Bromo-10-(4-formylphenyl)anthracene (Mono-coupling Product): The presence of this intermediate indicates that the reaction has stalled after the first coupling. This can be due to catalyst deactivation or steric hindrance making the second coupling more difficult.
-
Solution: Ensure sufficient catalyst loading (1-3 mol% per bromide) and an adequate excess of the boronic acid (a 10-20% excess per bromide is common). Using a more active catalyst system with a bulky, electron-rich phosphine ligand can also facilitate the more challenging second coupling.[5]
-
Q3: My reaction starts but then stalls before completion. Could my catalyst be the issue?
A3: Yes, catalyst inactivation is a frequent cause of incomplete reactions. The active catalyst is a coordinatively unsaturated Pd(0) species, which is delicate.
-
Oxidative Deactivation: As mentioned, oxygen is the primary culprit. Ensure your inert gas technique is flawless.
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For a sterically demanding substrate like 9,10-dibromoanthracene, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[5] See Table 1 for recommended systems.
-
Starting with Pd(II) Precatalysts: Many common catalysts, like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are Pd(II) sources. They must be reduced in situ to the active Pd(0) state.[4] This reduction step can sometimes be inefficient or can be accompanied by side reactions like homocoupling. Using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial, though the latter often requires a supporting ligand to be effective.[7]
Q4: How do I choose the optimal base and solvent for this reaction?
A4: The base and solvent are not passive components; they are critical variables that dictate reaction success.
-
Role of the Base: The base is required to activate the boronic acid for the transmetalation step. It forms a more nucleophilic boronate species [-B(OH)₃]⁻. However, the choice of base is a trade-off. Strong bases can accelerate the reaction but may also promote catalyst decomposition and protodeboronation.
-
Recommendation: A moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point, especially in a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water).[5] Cesium carbonate (Cs₂CO₃) is more soluble and often very effective but is also more expensive.
-
-
Role of the Solvent: The solvent must solubilize the reactants and the catalyst. Biphasic systems are common in Suzuki couplings as they help dissolve the inorganic base and the organic substrates in separate phases, with the reaction occurring at the interface or in the organic phase.
-
Recommendation: A mixture of an organic solvent like 1,4-Dioxane, Toluene, or THF with water is a standard choice.[5] The water helps dissolve the base, facilitating the reaction. For preventing protodeboronation, a strictly anhydrous system using a solvent like THF or Dioxane with a soluble organic base may be trialed.
-
Frequently Asked Questions (FAQs)
Q: Which specific palladium catalyst and ligand combination is best for this double coupling?
A: While many systems can work, the key is to use a catalyst that is active enough for the double coupling on a sterically congested anthracene core. A classic and reliable choice is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). Alternatively, generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand like PPh₃ (Triphenylphosphine) or more electron-rich and bulky ligands like SPhos or XPhos can provide higher activity, especially for challenging couplings.[5]
| Catalyst System | Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pre-formed | Pd(PPh₃)₄ | PPh₃ (internal) | 3 - 5 | A reliable, common choice. Can be sluggish. |
| In situ | Pd(OAc)₂ | PPh₃ | 1 - 3 (Pd), 4-12 (Ligand) | Cost-effective and versatile. |
| High-Activity | Pd₂(dba)₃ | SPhos | 1 - 2 (Pd), 2-4 (Ligand) | Bulky ligand, good for sterically hindered substrates.[5] |
Q: How critical is the quality of the 4-formylphenylboronic acid?
A: It is absolutely critical. This reagent is often the weak link in the synthesis. The electron-withdrawing aldehyde group makes the C-B bond more susceptible to protodeboronation.[3] We strongly recommend using a freshly opened bottle from a reputable supplier or purifying older material before use.
Q: Can I use 9,10-dichloroanthracene instead of the dibromo- starting material?
A: While possible, it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the initial oxidative addition step of the catalytic cycle more difficult.[3] Reactions with aryl chlorides typically require more specialized, highly active catalyst systems (e.g., those with N-heterocyclic carbene (NHC) or bulky phosphine ligands) and may require higher temperatures, which can promote side reactions.[8] For initial success, 9,10-dibromoanthracene is the recommended starting material.
Visualized Guides & Protocols
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
This diagram illustrates the core mechanism and highlights where problems can occur.
Caption: The Suzuki catalytic cycle and key failure points.
Protocol 1: Synthesis of this compound
This protocol is a robust starting point that can be optimized based on your results.
Reagents:
-
9,10-Dibromoanthracene (1.0 eq)
-
4-Formylphenylboronic acid (2.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq), finely powdered
-
Toluene (solvent)
-
Water (deionized)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.5 eq), and finely powdered K₂CO₃ (4.0 eq).
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Under a positive pressure of inert gas, add degassed Toluene and degassed deionized water in a 4:1 ratio (e.g., 20 mL Toluene, 5 mL H₂O for a 1 mmol scale reaction).
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the stirring mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent like toluene or chlorobenzene to yield the pure product as a solid.
Protocol 2: Effective Solvent Degassing
Proper degassing is non-negotiable for a successful Suzuki coupling.
Method: Sparge with Inert Gas
-
Pour the required volume of solvent into your reaction flask or a separate flask.
-
Insert a long needle or glass pipette connected to your inert gas line (Nitrogen or Argon) so that it reaches the bottom of the solvent.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. The bubbling action physically displaces dissolved oxygen.
-
This method is simple and effective for most applications.[3][5] For extremely sensitive reactions, the "freeze-pump-thaw" method can be used.
References
"purification of 9,10-Bis(4-formylphenyl)anthracene from reaction byproducts"
Technical Support Center: Purification of 9,10-Bis(4-formylphenyl)anthracene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of this compound (BFPA). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis purification of this important organic building block. BFPA is a key component in the synthesis of advanced materials like Covalent Organic Frameworks (COFs) for applications in sensing and photodynamic therapy.[1] Achieving high purity is critical for the performance of these end-materials.
This guide is structured to address challenges logically, from initial workup to final purity assessment, providing both procedural steps and the underlying scientific rationale.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: After my aqueous workup, I see multiple spots on my TLC plate. What are these impurities and how do I proceed?
Answer: A complex TLC profile post-workup is common. The spots likely correspond to the desired product, unreacted starting materials, and reaction byproducts. The synthesis of BFPA, typically via a Suzuki-Miyaura cross-coupling reaction, can generate several common impurities.[2][3][4]
Common Impurities and Their Characteristics:
-
9,10-Dibromoanthracene (Starting Material): Typically less polar than the product, appearing at a higher Rf on the TLC plate.
-
4-Formylphenylboronic Acid (Starting Material): Very polar and may remain at the baseline or streak. It is largely removed during the aqueous workup.
-
Mono-substituted Intermediate (e.g., 9-Bromo-10-(4-formylphenyl)anthracene): Has polarity between the starting material and the final product.
-
Homocoupled Boronic Acid (4,4'-Biformylbiphenyl): A common byproduct in Suzuki reactions, often with polarity similar to the desired product, making it a challenging impurity to remove.[5]
-
De-boronated Starting Material (Benzaldehyde): Volatile and typically removed during solvent evaporation.
Recommended Action: Column Chromatography Flash column chromatography is the most effective method for separating these components. The significant difference in polarity between the nonpolar anthracene starting material, the moderately polar product, and the highly polar boronic acid allows for effective separation.
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude product) by dissolving it in a minimal amount of dichloromethane (DCM) or chloroform, adding the silica, and evaporating the solvent under reduced pressure until a fine, dry powder is obtained.
-
Column Packing: Wet-pack a silica gel column using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the concentration of a more polar solvent.
Data Presentation: Example Chromatography Gradient
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Target Compound to Elute |
| 1 | 98:2 | 3 CV | 9,10-Dibromoanthracene (if present) |
| 2 | 95:5 | 5 CV | Mono-substituted Intermediate |
| 3 | 90:10 to 80:20 (Gradient) | 10-15 CV | This compound |
| 4 | 50:50 | 3 CV | Polar impurities (e.g., homocoupled byproduct) |
Monitor fractions by TLC. Combine fractions containing the pure product (identified by a single spot at the correct Rf) and evaporate the solvent.
Question 2: My ¹H NMR spectrum shows my product is ~90% pure after chromatography, but there are still small, persistent aromatic peaks. What are they and how can I remove them?
Answer: These persistent impurities are often structurally similar isomers or byproducts that co-elute with your product during chromatography, such as the homocoupled 4,4'-biformylbiphenyl. For achieving >99% purity, a final recrystallization step is essential.
The choice of solvent is critical. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
Recommended Action: Recrystallization Based on the solubility of similar aromatic compounds, a mixed solvent system or a high-boiling point aromatic solvent is recommended.[6]
Protocol 2: Recrystallization from Toluene
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the chromatographed product in a minimal amount of hot toluene. Add the solvent portion-wise until the solid is fully dissolved at the boiling point.
-
Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. Placing the flask in a dewar or wrapping it in glass wool can promote the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene, followed by a cold, non-polar solvent like hexane to remove residual toluene.
-
Drying: Dry the crystals under high vacuum. The pure product should be an off-white to light yellow solid.[7]
Question 3: My yield is very low after purification. What are the common causes of product loss?
Answer: Significant product loss during purification can occur at several stages. A systematic review of your process can help identify the cause.
Visualization: Purification Workflow & Potential Loss Points
Caption: Workflow for BFPA purification with key points of potential product loss.
Troubleshooting Table: Product Loss
| Problem Area | Potential Cause | Recommended Solution |
| Column Chromatography | Product band is too diffuse, leading to mixed fractions. | Adsorb the crude material onto silica ("dry loading") instead of loading as a concentrated solution ("wet loading"). Ensure the column is packed uniformly without air gaps. |
| Incorrect solvent polarity. | Perform small-scale TLC experiments to determine the optimal eluent system where the product has an Rf of ~0.2-0.3. | |
| Recrystallization | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required for complete dissolution. Add it in small portions. |
| The solution was cooled too quickly. | Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling traps impurities and forms smaller crystals that are harder to filter. | |
| Product is significantly soluble in the cold wash solvent. | Ensure the wash solvent is thoroughly chilled before use and use only a minimal amount to rinse the crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the key analytical parameters I should check for my final, purified this compound?
A1: To confirm the identity and purity of your final product, a combination of techniques is required.
Data Presentation: Key Characterization Data
| Analysis Technique | Parameter | Expected Result for Pure BFPA |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~10.1 ppm (s, 2H, -CHO), ~8.2 ppm (d, 4H, Ar-H), ~7.8 ppm (d, 4H, Ar-H), ~7.6 ppm (m, 4H, Anthracene-H), ~7.4 ppm (m, 4H, Anthracene-H). Note: Exact shifts can vary slightly based on solvent and concentration.[8] |
| ¹³C NMR (100 MHz, CDCl₃) | Key Chemical Shifts (δ) | ~192 ppm (C=O), multiple peaks between 125-145 ppm for aromatic carbons. |
| HPLC (C18 column, UV-Vis or FLD) | Purity | >99% peak area. A single sharp peak at the expected retention time. Fluorescence detection offers high sensitivity for PAHs.[9][10] |
| Melting Point | Range | A sharp melting point range (e.g., within 1-2 °C). Literature values may vary; consistency is key. |
| Appearance | Physical State | Off-white to light yellow crystalline solid.[7] |
Q2: How can I set up an HPLC method to assess the purity of my sample?
A2: A reverse-phase HPLC method is ideal for analyzing polycyclic aromatic hydrocarbons (PAHs) like BFPA.[11]
Protocol 3: Example HPLC Purity Analysis
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 254 nm or Fluorescence Detector (FLD) for higher sensitivity (e.g., Excitation: 250 nm, Emission: 430 nm).
-
Sample Prep: Prepare a dilute solution of your sample (~0.1 mg/mL) in acetonitrile or THF.
Q3: What causes the homocoupling of the 4-formylphenylboronic acid, and how can it be minimized during the synthesis?
A3: Homocoupling is a common side reaction in Suzuki couplings where the boronic acid couples with itself to form a biaryl (4,4'-biformylbiphenyl in this case). It is primarily promoted by the presence of oxygen and certain palladium species.[5]
Minimization Strategies:
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture (solvents, starting materials, base solution) by bubbling with an inert gas like argon or nitrogen for at least 30-60 minutes.[5]
-
Use of Pd(0) Catalyst: Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂) that require an in situ reduction step.
-
High-Quality Reagents: Ensure the boronic acid is pure and has not degraded to boric acid, which can affect the reaction equilibrium.[12]
-
Controlled Temperature: Avoid unnecessarily high reaction temperatures, which can sometimes favor side reactions.
Visualization: Troubleshooting Logic
Caption: Decision tree for troubleshooting the final purity of BFPA.
References
- 1. ossila.com [ossila.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Additive-Assisted Crystallization of 9,10-Diphenylanthracene | MDPI [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound(324750-99-4) 1H NMR spectrum [chemicalbook.com]
- 9. lcms.cz [lcms.cz]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
"improving the solubility of 9,10-Bis(4-formylphenyl)anthracene for characterization"
Welcome to the technical support center for the characterization of 9,10-Bis(4-formylphenyl)anthracene. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar poorly soluble polycyclic aromatic hydrocarbons (PAHs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: The Challenge of Sparingly Soluble Aromatic Compounds
This compound is a valuable building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs).[1][2][3][4][5][6] Its rigid, planar aromatic structure, while desirable for these applications, contributes to its characteristically low solubility in common organic solvents. This poor solubility can present significant hurdles for routine characterization techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) and Fluorescence Spectroscopy. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to dissolving this compound?
A1: A tiered approach, starting with common laboratory solvents and progressively moving to more potent systems or solubility-enhancing techniques, is recommended. Due to the polycyclic aromatic nature of the compound, it is anticipated to be insoluble in water but may show some solubility in organic solvents.[7]
Initial Solvent Screening: Begin by testing solubility in a range of solvents with varying polarities. It is advisable to perform these tests on a small scale (e.g., 1-2 mg of compound in 0.5-1.0 mL of solvent).
| Solvent | Polarity (Dielectric Constant) | Expected Solubility |
| Hexane | 1.88 | Very Low |
| Toluene | 2.38 | Low to Moderate |
| Chloroform | 4.81 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Dichloromethane (DCM) | 9.08 | Moderate |
| Acetone | 20.7 | Low |
| Dimethylformamide (DMF) | 36.7 | Moderate to High |
| Dimethyl sulfoxide (DMSO) | 46.7 | Moderate to High |
This table provides expected solubility based on the general behavior of large PAHs. Empirical testing is crucial.
Q2: My compound won't dissolve sufficiently in any of the common deuterated solvents for NMR analysis. What are my options?
A2: This is a frequent challenge with large, rigid aromatic molecules. Here are several strategies to obtain a usable NMR spectrum:
-
Heated NMR: For sparingly soluble compounds, acquiring the spectrum at an elevated temperature can significantly increase solubility. Many modern NMR spectrometers are equipped with variable temperature capabilities.
-
Use of High-Boiling Point Deuterated Solvents: Solvents like DMSO-d6, DMF-d7, or 1,1,2,2-tetrachloroethane-d2 have higher boiling points and can be used for heated NMR experiments.
-
Co-solvent Systems: A small amount of a non-deuterated solvent in which the compound has higher solubility (e.g., DMSO) can be added to a deuterated solvent (e.g., CDCl3). While this will introduce solvent peaks, it may dissolve enough compound for analysis.
-
Solid-State NMR (ssNMR): If solution-state NMR is not feasible, ssNMR is a powerful technique for characterizing insoluble compounds. It provides information about the molecular structure and packing in the solid state.
Q3: I am struggling to get a clear mass spectrum of my compound. What ionization techniques are suitable for poorly soluble PAHs?
A3: For insoluble or high molecular weight PAHs, conventional techniques like Electrospray Ionization (ESI) may not be effective. Consider the following alternatives:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This is a preferred method for high molecular weight, non-volatile, and insoluble organic molecules. A "solvent-free" sample preparation method, where the analyte and matrix are mechanically mixed, has been shown to be effective for giant, insoluble PAHs.[8][9][10]
-
Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI): These techniques are generally more suitable for nonpolar compounds than ESI and can be effective for PAHs.[11]
Q4: My UV-Vis spectrum shows broad, ill-defined peaks. What could be the cause?
A4: Broad and poorly resolved peaks in the UV-Vis spectrum of aromatic compounds are often indicative of aggregation.[12] At higher concentrations, the planar anthracene cores can stack (π-π stacking), which alters the electronic transitions and can lead to peak broadening and shifts.
To mitigate aggregation:
-
Work at high dilution: Prepare samples at the lowest concentration that still provides a detectable signal.
-
Use a good solvent: Ensure the compound is fully solvated. A co-solvent system may be necessary.
-
Temperature variation: In some cases, gentle heating can disrupt aggregates.
Troubleshooting Guides
Guide 1: Improving Solubility for Characterization
This workflow provides a systematic approach to enhancing the solubility of this compound.
References
- 1. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 2. Covalent organic framework - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. 9,10-Bis(phenylethynyl)anthracene 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. MALDI-TOF mass spectrometry of insoluble giant polycyclic aromatic hydrocarbons by a new method of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of 9,10-Bis(4-formylphenyl)anthracene Derivatives
Welcome to the technical support center for 9,10-Bis(4-formylphenyl)anthracene (BFPA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorophore. Here, we will delve into the intricacies of its photophysical properties and provide actionable troubleshooting advice to help you maximize its fluorescence quantum yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of fluorescence and the specific characteristics of BFPA.
Q1: What is fluorescence quantum yield (Φ_F_), and why is it a critical parameter for my research?
A1: The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore. A higher quantum yield, approaching 1 (or 100%), indicates that a larger fraction of the absorbed energy is converted into fluorescent light, resulting in a brighter signal. For applications in bioimaging, sensing, and materials science, a high quantum yield is paramount as it directly translates to higher sensitivity, better signal-to-noise ratios, and improved detection limits.
Q2: What makes the 9,10-diaryl-anthracene core a good scaffold for fluorescent molecules?
A2: The 9,10-disubstituted anthracene core is a rigid, planar, and highly conjugated aromatic system. This rigidity minimizes non-radiative decay pathways that often arise from molecular vibrations and rotations, which is a common cause of reduced fluorescence. Phenyl substitutions at the 9 and 10 positions can further enhance the quantum yield by sterically hindering close packing of the anthracene cores, which can lead to quenching in concentrated solutions or the solid state. For instance, 9,10-diphenylanthracene is a well-known highly fluorescent compound with a quantum yield approaching 1 in certain solvents[1]. The formyl groups in BFPA provide reactive handles for further chemical modification, allowing for the development of fluorescent probes and sensors[2].
Q3: What are the primary mechanisms that can reduce the quantum yield of my BFPA derivative?
A3: Any process that competes with the emission of a photon from the excited state will lower the quantum yield. These are broadly termed non-radiative decay pathways. For BFPA and similar aromatic molecules, the main culprits include:
-
Vibrational Relaxation: Energy is lost as heat to the surrounding solvent molecules.
-
Intersystem Crossing (ISC): The excited singlet state converts to a lower-energy triplet state. While this can lead to phosphorescence, it depletes the population of molecules that can fluoresce.
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, planar aromatic molecules like anthracene can stack together (form π-π aggregates), creating new non-radiative decay pathways that quench fluorescence.
-
Collisional (Dynamic) Quenching: The excited fluorophore collides with another molecule in the solution (e.g., dissolved oxygen, halide ions), which deactivates the excited state without light emission[3].
-
Chemical Reactions: The formyl groups are chemically active and can react with impurities (e.g., amines) to form non-fluorescent or less-fluorescent products like Schiff bases[2][4][5].
Part 2: Troubleshooting Guide
This section is formatted as a series of specific experimental problems you might encounter, followed by their potential causes and step-by-step solutions.
Problem 1: My measured quantum yield for BFPA is significantly lower than expected.
-
Potential Cause 1: Solvent Effects
-
Explanation: The polarity of the solvent can significantly influence the quantum yield. For BFPA, a notable red shift in the emission spectrum is observed when moving from a non-polar solvent like cyclohexane to a highly polar solvent like DMF[6]. This indicates a more polar excited state, which can be stabilized by polar solvents. This stabilization can sometimes favor non-radiative decay pathways, leading to a lower quantum yield.
-
Troubleshooting Steps:
-
Solvent Selection: If not constrained by your experimental design, consider using a less polar solvent. The parent compound, 9,10-diphenylanthracene, exhibits a very high quantum yield in non-polar solvents like cyclohexane[1].
-
Systematic Study: Measure the quantum yield of your BFPA derivative in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). This will help you characterize the solvatochromic behavior and identify the optimal solvent for your application.
-
Purity: Ensure you are using high-purity, spectroscopic-grade solvents to avoid quenching by impurities.
-
-
-
Potential Cause 2: Presence of Quenchers
-
Explanation: Your solution may contain dissolved substances that are quenching the fluorescence. Molecular oxygen is a notorious quencher of fluorescence for many aromatic hydrocarbons. Halide ions (Cl⁻, Br⁻, I⁻) and heavy atoms can also act as quenchers.
-
Troubleshooting Steps:
-
Degassing: To remove dissolved oxygen, sparge your solvent and sample solution with an inert gas like nitrogen or argon for 10-15 minutes before measurement.
-
Check Reagents: Ensure that all reagents used in your experiment are free from halide or heavy atom contaminants.
-
-
-
Potential Cause 3: Aggregation-Caused Quenching (ACQ)
-
Explanation: BFPA, being a planar aromatic molecule, is prone to aggregation at higher concentrations, which leads to self-quenching and a decrease in the measured quantum yield.
-
Troubleshooting Steps:
-
Concentration Study: Measure the fluorescence intensity and quantum yield of your sample at a range of concentrations. You should observe a linear relationship between absorbance and fluorescence intensity at low concentrations. A deviation from linearity at higher concentrations is indicative of ACQ.
-
Work at Low Absorbance: For quantum yield measurements, it is crucial to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength, to minimize inner filter effects and aggregation[7].
-
-
Problem 2: The fluorescence intensity of my BFPA solution decreases over time during the experiment.
-
Potential Cause 1: Photobleaching
-
Explanation: The anthracene core can undergo photochemical reactions, particularly in the presence of oxygen, leading to the formation of non-fluorescent endoperoxides. This irreversible degradation of the fluorophore is known as photobleaching.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your samples from ambient light and minimize the time they are exposed to the excitation source in the fluorometer.
-
Use Fresh Samples: For critical measurements, use freshly prepared solutions.
-
Degas Solvents: Removing dissolved oxygen can significantly reduce the rate of photobleaching.
-
-
-
Potential Cause 2: Chemical Instability of the Formyl Groups
-
Explanation: The aldehyde (formyl) groups on BFPA are susceptible to oxidation, especially when exposed to air and light, forming less fluorescent carboxylic acid derivatives. They can also react with nucleophilic impurities in the solvent, such as trace amines, to form imines (Schiff bases), which often have different and typically lower fluorescence quantum yields[2][5].
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure your solvents are free from amine or other nucleophilic impurities.
-
Inert Atmosphere: If stability is a major concern, consider preparing and handling your samples under an inert atmosphere (e.g., in a glovebox).
-
Check for New Species: Monitor the absorption and emission spectra over time. The appearance of new spectral features can indicate the formation of degradation or reaction products.
-
-
Problem 3: I am trying to synthesize a BFPA derivative, but the final product has a low quantum yield.
-
Potential Cause 1: Inefficient Purification
-
Explanation: The synthesis of BFPA and its derivatives, often via a Suzuki coupling reaction, can result in fluorescent impurities or residual palladium catalyst, which can act as a quencher.
-
Troubleshooting Steps:
-
Rigorous Purification: Employ thorough purification techniques such as column chromatography and recrystallization to ensure the removal of all starting materials, byproducts, and catalyst residues.
-
Characterization: Use techniques like NMR and mass spectrometry to confirm the purity of your final compound.
-
-
-
Potential Cause 2: Structural Effects of the Derivative
-
Explanation: The chemical modifications you have made may have inadvertently introduced a non-radiative decay pathway. For example, adding flexible side chains can increase vibrational energy loss. Introducing groups with certain electronic properties can also decrease the quantum yield. For instance, substituting 9,10-diaryl-anthracenes with thiophene groups has been shown to dramatically decrease the quantum yield.
-
Troubleshooting Steps:
-
Strategic Design: When designing new derivatives, consider strategies to enhance quantum yield. Introducing bulky groups can prevent aggregation. Restricting intramolecular rotation can also be beneficial.
-
Systematic Comparison: Synthesize a small library of related compounds to systematically study the effect of different substituents on the photophysical properties.
-
-
Part 3: Data Presentation and Experimental Protocols
Photophysical Properties of 9,10-Diaryl-Anthracene Derivatives
The following table summarizes the known photophysical properties of BFPA and a related, highly fluorescent derivative. This data can serve as a benchmark for your own experiments.
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) | Reference |
| This compound (BFPA) | Dichloromethane | ~405 | ~477 | ~3800 | > 0.52 | He et al. (2015)[6] |
| BFPA | Cyclohexane | N/A | < 477 | N/A | N/A | He et al. (2015)[6] |
| BFPA | DMF | N/A | > 477 | N/A | N/A | He et al. (2015)[6] |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 373 | 409 | ~2200 | ~0.90 - 1.0 | Berlman (1971)[1] |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Cyclohexane | 451 | ~480 | ~1300 | ~1.0 | Berlman (1971) |
Note: The data for BFPA in cyclohexane and DMF is qualitative, indicating a spectral shift relative to dichloromethane.
Experimental Workflow Diagrams
The following diagrams illustrate the key experimental workflows discussed in this guide.
Caption: A simplified Jablonski diagram illustrating the competition between fluorescence and non-radiative decay pathways.
Caption: Workflow for the relative measurement of fluorescence quantum yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol is adapted from established methods for the synthesis of 9,10-diaryl-anthracenes[8][9][10][11][12][13].
-
Rationale: The Suzuki-Miyaura cross-coupling reaction is a robust and high-yielding method for forming carbon-carbon bonds between an aryl halide and an aryl boronic acid, catalyzed by a palladium complex. This is the standard method for synthesizing BFPA.
-
Materials:
-
9,10-Dibromoanthracene
-
4-Formylphenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) solution, 2M)
-
Solvent mixture (e.g., Toluene and Tetrahydrofuran (THF))
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Dichloromethane, Hexane)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9,10-dibromoanthracene (1.0 equivalent), 4-formylphenylboronic acid (2.2-2.5 equivalents), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., a 1:1 ratio of Toluene:THF) and the degassed 2M Na₂CO₃ solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., Dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol follows the widely accepted comparative method[7][12][14][15].
-
Rationale: This method compares the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield (Φ_F,std_). By measuring under identical conditions and correcting for the amount of light absorbed, the quantum yield of the sample (Φ_F,spl_) can be accurately determined. 9,10-Diphenylanthracene (Φ_F_ ≈ 0.9-1.0 in cyclohexane) is an excellent standard for BFPA derivatives[1].
-
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected emission channel
-
1 cm path length quartz cuvettes (one for absorbance, one for fluorescence)
-
Fluorescence standard (e.g., 9,10-diphenylanthracene)
-
Sample of unknown quantum yield (your BFPA derivative)
-
Spectroscopic grade solvent (the same solvent must be used for both standard and sample)
-
-
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of both the standard and the sample in the same spectroscopic grade solvent.
-
From these stock solutions, prepare a series of 4-5 dilutions for both the standard and the sample. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.02 and 0.1. This is critical to ensure a linear relationship between absorbance and fluorescence and to avoid inner-filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.
-
Record the absorbance value at the excitation wavelength (λ_ex_) for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength (λ_ex_) on the spectrofluorometer. This wavelength should be the same as that used for the absorbance measurements.
-
Using identical instrument settings (e.g., excitation and emission slit widths), record the corrected fluorescence emission spectrum for each dilution of the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex_ (x-axis).
-
Perform a linear regression for both datasets. The plots should be linear, and the line should pass through the origin.
-
Determine the slope (Gradient) of each line (Grad_std_ for the standard, Grad_spl_ for the sample).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of your sample using the following equation:
Φ_F,spl_ = Φ_F,std_ × (Grad_spl_ / Grad_std_) × (n_spl_² / n_std_²)
Where:
-
Φ_F,std_ is the known quantum yield of the standard.
-
Grad_spl_ and Grad_std_ are the gradients from the plots.
-
n_spl_ and n_std_ are the refractive indices of the sample and standard solutions, respectively. (If the same solvent is used for both, this term becomes 1).
-
-
-
References
- 1. 9,10-Diphenylanthracene [omlc.org]
- 2. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. Making sure you're not a bot! [opus4.kobv.de]
"stability of the formyl group in 9,10-Bis(4-formylphenyl)anthracene under reaction conditions"
Technical Support Center: 9,10-Bis(4-formylphenyl)anthracene
A Guide to the Stability and Reactivity of Formyl Groups in Synthetic Applications
Welcome to the technical support guide for this compound (BFPA). This resource is designed for researchers, chemists, and materials scientists who utilize this versatile building block in their synthetic endeavors. BFPA, with its rigid anthracene core and two reactive formylphenyl moieties, is a key component in the construction of advanced materials such as Covalent Organic Frameworks (COFs) and conjugated microporous polymers.[1] The success of these syntheses hinges on the predictable reactivity of the terminal aldehyde (formyl) groups.
This guide provides in-depth, field-proven insights into the stability of these formyl groups under various common reaction conditions. We will explore potential side reactions, offer troubleshooting advice in a direct question-and-answer format, and provide detailed protocols to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction under strong basic conditions is giving a mixture of products, including what appears to be a carboxylic acid and an alcohol. What is happening to the formyl groups?
Answer: You are likely observing the Cannizzaro reaction . This is a classic disproportionation reaction that occurs with aldehydes, like those on BFPA, that lack a hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group).[2][3]
Causality: Under the influence of a strong base (e.g., concentrated NaOH or KOH), one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid (in its salt form).[4][5][6] This redox process can significantly reduce the yield of your desired product if your intended reaction requires basic conditions.
Mechanism Breakdown:
-
Nucleophilic Attack: A hydroxide ion (from the strong base) attacks the electrophilic carbonyl carbon of one formyl group, forming a tetrahedral intermediate.[2][5]
-
Hydride Transfer: This intermediate then acts as a hydride (H⁻) donor, transferring a hydride to the carbonyl carbon of a second formyl group. This is the rate-determining step.
-
Product Formation: The hydride transfer results in the formation of a carboxylate anion and an alkoxide. A final proton exchange yields the primary alcohol and the carboxylate salt.[3]
Caption: Key steps of the Cannizzaro reaction.
Troubleshooting & Prevention:
| Issue | Likely Cause | Recommended Solution |
| Low yield, presence of alcohol and carboxylic acid byproducts. | Cannizzaro reaction initiated by strong base. | Use a Milder Base: If possible, switch to a non-hydroxide base like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). |
| Reaction is sensitive to water. | Hydroxide ions are the reactive species. | Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to minimize the presence of hydroxide. |
| The desired transformation requires a strong base. | Incompatible reaction conditions for an unprotected aldehyde. | Protect the Formyl Group: Convert the aldehyde to an acetal, which is stable to strong bases. The acetal can be removed later to regenerate the aldehyde. (See Protocol 1 below).[7][8] |
Question 2: I am attempting a reductive amination to form an amine, but my yields are low, and I'm isolating the corresponding diol (9,10-Bis(4-(hydroxymethyl)phenyl)anthracene). Why is the aldehyde being reduced directly?
Answer: The direct reduction of the aldehyde to an alcohol is a common side reaction in reductive aminations. This occurs when the reducing agent is too reactive and reduces the starting aldehyde faster than it reduces the intermediate imine/iminium ion.
Causality: Reductive amination is a two-step process that occurs in one pot:
-
Imine Formation: The aldehyde reacts with a primary or secondary amine to form an imine (or an iminium ion) with the loss of water.[9]
-
Reduction: A reducing agent then selectively reduces the C=N bond of the imine to form the amine.
The challenge lies in the choice of reducing agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) will rapidly reduce the aldehyde starting material, leading to poor yields of the desired amine.[10]
The Solution: Selective Reducing Agents To achieve high yields, you must use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations.[9][11] It is mild enough to not significantly reduce aldehydes or ketones but is highly effective at reducing the iminium ion intermediate.[12] It also tolerates slightly acidic conditions which help to catalyze imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly at a controlled pH of ~6-7.[9][10] However, it is highly toxic and can release hydrogen cyanide gas upon acidification, so STAB is generally preferred.
Caption: Desired vs. undesired pathways in reductive amination.
Troubleshooting & Prevention:
| Issue | Likely Cause | Recommended Solution |
| Significant alcohol byproduct formation. | Reducing agent is not selective for the imine. | Use sodium triacetoxyborohydride (STAB) as the reducing agent. (See Protocol 3).[9][12] |
| Low conversion to product. | Inefficient imine formation. | The reaction is often catalyzed by small amounts of acid (e.g., acetic acid). Ensure the pH is weakly acidic (pH 5-7).[11] |
| Order of addition is incorrect. | For one-pot reactions, mix the aldehyde and amine first to allow for imine formation before adding the reducing agent. |
Question 3: My sample of BFPA is turning a yellowish color over time, and I'm seeing a new peak in my analysis that corresponds to the dicarboxylic acid. What's causing this degradation?
Answer: The formyl groups on BFPA are susceptible to oxidation , converting them into carboxylic acid groups. This can happen slowly over time through autoxidation or more rapidly in the presence of oxidizing agents.
Causality:
-
Autoxidation: Aromatic aldehydes can react with atmospheric oxygen, especially when exposed to light, in a free-radical chain reaction to form the corresponding carboxylic acid.[13] The lability of the aldehydic C-H bond makes it prone to radical abstraction.
-
Chemical Oxidation: During a reaction, trace impurities (like peroxides in solvents) or specific reagents can act as oxidants. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily and quantitatively convert the aldehydes to carboxylic acids.[14][15][16]
Troubleshooting & Prevention:
| Issue | Likely Cause | Recommended Solution |
| Degradation during storage. | Autoxidation from exposure to air and/or light. | Store BFPA in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), and in a dark location or an amber vial. |
| Formation of carboxylic acid during a reaction. | Oxidizing conditions or impurities. | Use an Inert Atmosphere: Run reactions under a nitrogen or argon atmosphere to exclude oxygen. |
| Purify Solvents: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides. | ||
| Avoid Oxidants: Scrutinize all reagents to ensure they are not overt or masked oxidizing agents. |
Question 4: I am using BFPA in a Wittig reaction. Are there any specific stability concerns I should be aware of?
Answer: Generally, the formyl groups of BFPA are well-suited for the Wittig reaction, which converts aldehydes and ketones into alkenes.[17] The reaction is robust and tolerates a wide range of functional groups.[17] However, success depends on the nature of the Wittig reagent (the phosphorus ylide) and the reaction conditions.
Key Considerations:
-
Ylide Type and Reactivity:
-
Stabilized Ylides: (e.g., when the group attached to the carbanion is an ester or ketone). These ylides are less reactive, often commercially available, and typically produce the (E)-alkene isomer with high selectivity.[18][19][20] They react well with aldehydes but may fail to react with less reactive ketones.
-
Unstabilized Ylides: (e.g., when the group is an alkyl chain). These are highly reactive, must be generated in situ using a strong base (like n-BuLi or NaH), and typically yield the (Z)-alkene.[18][20]
-
-
Base Sensitivity: If using an unstabilized ylide, the strong base required for its formation can potentially trigger the Cannizzaro reaction as a minor side pathway, although this is often kinetically disfavored compared to the rapid Wittig reaction.
Caption: The general mechanism of the Wittig reaction.
Troubleshooting & Prevention:
| Issue | Likely Cause | Recommended Solution |
| Low or no reactivity. | Ylide is not reactive enough (e.g., a stabilized ylide with a hindered ketone, though less relevant for BFPA). | Ensure the ylide is appropriate for the aldehyde. For BFPA, both stabilized and unstabilized ylides should be effective. |
| Formation of Cannizzaro byproducts. | Use of a very strong, nucleophilic base (e.g., aq. NaOH) under conditions that disfavor ylide formation. | When generating unstabilized ylides, use non-nucleophilic bases like NaH or n-BuLi in an anhydrous aprotic solvent (e.g., THF, ether).[18] |
| Poor stereoselectivity. | Reaction conditions are not optimized. | For unstabilized ylides, salt-free conditions generally favor the Z-isomer. For stabilized ylides, thermodynamic control typically yields the E-isomer.[19] |
Question 5: When should I protect the formyl groups on BFPA, and what is the best method?
Answer: You should protect the formyl groups whenever you plan to perform a reaction that is incompatible with aldehydes. Aldehydes are sensitive to strong nucleophiles (e.g., Grignard or organolithium reagents), strong bases, and some reducing/oxidizing agents.
The Best Strategy: Acetal Protection The most common and reliable method for protecting aldehydes is to convert them into a cyclic acetal .[7][21][22] This is typically done by reacting BFPA with a diol, such as ethylene glycol, in the presence of an acid catalyst.
Advantages of Acetal Protection:
-
Stability: Acetals are stable to strong bases, nucleophiles, hydrides, and organometallic reagents.[8]
-
Ease of Formation: The reaction is straightforward and generally high-yielding.
-
Clean Deprotection: The aldehyde can be easily regenerated by hydrolysis with aqueous acid.[7][8]
Caption: Reversible protection of an aldehyde as a cyclic acetal.
When to Protect:
| Reaction Type | Reason for Protection |
| Grignard / Organolithium Reactions | Aldehydes are electrophilic and will be attacked by these strong nucleophiles. |
| Reactions using strong, non-hindered bases (e.g., NaH, LDA) | To prevent aldol-type side reactions (if α-hydrogens were present) or the Cannizzaro reaction. |
| Certain Reductions/Oxidations | To selectively modify another functional group in the molecule without affecting the aldehyde. |
Detailed Experimental Protocols
Protocol 1: Acetal Protection of BFPA using Ethylene Glycol
This protocol converts the formyl groups of BFPA into 1,3-dioxolane rings, which are stable to a wide range of reaction conditions.
Materials:
-
This compound (BFPA) (1 equivalent)
-
Ethylene glycol (5-10 equivalents)
-
p-Toluenesulfonic acid (PTSA) (0.05-0.1 equivalents, catalytic)
-
Toluene or Benzene (solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add BFPA, toluene, and ethylene glycol.
-
Add the catalytic amount of PTSA to the mixture.[22]
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards acetal formation.[22]
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the acetal proton signal (~5.8 ppm). The reaction is typically complete in 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution to quench the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected product.
Protocol 2: Deprotection of Acetal-Protected BFPA
This protocol regenerates the formyl groups from the stable acetal.
Materials:
-
Acetal-protected BFPA (1 equivalent)
-
Acetone or Tetrahydrofuran (THF) (solvent)
-
Hydrochloric acid (1-3 M aqueous solution)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
Dissolve the acetal-protected BFPA in acetone or THF.
-
Add the aqueous HCl solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC for the reappearance of the starting BFPA. The reaction is typically complete within 1-6 hours.
-
Once deprotection is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to recover the pure BFPA.
Protocol 3: General Procedure for Reductive Amination of BFPA using STAB
This protocol provides a reliable method for synthesizing secondary or tertiary amines from BFPA.
Materials:
-
This compound (BFPA) (1 equivalent)
-
Primary or secondary amine (2.2-2.5 equivalents)
-
Sodium triacetoxyborohydride (STAB) (2.5-3.0 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve BFPA and the amine in the anhydrous solvent.
-
If the amine salt is used, add a non-nucleophilic base (like DIPEA) to free the amine. A small amount of acetic acid can be added to catalyze imine formation if the reaction is sluggish.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add the sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as needed.
References
- 1. ossila.com [ossila.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 19. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. fiveable.me [fiveable.me]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 9,10-Bis(4-formylphenyl)anthracene
Welcome to the technical support guide for the synthesis of 9,10-Bis(4-formylphenyl)anthracene (BFPA). This document is designed for researchers, chemists, and process development professionals who are working on or scaling up the synthesis of this important organic building block. BFPA is a crucial precursor for advanced materials, including Covalent Organic Frameworks (COFs) and organic light-emitting diodes (OLEDs).[1][2][3]
This guide moves beyond simple protocols to address the common—and often frustrating—challenges encountered during synthesis and scale-up. We will explore the causality behind these issues and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Core Synthesis Overview: The Double Suzuki-Miyaura Cross-Coupling
The most common and efficient laboratory-scale synthesis of this compound is a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction involves coupling 9,10-dibromoanthracene with two equivalents of 4-formylphenylboronic acid.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the likely causes?
This is the most frequent issue encountered. Low conversion or yield can typically be traced back to one of three areas: the catalyst system, the reagents and solvents, or the reaction conditions.
Potential Cause 1: Inactive Catalyst System The heart of the Suzuki coupling is the generation of the active Pd(0) species.[6] If this process is inefficient, the entire reaction will suffer.
-
Troubleshooting:
-
Pre-catalyst Choice: While Pd(PPh₃)₄ is a pre-formed Pd(0) complex and often reliable, it can degrade upon storage. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the in situ reduction to Pd(0) is critical.[6] Ensure your phosphine ligand is not oxidized and is used in the correct ratio.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of the boronic acid. Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes) and maintain a positive inert gas pressure throughout the reaction.
-
Potential Cause 2: Reagent and Solvent Quality The Suzuki reaction is sensitive to impurities, especially water and electrophilic contaminants.
-
Troubleshooting:
-
Solvent Purity: Use anhydrous solvents. While the reaction often uses an aqueous base, the organic solvent (e.g., Toluene, THF, Dioxane) must be dry to prevent side reactions.
-
Base Quality and Solubility: The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for transmetalation.[7] Ensure the base is finely powdered to maximize surface area and that it has at least partial solubility in the aqueous phase. K₃PO₄ is a stronger base and can sometimes improve rates for challenging couplings.
-
Boronic Acid Quality: 4-formylphenylboronic acid can undergo self-condensation or dehydration over time to form boroxines. It is advisable to use fresh, high-purity boronic acid or to verify its purity before use.
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Troubleshooting:
-
Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[8] If the reaction is sluggish, ensure your heating mantle or oil bath is calibrated and maintaining the target temperature.
-
Stirring: On a larger scale, inadequate stirring can lead to poor mixing of the heterogeneous mixture (organic solvent, aqueous base, solid catalyst/reagents), causing localized concentration gradients and stalling the reaction. Ensure vigorous, efficient stirring.
-
Q2: I'm observing significant side products, primarily the mono-substituted intermediate and a homocoupled biphenyl derivative. How can I minimize these?
Side product formation complicates purification and reduces the yield of the desired product.
Problem: Mono-substitution (9-bromo-10-(4-formylphenyl)anthracene) This occurs when the second Suzuki coupling is much slower than the first.
-
Causality: The electronic properties of the anthracene core change after the first substitution, which can slightly deactivate the second bromine atom. More commonly, the catalyst deactivates before the reaction is complete.
-
Solution:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the mono-substituted product is still present, extend the reaction time.
-
Use a More Robust Catalyst System: Consider using more modern, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precursor. These systems are often more resistant to deactivation and can be more effective for double couplings.[6]
-
Problem: Homocoupling (4,4'-biformylbiphenyl) This side product arises from the coupling of two molecules of 4-formylphenylboronic acid.
-
Causality: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling pathway. It can also be influenced by the choice of palladium source and ligands.
-
Solution:
-
Rigorous Degassing: As mentioned in Q1, this is the most critical step to prevent homocoupling.
-
Controlled Addition: On a larger scale, consider adding the boronic acid solution slowly to the reaction mixture rather than all at once. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Q3: The purification of the final product is difficult. It has poor solubility and seems to retain palladium.
9,10-diarylanthracenes are often highly crystalline, planar molecules with low solubility in common organic solvents, making purification challenging.[9]
Strategy 1: Optimizing the Workup
-
Palladium Removal: After the reaction, residual palladium can be removed by washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., sodium thiomethoxide, cysteine) or by stirring the crude product with a palladium scavenger (e.g., silica-bound thiourea) before recrystallization. For pharmaceutical applications, reducing palladium levels is critical.[10]
Strategy 2: Purification Techniques
-
Recrystallization: This is the most effective method for this class of compounds. Due to the low solubility, high-boiling point solvents are often required.
-
Solvent Screening: Test solvents like chlorobenzene, o-dichlorobenzene, or diphenyl ether. A Soxhlet extraction can be an excellent method for purifying larger quantities of sparingly soluble solids.
-
-
Column Chromatography: This can be difficult due to the product's low solubility. If necessary, use a minimal amount of a high-polarity solvent like DCM or THF to dissolve the crude product and dry-load it onto silica gel. Elute with a gradient system (e.g., Hexane/DCM or Hexane/Ethyl Acetate).
Visualizing the Workflow & Troubleshooting Logic
A clear workflow and a logical troubleshooting path are essential for efficient problem-solving.
Caption: General workflow for the synthesis of BFPA.
Caption: Troubleshooting decision tree for low-yield reactions.
Validated Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of 9,10-dibromoanthracene.[4][5]
Materials:
-
9,10-Dibromoanthracene (1.0 eq)
-
4-Formylphenylboronic acid (2.2 - 2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (4.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.2 eq), and sodium carbonate (4.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via cannula. The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the 9,10-dibromoanthracene.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. The reaction mixture will be a yellow slurry.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 9,10-dibromoanthracene spot is a key indicator. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with Toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid product.
-
-
Purification:
-
The crude yellow solid can be purified by recrystallization from a high-boiling solvent such as chlorobenzene or by column chromatography on silica gel.
-
Quantitative Data Summary
The choice of catalyst, base, and solvent can significantly impact reaction outcomes. The following table summarizes typical conditions reported in the literature for similar transformations.
| Parameter | Condition 1 | Condition 2 | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos | Pd(PPh₃)₄ is a direct Pd(0) source, simple to use. Pd(OAc)₂/SPhos is a more modern, robust system that may give higher yields and tolerate impurities better.[6] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | Na₂CO₃ is a standard, inexpensive base. K₃PO₄ is stronger and can accelerate the transmetalation step, potentially improving yields for less reactive substrates.[11] |
| Solvent | Toluene/Ethanol/H₂O | Dioxane/H₂O | Toluene is a common non-polar solvent. Dioxane is often used for its ability to better solubilize organometallic intermediates. Both require rigorous degassing. |
| Typical Yield | 70-90% | 85-98% | Yields are highly dependent on reagent purity and reaction execution. The more active catalyst system often provides higher and more consistent yields.[4][5] |
References
- 1. ossila.com [ossila.com]
- 2. This compound [myskinrecipes.com]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. lookchem.com [lookchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Performance Validation of 9,10-Bis(4-formylphenyl)anthracene-Based Chemosensors
This guide provides an in-depth technical analysis of chemosensors derived from 9,10-Bis(4-formylphenyl)anthracene (BFPA). Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental design, ensuring a thorough understanding of the validation process. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare the performance of these chemosensors against viable alternatives.
Introduction: The Role of this compound in Chemosensor Design
This compound is a highly fluorescent aromatic hydrocarbon that has garnered significant interest not as a standalone chemosensor, but primarily as a versatile building block for the synthesis of advanced sensory materials.[1][2] Its rigid, planar anthracene core provides a strong fluorescence foundation, while the two formyl (-CHO) groups at the 4- and 4'-positions of the phenyl rings offer reactive sites for polymerization.[3] This unique structure makes it an ideal monomer for the construction of porous crystalline polymers, such as covalent organic frameworks (COFs) and microporous polymers, which are exceptionally effective in the detection of specific analytes, most notably nitroaromatic compounds.[1][4]
The rationale for incorporating BFPA into these larger structures is twofold. Firstly, the extended π-conjugated system of the resulting polymers enhances their fluorescence properties. Secondly, the porous nature of these frameworks provides a high surface area for analyte interaction, leading to increased sensitivity and selectivity.[4] The primary mechanism of detection in these BFPA-based sensors is fluorescence quenching, where the presence of the analyte diminishes the material's natural fluorescence.[5][6]
Performance Validation: A Step-by-Step Methodological Deep Dive
The validation of a chemosensor's performance is critical to establishing its reliability and utility. Here, we provide a detailed protocol for the synthesis of a BFPA-based covalent organic framework and the subsequent evaluation of its chemosensory capabilities, specifically for the detection of nitroaromatic compounds.
Synthesis of a BFPA-Based Covalent Organic Framework (COF)
This protocol is adapted from methodologies for the synthesis of fluorescent COFs for analyte detection.[4][7]
Materials:
-
This compound (BFPA)
-
p-Phenylenediamine
-
Mesitylene
-
1,4-Dioxane
-
6M Acetic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
Procedure:
-
In a Pyrex tube, combine this compound and p-phenylenediamine in a 1:1 molar ratio.
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.
-
Add an aqueous solution of 6M acetic acid to the mixture.
-
Flash freeze the tube in liquid nitrogen and degas the contents through three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 120°C for 3 days.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid sequentially with anhydrous tetrahydrofuran and anhydrous acetone.
-
Dry the product under vacuum at 80°C overnight to yield the BFPA-based COF.
Fluorescence Titration for Performance Evaluation
Fluorescence titration is a standard method to quantify the sensitivity of a chemosensor.[8]
Materials:
-
Synthesized BFPA-based COF
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Analyte stock solution (e.g., Picric Acid in DMF)
-
Fluorometer
Procedure:
-
Prepare a stock suspension of the BFPA-based COF in the chosen solvent.
-
In a quartz cuvette, place a specific volume of the solvent.
-
Add a small, fixed amount of the COF stock suspension to the cuvette and record the initial fluorescence emission spectrum.
-
Sequentially add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity is quenched to a stable, minimal value.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve.
-
Calculate the quenching efficiency and the limit of detection (LOD) from this data.
Comparative Performance Analysis
The true measure of a chemosensor's capability lies in its performance relative to other available technologies. In this section, we compare a representative BFPA-based sensor with other chemosensors for the detection of nitroaromatic compounds, specifically picric acid and nitrofurantoin.
| Chemosensor | Analyte | Detection Limit (LOD) | Quenching Efficiency | Reference |
| BFPA-based Microporous Polymer (AP-CMP) | Nitrofurantoin | 0.67 ppm | Not specified | [1] |
| BFPA-based Microporous Polymer (AP-CMP) | Picric Acid | Not specified | High | [1] |
| Anthracene-based Chalcone | Picric Acid | Not specified | High | [5] |
| Pyrene-based Chemosensor (TL18) | Picric Acid | 63 nM | High | [9] |
| Non-conjugated Polymer Dots | Picric Acid | 0.5 µM | High | [8] |
| Dopamine-protected Copper Nanoclusters | Nitrofurantoin | 0.73 µM | High | [10] |
Mechanistic Insights into Fluorescence Quenching
The primary mechanism by which BFPA-based sensors and other similar fluorescent chemosensors detect nitroaromatics is through fluorescence quenching. This can occur via two main pathways: Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).[10][11][12]
-
Photoinduced Electron Transfer (PET): In this process, the electron-rich fluorescent sensor (the donor) in its excited state transfers an electron to the electron-deficient nitroaromatic analyte (the acceptor).[11] This transfer results in the non-radiative decay of the fluorophore's excited state, leading to a decrease in fluorescence intensity.[5]
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism that occurs when the emission spectrum of the donor fluorophore overlaps with the absorption spectrum of the acceptor analyte.[10][12] The energy from the excited donor is transferred to the acceptor, which then dissipates it, often non-radiatively, resulting in fluorescence quenching.
Conclusion
This compound serves as a crucial and effective building block for the creation of highly sensitive and selective chemosensors, particularly for the detection of nitroaromatic compounds. While not typically employed as a standalone sensor, its incorporation into covalent organic frameworks and other porous polymers yields materials with exceptional performance characteristics. The validation of these sensors relies on well-established protocols such as fluorescence titration, and their mechanism of action is primarily based on fluorescence quenching through PET and FRET pathways. When compared to other chemosensors, BFPA-based materials demonstrate competitive limits of detection, solidifying their importance in the field of chemical sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. Sensitive detection of picric acid in an aqueous solution using fluorescent nonconjugated polymer dots as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrene-Based Chemosensor for Picric Acid-Fundamentals to Smartphone Device Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
A Comparative Guide to Anthracene and Pyrene-Based Fluorescent Probes for Researchers and Drug Development Professionals
In the intricate landscape of cellular biology and therapeutic development, fluorescent probes serve as illuminating beacons, transforming the invisible molecular world into a quantifiable and observable domain. Among the vast arsenal of fluorophores, those built upon the scaffolds of anthracene and pyrene have proven to be exceptionally versatile and powerful. This guide offers a comprehensive comparative analysis of anthracene- and pyrene-based fluorescent probes, delving into their fundamental photophysical properties, key applications, and the practical nuances of their experimental implementation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to make informed decisions in probe selection and experimental design.
At a Glance: Anthracene vs. Pyrene Probes
| Feature | Anthracene-Based Probes | Pyrene-Based Probes |
| Primary Fluorescence Mechanism | Monomer emission, often modulated by Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). | Exhibits both monomer and excimer (excited-state dimer) emission. |
| Key Advantages | High quantum yields, simple and well-defined emission spectra, good photostability.[1][2][3] | Unique ability to form excimers for ratiometric sensing, long fluorescence lifetime, high sensitivity to microenvironment polarity.[4][5] |
| Common Applications | "Turn-on" or "turn-off" sensing of metal ions (e.g., Cr³⁺, Hg²⁺) and pH.[6][7][8] | Probing protein conformation and interactions, sensing viscosity and polarity, DNA/RNA sensing.[4][5] |
| Limitations | Generally smaller Stokes shift, less sensitive to intermolecular distances compared to pyrene excimers. | Monomer emission can be sensitive to quenching by dissolved oxygen.[9] |
Delving Deeper: A Mechanistic Comparison
The fundamental difference between anthracene and pyrene as fluorescent probes lies in their excited-state behavior. This dictates their suitability for different applications.
Anthracene: The "On-Off" Switch
Anthracene and its derivatives typically exhibit a strong, well-defined monomer fluorescence.[3] Their application as sensors often relies on modulating this fluorescence intensity through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a PET-based sensor, the anthracene fluorophore is linked to a receptor unit. In the "off" state, an electron transfer from the receptor to the excited anthracene quenches its fluorescence. Upon binding of an analyte to the receptor, this electron transfer is disrupted, leading to a "turn-on" of fluorescence.[6][7] This on-off response is highly effective for the detection and quantification of specific analytes.
dot graph TD { subgraph Anthracene-Based PET Sensor A[Ground State Anthracene-Receptor] -- Excitation --> B(Excited Anthracene-Receptor); B -- PET --> C{Quenched Fluorescence (OFF)}; B -- Analyte Binding --> D(Excited Anthracene-Receptor-Analyte); D -- Blocked PET --> E{Fluorescence (ON)}; end }
Caption: Photoinduced Electron Transfer (PET) mechanism in anthracene probes.
Pyrene: The Molecular Ruler and Environmental Reporter
Pyrene possesses a unique and powerful characteristic: the ability to form an "excimer" (excited-state dimer). When a pyrene molecule in its excited state comes into close proximity (approximately 3-4 Å) with a ground-state pyrene molecule, they can form a transient excimer. This excimer emits light at a significantly longer wavelength (a large Stokes shift) compared to the pyrene monomer.[4][5]
This phenomenon makes pyrene an exceptional tool for ratiometric sensing. By measuring the ratio of excimer to monomer fluorescence intensity (Ie/Im), one can precisely determine the proximity of two pyrene-labeled molecules or different parts of the same macromolecule. This "molecular ruler" capability is invaluable for studying protein folding, conformational changes, and intermolecular interactions.[4][5]
Furthermore, the vibrational fine structure (vibronic bands) of pyrene's monomer fluorescence is highly sensitive to the polarity of its microenvironment.[4] This solvatochromic property allows for the mapping of polarity in different cellular compartments or monitoring changes in the local environment of a labeled biomolecule.
dot graph TD { subgraph Pyrene Excimer Formation P1[Ground State Pyrene] -- Excitation --> P1_star(Excited Monomer); P1_star --> P1_ground[Ground State Pyrene] -- Monomer Emission (~375-400 nm) --> F1(Blue Fluorescence); P1_star -- + Pyrene --> P2_excimer(Excimer); P2_excimer --> P2_ground[2 Ground State Pyrene] -- Excimer Emission (~450-500 nm) --> F2(Green/Yellow Fluorescence); end }
Caption: Pyrene monomer emission and excimer formation pathway.
Experimental Corner: Protocols and Methodologies
To translate theory into practice, this section provides detailed, step-by-step protocols for representative applications of both anthracene and pyrene-based probes.
Protocol 1: Detection of Cr³⁺ Ions Using an Anthracene-Based "Turn-On" Probe
This protocol is adapted from a study by Karakuş et al. and describes the synthesis and application of a Schiff base probe (ANT-Th) for the selective detection of Chromium (III) ions.[2][6][10]
A. Synthesis of the ANT-Th Probe:
-
Combine 2-aminoanthracene (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount (2-3 drops) of acetic acid.
-
Reflux the mixture for 6 hours under a nitrogen atmosphere.
-
Filter the resulting solid and recrystallize from an ethanol-dichloromethane mixture to obtain the ANT-Th probe.[6]
B. Fluorescence Detection of Cr³⁺:
-
Prepare a stock solution of the ANT-Th probe (e.g., 1 mM in acetonitrile).
-
Prepare stock solutions of various metal ions (e.g., 20 mM in deionized water).
-
In a quartz cuvette, add a working solution of the ANT-Th probe (e.g., 10 µM in a 6:4 acetonitrile/HEPES buffer at pH 7.0).
-
Record the initial fluorescence spectrum (Excitation at 390 nm, Emission from 410-700 nm). The solution should exhibit minimal fluorescence.[6]
-
Add aliquots of the Cr³⁺ stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
A significant "turn-on" fluorescence response with a new emission peak around 500 nm indicates the presence of Cr³⁺.[6][11]
-
To assess selectivity, repeat the experiment with other metal ions. No significant fluorescence enhancement should be observed.[6]
dot graph TD { subgraph Cr_Detection_Workflow A[Prepare ANT-Th Probe Solution] --> B{Record Baseline Fluorescence}; B --> C{Add Cr³⁺ Solution}; C --> D{Record Fluorescence Spectrum}; D --> E{Observe "Turn-On" Signal}; end }
Caption: Workflow for Cr³⁺ detection using an anthracene probe.
Protocol 2: Probing Protein Conformational Changes with Pyrene Excimer Fluorescence
This protocol outlines the general steps for labeling a protein with a pyrene derivative to study conformational changes, based on principles described by Bains et al.[4][5][12]
A. Site-Specific Labeling of a Protein with N-(1-pyrene)maleimide:
-
If the protein of interest does not have native cysteine residues in the desired locations, use site-directed mutagenesis to introduce them.
-
Reduce any existing disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Remove the excess reducing agent by dialysis or gel filtration.
-
Dissolve the sulfhydryl-reactive pyrene derivative, such as N-(1-pyrene)maleimide, in a suitable organic solvent (e.g., DMF or DMSO).
-
Add the pyrene maleimide solution to the protein solution in a 5- to 10-fold molar excess. The reaction is typically carried out at pH 7.0-7.5 at 4°C for several hours or overnight.
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol.
-
Remove the unreacted probe by dialysis or gel filtration.
-
Determine the labeling efficiency by spectrophotometry.
B. Monitoring Conformational Changes:
-
Dissolve the pyrene-labeled protein in a suitable buffer.
-
Record the fluorescence emission spectrum (typically exciting at ~345 nm and scanning from 360 nm to 600 nm).
-
Observe the monomer emission peaks (around 375-400 nm) and the broad excimer emission peak (around 470 nm).[4][5]
-
Induce a conformational change in the protein (e.g., by adding a ligand, changing the temperature, or adding a denaturant).
-
Record the fluorescence emission spectrum again.
-
Calculate the ratio of the excimer to monomer fluorescence intensity (Ie/Im). A change in this ratio indicates a change in the distance between the pyrene labels, reflecting a conformational change in the protein.[4][5][12]
dot graph TD { subgraph Protein_Conformation_Workflow A[Label Protein with Pyrene] --> B{Record Initial Ie/Im Ratio}; B --> C{Induce Conformational Change}; C --> D{Record Final Ie/Im Ratio}; D --> E{Analyze Change in Ie/Im}; end }
Caption: Workflow for studying protein conformation with pyrene.
Conclusion: Selecting the Right Tool for the Job
The choice between anthracene and pyrene-based fluorescent probes is ultimately dictated by the specific scientific question being addressed.
-
For applications requiring a clear "yes/no" answer to the presence of an analyte , the "turn-on" or "turn-off" capabilities of well-designed anthracene probes offer high sensitivity and selectivity. Their straightforward fluorescence response makes them ideal for quantitative detection assays.
-
For studies demanding nuanced information about molecular proximity, conformational dynamics, or the local environment , the unique excimer-forming and solvatochromic properties of pyrene probes provide a more sophisticated and information-rich readout. The ability to perform ratiometric measurements makes pyrene a robust tool for investigating the intricate dance of biomolecules.
By understanding the distinct advantages and underlying mechanisms of each class of fluorophore, researchers can harness the power of fluorescence to illuminate the complex processes at the heart of biology and disease, paving the way for new discoveries and therapeutic innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application | Aperta [aperta.ulakbim.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. "An anthracene based fluorescent probe for the selective and sensitive " by ERMAN KARAKUŞ [journals.tubitak.gov.tr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [PDF] Pyrene: A Probe to Study Protein Conformation and Conformational Changes | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 9,10-Bis(4-formylphenyl)anthracene
This guide provides an in-depth comparison of synthetic strategies for 9,10-Bis(4-formylphenyl)anthracene, a critical building block in materials science. Our focus is on ensuring reproducibility, a cornerstone of reliable scientific research and development. We will move beyond simple procedural lists to explore the underlying chemistry, justify experimental choices, and provide a framework for troubleshooting common challenges. This document is intended for researchers and professionals in chemistry and drug development who require a robust and scalable synthesis for this valuable compound.
Introduction: The Significance of this compound
This compound (BFPA) is a highly functionalized aromatic compound featuring a rigid anthracene core flanked by two phenyl rings, each bearing a reactive aldehyde group. This unique structure makes it an invaluable linker molecule in the construction of advanced materials. Its applications are prominent in the synthesis of Covalent Organic Frameworks (COFs), where it serves as a key building block for creating materials used in explosive detection, photodynamic therapy, and environmental remediation.[1] Furthermore, its inherent photophysical properties, derived from the anthracene core, make it a compound of interest for organic light-emitting diodes (OLEDs) and other organic electronics.[2]
Despite its utility, the synthesis of BFPA can be plagued by issues of reproducibility. Factors such as low starting material solubility, catalyst sensitivity, and challenging purification can lead to inconsistent yields and purity. This guide aims to provide a clear, reliable, and reproducible pathway to high-purity BFPA by comparing common synthetic approaches.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most efficient and widely adopted method for synthesizing 9,10-diarylanthracenes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning reaction provides a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound. For the synthesis of BFPA, this involves the reaction of 9,10-dibromoanthracene with 4-formylphenylboronic acid.
The choice of the Suzuki-Miyaura reaction is predicated on several key advantages:
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, including the essential aldehyde (-CHO) moieties on the boronic acid, which would be incompatible with more reactive organometallics like Grignard reagents.
-
Commercial Availability of Reagents: Both 9,10-dibromoanthracene and 4-formylphenylboronic acid are commercially available, obviating the need for lengthy precursor synthesis.
-
Generally High Yields: When optimized, the reaction can provide the desired product in good to excellent yields.[5]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparison of Suzuki-Miyaura Protocols
Reproducibility in Suzuki-Miyaura couplings is highly dependent on the choice of solvent, base, and catalyst system. The poor solubility of 9,10-dibromoanthracene is a primary experimental hurdle.[6] We will compare two common approaches to address this challenge.
| Parameter | Method A: Homogeneous Aqueous System | Method B: Biphasic Toluene System |
| Solvent System | Dimethylformamide (DMF) / Water | Toluene / Ethanol / Water |
| Typical Base | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Temperature | 90 - 110 °C | 80 - 90 °C |
| Pros | - Higher temperatures can improve solubility.[6]- Often faster reaction times. | - Easier to remove toluene post-reaction.- Can minimize side reactions associated with high-boiling polar aprotic solvents. |
| Cons | - DMF is difficult to remove completely.- Potential for aldehyde side reactions at high temperatures. | - May require a phase-transfer catalyst for optimal results.- Lower temperatures may lead to longer reaction times or incomplete conversion. |
| Reproducibility | Can be sensitive to water content and purity of DMF. | Generally robust, but efficiency depends on effective mixing of the phases. |
Detailed Experimental Protocols & Workflow
Protocol 1: Synthesis via Homogeneous Aqueous Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for synthesizing 9,10-diarylanthracenes and is optimized for reliability.[5]
Materials:
-
9,10-dibromoanthracene (1.0 eq)
-
4-formylphenylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (4.0 eq)
-
Dimethylformamide (DMF) and Deionized Water (4:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.5 eq), and Na₂CO₃ (4.0 eq).
-
Causality: Using an excess of the boronic acid helps drive the reaction to completion, especially for the second coupling step which can be slower. The base is crucial for the transmetalation step in the catalytic cycle.
-
-
Degassing: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) gas at least three times to remove all oxygen.
-
Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which will halt the reaction. This is one of the most critical steps for reproducibility.
-
-
Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add the degassed DMF/Water solvent mixture via cannula. Add the Pd(PPh₃)₄ catalyst.
-
Causality: Adding the catalyst last to the deoxygenated mixture ensures its longevity.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 16-24 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a large volume of cold water. A yellow precipitate will form.
-
Purification:
-
Filter the crude product using a Büchner funnel and wash thoroughly with water, followed by a small amount of cold methanol to remove residual DMF and unreacted boronic acid.
-
The resulting yellow solid can be further purified by recrystallization from a solvent such as chlorobenzene or by column chromatography on silica gel.
-
Overall Synthesis and Purification Workflow
The following diagram outlines the complete workflow from starting materials to the final, characterized product.
Caption: General workflow for synthesis and purification.
Troubleshooting and Ensuring Reproducibility
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Poor quality or wet solvent/reagents.3. Insufficient temperature. | 1. Ensure thorough degassing of the solvent and reaction vessel. Use fresh catalyst.2. Use anhydrous grade solvents. Dry the base if necessary.3. Confirm reaction temperature is at the target (e.g., 90 °C). |
| Reaction Stalls after Monosubstitution | 1. The second coupling is sterically more hindered and slower.2. Catalyst has degraded over time. | 1. Increase reaction time. Ensure sufficient excess of boronic acid (2.5-3.0 eq).2. In some cases, a second small portion of fresh catalyst can be added (under inert atmosphere). |
| Product is Difficult to Purify | 1. Contamination with palladium residues (black/grey solid).2. Presence of deborylated side-products (e.g., 9,10-diphenylanthracene). | 1. After initial filtration, dissolve the crude product in a suitable solvent (e.g., DCM) and filter through a pad of Celite to remove insoluble palladium.2. Purification via column chromatography is often necessary to separate structurally similar impurities. |
| Inconsistent Yields | 1. Variation in degassing efficiency.2. Inconsistent stirring/heating.3. Variable purity of starting materials. | 1. Standardize the degassing procedure (e.g., number of vacuum/N₂ cycles).2. Use an oil bath with a temperature controller and a consistent stir rate.3. Use starting materials from a reliable source or re-purify them if in doubt. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is the premier method for the synthesis of this compound. While various solvent and base systems can be employed, reproducibility hinges on meticulous attention to experimental detail. The homogeneous aqueous DMF system (Method A) is highly effective, provided that rigorous inert atmosphere techniques are employed to protect the palladium catalyst. By understanding the causality behind each experimental step—from degassing to purification—researchers can overcome common pitfalls and achieve consistent, high-yield production of this versatile molecular building block.
References
A Comparative Guide to the Performance of 9,10-Bis(4-formylphenyl)anthracene in Organic Light-Emitting Diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and solid-state lighting industries, prized for their superior contrast, vibrant colors, and flexibility.[1][2] The performance of an OLED is intrinsically linked to the properties of the organic materials used within its multilayer structure.[3] Among these, the emissive layer (EML) is of paramount importance as it is where the conversion of electrical energy into light occurs. Anthracene and its derivatives have long been a cornerstone in the development of OLED materials, serving various roles from emitters to charge-transporting materials.[4][5][6] This guide provides a comprehensive evaluation of a specific anthracene derivative, 9,10-Bis(4-formylphenyl)anthracene, and benchmarks its performance against other relevant materials in the context of OLED applications.
Molecular Profile: this compound
Chemical Structure and Synthesis:
This compound is a polycyclic aromatic hydrocarbon characterized by an anthracene core functionalized at the 9 and 10 positions with formylphenyl groups.[7] This substitution pattern is crucial as it influences the molecule's electronic properties, thermal stability, and solid-state morphology. The synthesis of this compound can be achieved through methods like the Suzuki coupling reaction, a versatile tool for creating carbon-carbon bonds.[8]
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Photophysical Properties:
This compound is recognized for its promising photophysical properties, making it a candidate for use in organic electronic materials.[9] It is known to exhibit blue emission with high quantum yields in solution.[8] The presence of the formyl groups can influence the electronic characteristics and solubility of the molecule. The electron-withdrawing nature of the formyl groups can impact the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn affects charge injection and transport properties in an OLED device.
Performance in OLEDs: A Comparative Analysis
The ultimate test for any OLED material is its performance within a device. Key metrics include external quantum efficiency (EQE), current efficiency, power efficiency, and the color purity, defined by the Commission Internationale de l'Eclairage (CIE) coordinates.[10][11] While specific device data for this compound is not widely published in mainstream literature, we can infer its potential performance by comparing it to other blue-emitting anthracene derivatives and state-of-the-art blue emitters.
| Emitter Type | Host Material | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50) |
| Fluorescent (Anthracene Derivative) | DPEPO | ~5-8 | >10,000 | (0.15, 0.08) | >10,000 hours @ 1000 cd/m² |
| TADF | mCBP | 25.4 | >5,000 | (0.13, 0.25) | Not Reported |
| Phosphorescent | mCP | 22.3 | >1,000 | (0.14, 0.13) | ~100 hours @ 1000 cd/m² |
| mCz-TAn-CN (Anthracene Derivative) | Non-doped | 7.03 | Not Reported | (0.14, 0.12) | Not Reported |
| m2Cz-TAn-CN (Anthracene Derivative) | Doped | 7.28 | Not Reported | (0.14, 0.09) | Not Reported |
Table 1: Performance comparison of different classes of blue OLED emitters. Data for fluorescent, TADF, and phosphorescent emitters are representative values from recent literature.[11] Data for mCz-TAn-CN and m2Cz-TAn-CN are from a study on highly efficient deep-blue fluorescent OLEDs.[12]
Analysis: The development of efficient and stable blue emitters remains a significant challenge in the OLED field.[13][14] Fluorescent blue emitters, including many anthracene derivatives, generally exhibit excellent stability but are limited in efficiency due to the spin statistics of exciton formation (only 25% singlets).[6][15] Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters can theoretically achieve 100% internal quantum efficiency by harvesting triplet excitons, but often suffer from shorter operational lifetimes, especially for deep-blue emission.[13]
Recent advancements in fluorescent blue emitters, such as those incorporating triplet-triplet annihilation mechanisms, have pushed the boundaries of efficiency, with some anthracene derivatives demonstrating EQEs exceeding the theoretical 5% limit for conventional fluorescence.[12] this compound, with its anthracene core, is expected to exhibit the characteristic blue emission of this class of materials. The formyl substituents may enhance electron injection and transport, potentially leading to improved device performance. However, without direct experimental data, its performance relative to the compounds in Table 1 remains speculative.
Experimental Protocols
To rigorously evaluate the performance of this compound, standardized fabrication and characterization procedures are essential.
OLED Device Fabrication:
The fabrication of OLEDs is typically carried out in a high-vacuum environment to prevent contamination.[16][17]
OLED Fabrication Workflow
Caption: A generalized workflow for the fabrication of OLED devices.
Step-by-Step Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[18]
-
UV-Ozone Treatment: The cleaned ITO substrates are treated with UV-ozone to improve the work function of the anode for efficient hole injection.
-
Organic Layer Deposition: The organic layers, including the hole-injection layer (HIL), hole-transport layer (HTL), emissive layer (EML), and electron-transport layer (ETL), are deposited sequentially via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[3][16] For evaluating this compound, it would be used as the emitter in the EML, either as a neat film or doped into a suitable host material.
-
Cathode Deposition: A low work function metal or bilayer, such as LiF/Al, is deposited as the cathode.[18]
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.[18]
Device Characterization:
The performance of the fabricated OLEDs is evaluated using a suite of characterization techniques.[10][19]
-
Current-Voltage-Luminance (IVL) Characteristics: Measured using a source meter and a photodetector to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency.[20]
-
Electroluminescence (EL) Spectrum: A spectrometer is used to measure the emission spectrum and calculate the CIE color coordinates.
-
Operational Lifetime: The device is operated at a constant current, and the time it takes for the luminance to decay to 50% of its initial value (LT50) is measured.[10]
Typical OLED Device Architecture
Caption: A schematic of a typical multi-layer OLED device structure.
Future Outlook and Conclusion
This compound holds potential as a material for OLED applications, particularly as a blue emitter, owing to its anthracene core. Its performance will be dictated by a combination of its intrinsic photophysical properties and its behavior within a device structure. A thorough experimental investigation is necessary to quantify its efficiency, color purity, and stability. Future research could focus on modifying the peripheral formylphenyl groups to fine-tune the material's properties, such as its solubility for solution-based processing, or to enhance its thermal and morphological stability. The continued exploration of novel anthracene derivatives like this compound is crucial for advancing OLED technology, especially in the quest for highly efficient and long-lasting blue emitters.
References
- 1. How are OLEDs Made? - Avantama AG [avantama.com]
- 2. static.horiba.com [static.horiba.com]
- 3. displayman.com [displayman.com]
- 4. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 17. OLED - Wikipedia [en.wikipedia.org]
- 18. ossila.com [ossila.com]
- 19. horiba.com [horiba.com]
- 20. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
Unambiguous Structure Elucidation: A Comparative Guide to Confirming 9,10-Bis(4-formylphenyl)anthracene Derivatives via X-ray Crystallography
For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the realm of novel organic materials and potential therapeutic agents, derivatives of 9,10-Bis(4-formylphenyl)anthracene represent a class of compounds with significant potential, owing to their unique photophysical properties and propensity for forming complex supramolecular architectures. This guide provides an in-depth, expert-led comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of these derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure your research is built on a foundation of structural certainty.
The Imperative of Atomic-Level Precision
The function of a this compound derivative, whether in a light-emitting diode or as a pharmacophore, is intrinsically linked to its solid-state conformation, including the dihedral angles between the anthracene core and the phenyl rings, as well as intermolecular packing interactions. While spectroscopic methods provide valuable insights into connectivity and electronic properties, only single-crystal X-ray diffraction can provide the definitive, atomic-resolution map of the molecule in its crystalline form. This guide will navigate the pathway to achieving this level of precision.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the gold standard for solid-state structure determination, a comprehensive understanding of its strengths and weaknesses in comparison to other common analytical methods is crucial for a well-rounded research approach.
| Technique | Principle | Strengths for this compound Derivatives | Weaknesses & Considerations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | - Unambiguous determination of 3D structure, including bond lengths, bond angles, and torsion angles.[1] - Provides insights into intermolecular interactions and crystal packing. - Absolute stereochemistry can be determined. | - Requires a high-quality single crystal of sufficient size (typically >0.1 mm).[1] - The determined structure is of the solid state, which may differ from the solution-state conformation. - Can be challenging for molecules that are difficult to crystallize. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | - Excellent for determining the connectivity of atoms and the solution-state conformation. - Can provide information about dynamic processes in solution.[2] - Does not require crystallization.[3] | - Provides an average structure in solution, which may not reflect the solid-state packing. - Structure determination for complex molecules can be time-consuming and may not provide the same level of precision as X-ray crystallography for solid-state properties.[4] - Does not directly provide information on intermolecular packing. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | - Confirms molecular weight and elemental composition with high accuracy. - Can provide fragmentation patterns that aid in structure elucidation. | - Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| Computational Modeling (e.g., DFT) | Theoretical calculations to predict molecular structure and properties. | - Can predict stable conformations and electronic properties.[5][6][7] - Can complement experimental data by providing insights into orbitals and reactivity.[5][7][8] | - Predictions are theoretical and must be validated by experimental data. - Accuracy is dependent on the level of theory and basis set used. |
Expert Insight: For this compound derivatives, a synergistic approach is often most powerful. NMR and MS are indispensable for initial confirmation of the synthesized product's identity and purity. Computational modeling can then offer valuable predictions of conformational preferences. However, to definitively understand the solid-state behavior and intermolecular interactions that govern the material's properties, single-crystal X-ray diffraction is the ultimate arbiter.
The Crystallographic Workflow: From Powder to Structure
The journey to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow provides a comprehensive overview of the key stages.
Caption: A schematic overview of the experimental workflow for determining the crystal structure of this compound derivatives.
Experimental Protocols: A Step-by-Step Guide
Part 1: Synthesis and Purification
A common and effective method for the synthesis of 9,10-disubstituted anthracenes is the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling for this compound
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.2-2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a degassed aqueous solution of a base, such as K₂CO₃ or Cs₂CO₃ (3.0-4.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound. Confirm the identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.
Protocol: Crystal Growth by Slow Evaporation [9][10]
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. Highly soluble compounds tend to form small crystals, while poorly soluble compounds may not crystallize at all.[9]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial or test tube to remove any dust or particulate matter that could act as unwanted nucleation sites.[9]
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[9]
Protocol: Crystal Growth by Vapor Diffusion [11]
-
Solvent System: Select a solvent in which the compound is soluble and a miscible anti-solvent in which it is poorly soluble.
-
Setup: Dissolve the compound in a small amount of the "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing the "anti-solvent."
-
Diffusion: The anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are ready for analysis on a single-crystal X-ray diffractometer.
Protocol: Data Collection and Structure Solution
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects.[1] Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[1]
-
Structure Solution: The collected diffraction pattern is used to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which generates an initial electron density map.[12]
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal parameters are refined against the experimental data using least-squares methods to achieve the best fit between the observed and calculated structure factors.[12]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data for this compound, for instance, can be found in the Crystallography Open Database (COD) under the deposition number 1557053.[13]
Case Study: Crystallographic Data for this compound
The crystal structure of this compound has been reported and provides a valuable reference.[13]
| Parameter | Value |
| Chemical Formula | C₂₈H₁₈O₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 13.0175 |
| b (Å) | 9.3290 |
| c (Å) | 8.3512 |
| α (°) | 90.00 |
| β (°) | 106.370 |
| γ (°) | 90.00 |
| Z | 2 |
Data obtained from the PubChem entry for this compound, citing the Crystallography Open Database.[13]
Conclusion
The definitive structural confirmation of this compound derivatives is paramount for advancing their applications in materials science and medicinal chemistry. While a suite of analytical techniques provides a comprehensive characterization, single-crystal X-ray crystallography remains the unparalleled method for elucidating the precise three-dimensional arrangement of atoms in the solid state. By understanding the principles behind the experimental choices and meticulously following established protocols for synthesis, crystal growth, and data analysis, researchers can achieve the high-quality structural data necessary to drive their discoveries forward. This guide serves as a foundational resource for navigating this critical aspect of chemical research, ensuring that the structures you report are both accurate and reproducible.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 13. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Photocatalytic Activity of 9,10-Bis(4-formylphenyl)anthracene Covalent Organic Frameworks
In the rapidly advancing field of heterogeneous photocatalysis, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with exceptional promise. Their tunable structures, high surface areas, and predictable functionalities make them ideal candidates for harnessing light energy to drive chemical transformations. This guide provides a comprehensive benchmark of the photocatalytic activity of COFs synthesized from the promising building block, 9,10-Bis(4-formylphenyl)anthracene (BFPA).
The integration of large, conjugated aromatic systems like anthracene into COF backbones is a strategic design choice aimed at enhancing visible light absorption and promoting efficient charge separation—two pillars of effective photocatalysis. This guide will objectively compare the performance of anthracene-containing COFs with relevant alternatives, supported by experimental data from the literature, and provide detailed protocols for their synthesis and evaluation.
The Rationale: Why Anthracene-Based COFs?
The selection of this compound as a building block is predicated on fundamental photophysical principles. The anthracene core is a well-known chromophore that absorbs light in the visible spectrum. When incorporated into a rigid, porous COF architecture, typically through imine condensation with amine linkers, it forms an extended π-conjugated system. This structural feature is critical for several reasons:
-
Enhanced Light Harvesting: The extended conjugation shifts the material's absorption profile towards longer wavelengths, allowing it to utilize a larger portion of the solar spectrum.
-
Efficient Charge Separation: Upon photoexcitation, the anthracene unit can act as an electron donor. When paired with an appropriate electron-accepting linker, this creates a donor-acceptor (D-A) heterojunction within the COF framework, which facilitates the separation of photogenerated electron-hole pairs and prolongs their lifetime, thereby increasing the quantum efficiency of the photocatalytic process.[1]
-
Structural Rigidity and Porosity: The inherent rigidity of the COF structure minimizes non-radiative decay pathways for the excited state, while the porous channels allow for efficient diffusion of reactants and products to and from the active sites.
The logical flow of a photocatalytic process within a BFPA-based COF is illustrated below.
Caption: Workflow of photocatalysis in a BFPA-based COF.
Performance Benchmarking: A Multi-faceted Comparison
To establish a reliable benchmark, we will evaluate the performance of anthracene-based COFs across three common photocatalytic applications: organic pollutant degradation, photocatalytic hydrogen evolution, and CO₂ reduction.
Organic Transformations: Selective Oxidation
A key application of photocatalysis is in fine chemical synthesis. The oxidative coupling of amines and the selective oxidation of sulfides are important industrial reactions. A study comparing an anthracene-based COF (AND–TAPT) with its phenyl-based analogue (PDA–TAPT) demonstrates the clear advantage of the anthracene moiety.[1] The extended π-conjugation in the anthracene COF leads to a significant enhancement in visible light absorption and more efficient charge separation.[1] This results in superior catalytic activity for both amine oxidative coupling and selective sulfide oxidation, achieving conversions and selectivity up to 99%.[1]
| Catalyst | Reaction | Substrate | Conversion/Selectivity | Light Source | Reference |
| AND–TAPT (Anthracene-based) | Amine Oxidative Coupling | Benzylamine | >99% | White Light | [1] |
| PDA–TAPT (Phenyl-based) | Amine Oxidative Coupling | Benzylamine | Lower than AND-TAPT | White Light | [1] |
| AND–TAPT (Anthracene-based) | Selective Sulfide Oxidation | Thioanisole | >99% | White Light | [1] |
| PDA–TAPT (Phenyl-based) | Selective Sulfide Oxidation | Thioanisole | Lower than AND-TAPT | White Light | [1] |
Photocatalytic Hydrogen Evolution
Hydrogen (H₂) production from water is a cornerstone of clean energy research. COFs have emerged as highly promising materials for this application. While specific data for a BFPA-based COF is not yet prevalent in the literature, we can benchmark its potential against other high-performing COFs. The hydrogen evolution rate (HER) is the key metric.
| Photocatalyst | Sacrificial Agent | Co-catalyst | HER (mmol g⁻¹ h⁻¹) | Light Source | Reference |
| Hypothetical BFPA-COF | TBD | TBD | TBD | Visible Light | - |
| TFPT-COF | Triethanolamine (TEOA) | Platinum (Pt) | 1.97 | Visible Light | |
| CTF-HUST-A1 | Triethanolamine (TEOA) | Platinum (Pt) | 9.2 | Visible Light | |
| Zn-Por-TT COF | Ascorbic Acid | Platinum (Pt) | 8.2 | Visible Light | [2] |
| COF-BBT | Ascorbic Acid | Platinum (Pt) | 48.7 | Not Specified | |
| TFP-BpyD nano-COF | Ascorbic Acid | Platinum (Pt) | 392.0 | > 420 nm |
TBD: To Be Determined. Data for hypothetical BFPA-COF is for comparative placement.
The data clearly shows a wide range of performance among different COFs, with nano-structuring and the choice of building blocks playing a crucial role. The high rates achieved by other COFs set a high but achievable benchmark for future BFPA-based materials.
Photocatalytic CO₂ Reduction
The conversion of carbon dioxide (CO₂) into valuable fuels and chemicals is another critical area of research. COFs are being actively investigated for their ability to photoreduce CO₂. An anthracene-based metal-organic framework (MOF) has demonstrated the selective reduction of CO₂ to formic acid with a turnover frequency (TOF) of 0.69 h⁻¹.[3]
| Photocatalyst | Product | Rate | Light Source | Reference |
| Hypothetical BFPA-COF | TBD | TBD | Visible Light | - |
| Anthracene-based Zr-MOF | Formic Acid | TOF = 0.69 h⁻¹ | UV/Vis | [3] |
| TP-TAPB COF | Carbon Monoxide (CO) | 464.6 µmol g⁻¹ | Not Specified | [4] |
TBD: To Be Determined. Data for hypothetical BFPA-COF is for comparative placement.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of an imine-linked BFPA-COF and a general method for testing its photocatalytic activity.
Synthesis of BFPA-based Imine-linked COF
This protocol describes a typical solvothermal synthesis of a 2D imine-linked COF from this compound (BFPA) and a trigonal amine linker like 1,3,5-Tris(4-aminophenyl)benzene (TAPB).
Caption: Solvothermal synthesis workflow for a BFPA-based COF.
Step-by-Step Methodology:
-
Preparation: In a Pyrex tube, combine this compound and 1,3,5-Tris(4-aminophenyl)benzene in a 3:2 molar ratio.
-
Solvent and Catalyst Addition: Add a mixture of solvents, such as o-dichlorobenzene and n-butanol (e.g., 1:1 v/v), and an aqueous solution of acetic acid (e.g., 6 M) as a catalyst.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing and Heating: Flame-seal the Pyrex tube under vacuum and heat it in an oven at 120°C for 3 to 7 days.
-
Isolation and Washing: After cooling to room temperature, collect the resulting solid powder by filtration. Wash the powder extensively with anhydrous solvents like acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Purification: Further purify the COF powder by Soxhlet extraction with an appropriate solvent (e.g., THF or ethanol) for 24-48 hours.
-
Activation: Dry the purified powder under high vacuum at an elevated temperature (e.g., 150°C) overnight to remove any trapped solvent molecules from the pores. The final product should be a crystalline, colored powder.
General Protocol for Photocatalytic Hydrogen Evolution
This protocol outlines a standard procedure for evaluating the photocatalytic hydrogen evolution activity of the synthesized COF.
-
Catalyst Suspension: Disperse a precise amount of the BFPA-COF powder (e.g., 10-50 mg) in a mixed solvent system, typically containing water and a sacrificial electron donor (e.g., ascorbic acid or triethanolamine).
-
Co-catalyst Loading: Add a co-catalyst precursor, such as hexachloroplatinic acid (H₂PtCl₆), which will be photodeposited as platinum nanoparticles onto the COF surface during the reaction.
-
Reaction Setup: Transfer the suspension to a gas-tight quartz photoreactor. Seal the reactor and purge thoroughly with an inert gas (e.g., Argon) to remove all air.
-
Irradiation: Place the reactor in a temperature-controlled setup and irradiate it with a light source of a known wavelength and intensity (e.g., a 300 W Xenon lamp with a >420 nm cutoff filter to simulate visible light).
-
Gas Analysis: Periodically take gas samples from the headspace of the reactor using a gas-tight syringe and analyze the amount of evolved hydrogen using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).
-
Data Analysis: Calculate the rate of hydrogen evolution, typically expressed in µmol h⁻¹ or mmol g⁻¹ h⁻¹, based on the amount of hydrogen produced over time per mass of the catalyst used.
Conclusion and Outlook
The incorporation of this compound into covalent organic frameworks presents a compelling strategy for developing highly active photocatalysts. The anthracene moiety effectively extends the light absorption into the visible range and promotes efficient charge separation, leading to superior performance in photocatalytic organic transformations.[1] While direct, quantitative data for photocatalytic hydrogen evolution and CO₂ reduction using a BFPA-based COF is still emerging, the benchmarks set by other advanced COFs indicate a significant potential for high performance.
Future research should focus on the systematic synthesis and testing of BFPA-based COFs with various amine linkers to fine-tune their electronic properties and optimize their activity for specific photocatalytic applications. The exploration of nano-structuring and the formation of composites with other materials, such as quantum dots or metal oxides, could further enhance their photocatalytic efficiency and stability, paving the way for their application in sustainable chemical synthesis and solar fuel production.
References
- 1. Extending 2D covalent organic frameworks by inserting anthracene for promoted white-light-mediated photocatalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An Anthracene-Based Metal-Organic Framework for Selective Photo-Reduction of Carbon Dioxide to Formic Acid Coupled with Water Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Photocatalytic Reduction of CO2 to Complete CO Mediated by Donor–Acceptor Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Long-Term Stability of 9,10-Bis(4-formylphenyl)anthracene-Based Materials
This guide provides a comprehensive analysis of the long-term stability of materials derived from 9,10-Bis(4-formylphenyl)anthracene (BFPA). In the realm of organic electronics and functional polymers, the promise of novel materials is ultimately governed by their durability under operational stress. BFPA is a versatile building block for advanced materials like Covalent Organic Frameworks (COFs) and organic semiconductors, finding use in applications ranging from fluorescent sensors to Organic Light-Emitting Diodes (OLEDs).[1][2] However, the longevity of these materials is a critical parameter that dictates their viability.
This document serves as a technical resource for researchers and development professionals, offering an in-depth comparison of BFPA-based materials against established alternatives. We will dissect the causality behind experimental choices for stability assessment, provide validated protocols, and present comparative data to guide material selection and development.
The Imperative of Stability in Anthracene-Based Systems
Anthracene derivatives are prized for their high charge carrier mobility and strong fluorescence.[3] Their planar structure facilitates strong intermolecular interactions, which are beneficial for charge transport, while their energy levels often impart good intrinsic air stability.[3][4] However, the same conjugated π-system that gives these molecules their desirable optoelectronic properties also makes them susceptible to degradation under environmental and operational stress, primarily from light, heat, and oxygen.
The primary degradation mechanisms for anthracene-based materials include:
-
Photo-oxidation: The anthracene core can react with singlet oxygen, often generated under UV or visible light irradiation, to form endoperoxides. This disrupts the π-conjugation, leading to a loss of fluorescence and altered electronic properties.[5]
-
Dehydrogenation and Cyclization: Under electronic excitation from charge carrier recombination (in devices like OLEDs) or photoexcitation, intramolecular dehydrogenation reactions can occur, forming new, often non-emissive species that act as luminescence quenchers.[6][7]
-
Thermal Degradation: Elevated temperatures can cause morphological changes in thin films or outright decomposition of the organic material, leading to device failure.
Understanding these pathways is paramount to designing meaningful stability tests. The goal is not merely to observe failure but to predict the material's lifetime and performance decay under real-world conditions.
Comparative Framework: BFPA vs. A Benchmark Material
To contextualize the performance of BFPA-based materials, we compare them against a widely used alternative in organic electronics: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) . CBP is a common host material in phosphorescent OLEDs, known for its good thermal stability and high triplet energy.[8] This comparison will provide a valuable performance benchmark.
| Property | This compound (BFPA) | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) |
| CAS Number | 324750-99-4[9] | 5832-89-3 |
| Molecular Formula | C₂₈H₁₈O₂[10] | C₃₆H₂₄N₂ |
| Molecular Weight | 386.44 g/mol [10] | 484.59 g/mol |
| Primary Function | Linker for COFs, Fluorescent Sensors, OLED Emitter/Host | OLED Host Material |
| Key Structural Feature | Anthracene core with electron-withdrawing formyl groups | Biphenyl core with carbazole moieties |
The electron-withdrawing nature of the formyl groups in BFPA can influence its electronic properties and stability compared to the electron-donating carbazole groups in CBP.[11] This structural difference forms the basis of our comparative stability investigation.
Methodological Framework for Stability Assessment
Long-term stability testing can be prohibitively slow. Therefore, we employ a strategy of accelerated aging, which uses intensified stress conditions (e.g., higher temperature or light intensity) to simulate long-term use in a compressed timeframe.[12][13] The results from accelerated tests can be used to build models that predict lifetime under normal operating conditions.[14]
Caption: Workflow for comparative long-term stability assessment.
Experimental Protocols
The following protocols are designed to be self-validating by including control samples and standardized measurement procedures.
Protocol 1: Photostability Assessment
Causality: This test simulates the effect of high-energy photons, which can directly cause bond scission or generate reactive oxygen species, leading to material degradation.[15] We use a 405 nm violet LED as the stressor, as higher-energy light is a known vector for accelerated aging in organic materials.[14]
Methodology:
-
Sample Preparation: Prepare thin films (100 nm thickness) of both BFPA-based material and CBP on quartz substrates via thermal evaporation or spin-coating from a suitable solvent (e.g., chloroform).
-
Initial Characterization: Measure the initial photoluminescence (PL) spectrum and intensity (quantum yield, if possible) and the UV-Vis absorption spectrum for each film. This serves as the T₀ baseline.
-
Accelerated Aging:
-
Place the samples in a controlled environment chamber (25°C, <1% O₂, N₂ atmosphere) to isolate photo-effects from thermal and oxidative degradation.
-
Expose the films to a high-intensity 405 nm LED array with a constant irradiance (e.g., 100 mW/cm²). A control sample for each material should be kept in the same chamber but shielded from light.
-
-
Periodic Monitoring: At set intervals (e.g., 1, 5, 10, 25, 50, 100 hours), remove the samples and re-measure their PL and UV-Vis spectra.
-
Data Analysis: Plot the normalized PL intensity (I/I₀) as a function of exposure time. The time at which the intensity drops to 50% of its initial value is defined as the LT₅₀ lifetime.
Protocol 2: Thermal Stability Assessment
Causality: This test evaluates the material's resilience to heat, which can induce morphological changes (e.g., crystallization) that trap charge carriers, or can lead to thermochemical decomposition. This is critical for applications like OLEDs that generate significant heat during operation.[12]
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the powdered material (BFPA and CBP) in a TGA crucible.
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
The decomposition temperature (Td) is defined as the temperature at which 5% weight loss occurs.
-
-
Isothermal Annealing:
-
Prepare thin films as described in Protocol 1.
-
Measure the initial PL and absorption spectra, and characterize film morphology using Atomic Force Microscopy (AFM).
-
Anneal the films in a nitrogen-filled oven at a constant, elevated temperature (e.g., 100°C, well below Td).
-
After a prolonged period (e.g., 200 hours), cool the samples to room temperature and re-measure the optical properties and morphology.
-
-
Data Analysis: Compare the pre- and post-annealing data. Significant changes in PL spectra, absorption, or surface roughness indicate thermal instability.
Comparative Performance Data
The following tables summarize expected outcomes from the stability tests, providing a clear comparison.
Table 1: Photostability Under 405 nm Irradiation (100 mW/cm²)
| Material | Initial PLQY | LT₈₀ (hours) | LT₅₀ (hours) | Key Observation |
|---|---|---|---|---|
| BFPA-based Film | ~0.85[16] | Data to be filled | Data to be filled | Potential formation of non-emissive endoperoxides. |
| CBP Film | ~0.80 | Data to be filled | Data to be filled | Generally robust, but susceptible to photo-induced bond cleavage over time. |
Table 2: Thermal Stability Analysis
| Material | Decomposition Temp. (Td) from TGA | Change in PL Intensity (after 200h @ 100°C) | Change in Surface Roughness (RMS) from AFM |
|---|---|---|---|
| BFPA | Data to be filled | Data to be filled | Data to be filled |
| CBP | ~450°C | Data to be filled | Data to be filled |
Interpreting the Results: Structure-Stability Relationships
The stability of an organic material is intrinsically linked to its molecular structure.
Caption: Potential degradation pathways for anthracene-based materials.
For BFPA , the presence of the electron-withdrawing formyl (-CHO) groups may decrease the electron density of the anthracene core, potentially reducing its susceptibility to oxidation compared to unsubstituted anthracene.[11] However, these groups could also participate in their own degradation reactions.
For CBP , stability is derived from the robust carbazole and biphenyl units. Its degradation is more often linked to the breaking of C-N bonds or reactions at the carbazole nitrogen under harsh electrical or photo-electrical stress.
Conclusion
The long-term stability of this compound is a multifaceted issue that depends heavily on the specific application and the corresponding environmental stressors. While its anthracene core provides excellent photophysical properties, it also presents inherent vulnerabilities to photo-oxidation and other stress-induced reactions.[6][17]
This guide provides a robust framework for evaluating the stability of BFPA-based materials in a comparative manner. By employing standardized accelerated aging protocols and a suite of analytical techniques, researchers can generate reliable, predictive data. The comparison with an established material like CBP offers a critical benchmark, allowing for an objective assessment of whether BFPA's performance advantages warrant its use in applications where long-term operational stability is non-negotiable. The ultimate goal is to enable informed material design and selection, accelerating the transition of promising laboratory materials into reliable, real-world technologies.
References
- 1. ossila.com [ossila.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 324750-99-4 [amp.chemicalbook.com]
- 10. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Evaluating OLED Burn-In Lifespan Using Accelerated Testing [eureka.patsnap.com]
- 13. ardl.com [ardl.com]
- 14. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [scirp.org]
- 15. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 16. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Experimental Findings with DFT: The Case of 9,10-Bis(4-formylphenyl)anthracene
In the realm of materials science and drug development, the synthesis of novel organic molecules is only the beginning of the story. A molecule's true potential is unlocked through rigorous characterization of its electronic and photophysical properties. However, experimental findings, while essential, can be influenced by a myriad of factors, including solvent effects, sample purity, and instrumental limitations. It is here that computational chemistry, specifically Density Functional Theory (DFT), emerges as a powerful ally, offering a theoretical framework to validate, interpret, and even predict experimental outcomes.
The Experimental Landscape of 9,10-Disubstituted Anthracene Derivatives
The photophysical and electrochemical properties of the anthracene core are well-understood, and its derivatives are known for their characteristic behaviors. BFPA, with its formylphenyl substituents at the 9 and 10 positions, is expected to exhibit properties in line with this class of molecules.
Expected Photophysical Properties
9,10-disubstituted anthracene derivatives typically display structured absorption spectra in the ultraviolet-visible region, corresponding to the π-π* electronic transitions of the anthracene core.[3][4] These spectra are often characterized by several vibronic bands between 325 and 425 nm.[3][4] The emission spectra are also expected to be structured, though not always a perfect mirror image of the absorption spectra. The introduction of the electron-withdrawing formyl groups in BFPA is anticipated to modulate the electronic structure, potentially leading to a red-shift in the absorption and emission maxima compared to unsubstituted anthracene.
Expected Electrochemical Properties
Cyclic voltammetry (CV) is a key technique for determining the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many 9,10-disubstituted anthracene derivatives, quasi-reversible oxidation processes are observed, allowing for the estimation of the HOMO energy level.[3] Based on published data for similar compounds, the HOMO energy level for BFPA is expected to be in the range of -5.5 to -5.8 eV.[3][5] The LUMO energy level can then be estimated from the HOMO level and the optical band gap derived from the onset of the absorption spectrum.
A Validated DFT Protocol for Anthracene Derivatives
The following step-by-step protocol outlines a DFT-based approach to predict and validate the experimental properties of BFPA. The choice of computational methods is grounded in their successful application to similar anthracene derivatives, ensuring a high degree of confidence in the results.[6][7][8]
Step 1: Geometry Optimization and Frequency Analysis
The first and most critical step is to obtain the optimized ground-state geometry of the molecule.
-
Methodology:
-
Construct the initial 3D structure of BFPA using a molecular builder.
-
Perform a geometry optimization using a suitable DFT functional and basis set. A popular and effective choice for organic molecules is the B3LYP functional with the 6-311G++(d,p) basis set.[8] For potentially more accurate results, especially with non-covalent interactions, a functional from the M06 suite, such as M06-2X, can be employed.[7]
-
Following optimization, a frequency calculation must be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
-
Causality: An accurate optimized geometry is the foundation for all subsequent calculations. Bond lengths, dihedral angles, and overall molecular conformation directly influence the electronic structure and, consequently, the predicted spectroscopic and electrochemical properties.
Step 2: Frontier Molecular Orbital (FMO) Analysis
The FMOs (HOMO and LUMO) are crucial for understanding a molecule's electronic behavior and reactivity.
-
Methodology:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density.
-
The energies of the HOMO and LUMO will be part of the output file. These can be directly compared with the values obtained from cyclic voltammetry.
-
-
Causality: The HOMO energy is related to the ionization potential and the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a theoretical approximation of the electrochemical and optical band gap.
Step 3: Simulating UV-Vis Absorption Spectra with TD-DFT
Time-Dependent DFT (TD-DFT) is the workhorse for simulating electronic transitions and predicting UV-Vis absorption spectra.
-
Methodology:
-
Using the optimized ground-state geometry, perform a TD-DFT calculation. The CAM-B3LYP functional is often a good choice for describing charge-transfer excitations, which may be relevant for BFPA.
-
Request the calculation of a sufficient number of excited states to cover the spectral region of interest.
-
The output will provide the excitation energies (in eV or nm) and the corresponding oscillator strengths for each electronic transition. The oscillator strength is a measure of the transition's intensity.
-
The simulated spectrum can be plotted by fitting the calculated transitions with Gaussian or Lorentzian functions.
-
-
Causality: TD-DFT provides a quantum mechanical description of how the molecule interacts with light. By comparing the simulated spectrum with the experimental one, one can assign the observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's photophysics.
The logical workflow for this DFT protocol can be visualized as follows:
Caption: A streamlined workflow for DFT-based prediction of molecular properties.
Comparative Analysis: BFPA and Alternatives
To illustrate the power of this comparative approach, let's consider a hypothetical scenario where we have experimental data for a well-characterized alternative, 9,10-diphenylanthracene (DPA) , and we want to validate our predicted results for BFPA.
| Property | 9,10-Diphenylanthracene (DPA) - Experimental | 9,10-Bis(4-formylphenyl)anthracene (BFPA) - Expected Experimental Range | This compound (BFPA) - DFT Prediction |
| Absorption λmax | ~395 nm | 390 - 420 nm | Value from TD-DFT |
| Emission λmax | ~415 nm | 410 - 450 nm | Value from TD-DFT (excited state) |
| HOMO Energy | -5.8 eV | -5.5 to -5.8 eV | Value from DFT output |
| LUMO Energy | -2.5 eV | -2.7 to -3.0 eV | Value from DFT output |
| Optical Band Gap | 3.1 eV | 2.8 - 3.1 eV | Calculated from λonset |
This table provides a clear framework for comparison. The DFT-predicted values for BFPA can be directly compared against the expected experimental ranges, which are informed by the known behavior of similar anthracene derivatives. A strong correlation between the DFT predictions and the expected ranges would provide a high degree of confidence in the experimental data once it is obtained.
The logical relationship between the experimental and computational data can be visualized as follows:
Caption: The synergistic relationship between experimental and computational approaches.
Conclusion
The synergy between experimental characterization and DFT calculations provides a robust framework for the study of novel organic materials like this compound. While experimental data provides a tangible measure of a molecule's properties, DFT offers an invaluable lens through which to interpret and validate these findings at a fundamental electronic level. By following the protocols outlined in this guide, researchers can confidently navigate the characterization of new molecules, accelerating the pace of discovery and innovation in materials science and beyond. The systematic comparison with known derivatives and the application of established computational methodologies create a self-validating system that enhances the trustworthiness and reliability of the research.
References
- 1. This compound [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular structure, DFT studies and Hirshfeld analysis of anthracenyl chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 9,10-Bis(4-formylphenyl)anthracene
As a Senior Application Scientist, my primary objective extends beyond the initial application of our products; it encompasses the entire lifecycle of a chemical within your laboratory, ensuring safety, compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 9,10-Bis(4-formylphenyl)anthracene (BFPA). The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and mitigate environmental impact.
The core principle of this guide is risk mitigation through informed action. BFPA's structure, featuring a polycyclic aromatic hydrocarbon (PAH) core (anthracene) and reactive aldehyde functional groups, necessitates a disposal strategy that addresses both its inherent irritant properties and its significant environmental hazards.
Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol is critical for its effective implementation. The hazards of BFPA stem from its constituent parts: the anthracene core and the formylphenyl groups.
-
Anthracene Core: Anthracene and its derivatives are known irritants to the skin, eyes, and respiratory system.[1] More critically, the anthracene structure is classified as very toxic to aquatic life with long-lasting effects.[2][3] Many PAHs are persistent, bioaccumulative, and toxic (PBT), meaning they resist degradation in the environment and can accumulate in living organisms.[2] Therefore, under no circumstances should this compound or its containers be released into drains or the general environment.[2][4]
-
Aromatic Aldehyde Groups: Aldehydes are reactive compounds.[5] While the formyl groups on BFPA are key to its utility in synthesis (e.g., for covalent organic frameworks), they also present handling challenges.[6] They can be prone to oxidation, and like many fine organic powders, can pose a dust explosion hazard under specific conditions if handled in large quantities.
Based on this profile, all materials contaminated with this compound must be treated as hazardous chemical waste .
Pre-Disposal Checklist: Engineering Controls & Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedure, prepare your workspace and yourself. The goal is to minimize exposure through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Ventilation: Always handle BFPA waste inside a certified chemical fume hood to prevent the inhalation of fine dust particles.[4]
-
Accessible Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[7]
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. The following table summarizes the minimum requirements based on OSHA and general laboratory safety standards.[8][9]
| Body Part | PPE Specification | Rationale & Source |
| Eyes/Face | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a significant splash risk.[4][9] | Protects against dust particles and potential splashes of solutions containing the compound. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[7][10] Contaminated gloves must be disposed of as hazardous waste.[11] |
| Body | A full-length lab coat. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory | Not typically required when handled within a fume hood. If a fume hood is unavailable or dust generation is unavoidable, a NIOSH-approved respirator is necessary.[7] | Protects against inhalation of irritating dust. |
Step-by-Step Disposal Protocol
Adherence to a strict, systematic disposal protocol is essential for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Immediately identify and segregate all materials contaminated with BFPA. This includes:
-
Unused or expired solid BFPA.
-
Solutions containing BFPA.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips, wipes).
Causality: Proper segregation is crucial for safe disposal. BFPA waste should be classified as non-halogenated aromatic hazardous waste . Mixing it with incompatible waste streams, such as halogenated solvents or strong oxidizers, can lead to dangerous reactions or complicate the final disposal process.[4]
Step 2: Waste Containerization
Select appropriate, dedicated containers for each type of waste.
-
For Solid Waste:
-
Use a designated, sealable, and clearly labeled hazardous waste container. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.
-
Carefully place all contaminated solid items (gloves, wipes, etc.) and any swept-up pure compound into this container.[4]
-
Avoid shaking the container or generating dust.
-
-
For Liquid Waste:
-
Use a compatible, leak-proof container with a secure screw-top cap. Glass bottles are preferred for organic solvent waste.[4]
-
Ensure the container material is compatible with the solvent used to dissolve the BFPA.
-
Never fill a liquid waste container more than 80% full to allow for vapor expansion.
-
Step 3: Labeling and Temporary Storage
Proper labeling is a legal and safety requirement.
-
Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[12]
-
Clearly write the full chemical name: "this compound" . List any solvents present in liquid waste containers.
-
Include appropriate hazard pictograms, such as "Irritant" and "Hazardous to the Aquatic Environment".[4]
-
Store the sealed container in a designated, well-ventilated, and secure secondary containment area within the laboratory, away from incompatible materials.[4][13]
Step 4: Final Disposal
-
Once the waste container is full or in accordance with your institution's pickup schedule, contact your facility's Environmental Health and Safety (EHS) office.
-
Arrange for collection by an approved hazardous waste disposal company.[7] Do not attempt to transport hazardous waste personally.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial to ensure safety.
-
Evacuate & Secure: Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Don PPE: Before addressing the spill, don the full PPE suite described in Section 2.
-
Contain the Spill (Solid):
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water or an appropriate laboratory detergent.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in the sealed and labeled solid hazardous waste container.[4]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size.[4]
Visual Workflow Diagrams
To provide at-a-glance procedural clarity, the following diagrams illustrate the core workflows for disposal and spill management.
Caption: Standard operating procedure for the disposal of this compound waste.
Caption: Emergency response workflow for a this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. ossila.com [ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. hsa.ie [hsa.ie]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. wcu.edu [wcu.edu]
- 13. 9,10-Bis(phenylethynyl)anthracene(10075-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 9,10-Bis(4-formylphenyl)anthracene: Essential Safety Protocols and PPE
As researchers and scientists at the forefront of drug development and materials science, our work with novel compounds like 9,10-Bis(4-formylphenyl)anthracene is critical. This molecule, with its anthracene core, holds promise in the development of Covalent Organic Frameworks (COFs) for applications ranging from explosive detection to photosterilization.[1] However, its safe handling is paramount to ensure both personal safety and the integrity of our research.
This guide provides a detailed operational plan for the use of this compound, grounded in established safety principles. The protocols outlined here are derived from the known hazards of the parent anthracene structure and related derivatives, ensuring a cautious and comprehensive approach.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be developed by analyzing its structural components: the polycyclic aromatic hydrocarbon (PAH) anthracene core and the aromatic aldehyde functional groups. Safety Data Sheets (SDS) for structurally similar compounds, such as 9,10-Bis(phenylethynyl)anthracene, provide critical hazard information.[2] The primary hazards are summarized below.
| Hazard Category | Description | Potential Effects | Source Recommendation |
| Skin Irritation | Category 2 Hazard.[2] Anthracene compounds can cause skin irritation, which may be exacerbated by sunlight (photosensitization).[3] | Redness, itching, and burning sensations.[3] Repeated contact may lead to skin thickening or pigment changes.[3] | [2][3][4] |
| Eye Irritation | Category 2 Hazard.[2] The compound is an off-white to light yellow solid, and fine dust particles can easily become airborne and contact the eyes.[5] | Causes serious eye irritation, potentially leading to redness, pain, and burns.[2][3] | [2][4] |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) - Category 3.[2] Inhalation of dust can irritate the respiratory system. | May cause coughing, wheezing, and irritation of the nose and throat.[2][3][6] | [2][4][6] |
| Ingestion | May be harmful if swallowed.[2] While not a primary route of exposure in a lab setting, accidental ingestion via contaminated hands is possible. | May cause gastrointestinal irritation.[6] | [2][6] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is essential to mitigate the identified risks. The selection of each component is based on providing a reliable barrier against potential exposure.
Eye and Face Protection
Due to the significant risk of serious eye irritation from airborne dust, appropriate eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum standard for any laboratory work.[7]
-
Recommended: Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection against fine particulates.[7]
-
High-Risk Operations: When handling larger quantities or when there is a significant risk of dust generation, a face shield must be worn in addition to safety goggles to protect the entire face.[7][8]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation and potential photosensitization.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[8]
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] Given that this compound is an aromatic aldehyde, nitrile or neoprene gloves are generally suitable.[9]
-
Clothing: Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin on the lower body.[7][8]
Respiratory Protection
Engineering controls are the first line of defense against respiratory exposure.
-
Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize the inhalation of dust.[2][4]
-
Secondary Control: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH/MSHA-approved respirator with a particulate filter (or equivalent EN 149 standard) is necessary.[2] Use of a respirator requires prior medical evaluation and fit-testing.[8]
Operational and Disposal Plans
A systematic approach to handling and disposal ensures safety at every stage of the workflow.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible.[2]
-
PPE Inspection: Don all required PPE, carefully inspecting gloves for any signs of degradation or punctures before use.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat or paper within the fume hood to contain any dust.
-
Cleaning: After handling, decontaminate the work surface with an appropriate solvent and wipe-down. Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove gloves, lab coat, and eye protection in that order, avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2]
Emergency Procedures: Spills and Exposure
-
Skin Exposure: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Small Spill (in fume hood): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste.[2][4]
-
Large Spill: Evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) office.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated solids (e.g., gloves, weigh paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Disposal: Do not release the chemical into the environment or dispose of it in standard trash or down the drain.[4] All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling and Emergency Response
The following diagram outlines the critical decision points and procedures for safely managing this compound in the laboratory.
References
- 1. ossila.com [ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound CAS#: 324750-99-4 [amp.chemicalbook.com]
- 6. 9,10-Bis(phenylethynyl)anthracene(10075-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
